molecular formula C25H22N2O5 B8805965 Fmoc-D-4-Carbamoylphe

Fmoc-D-4-Carbamoylphe

Cat. No.: B8805965
M. Wt: 430.5 g/mol
InChI Key: MUNGLNMRFZUOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-4-Carbamoylphe is a useful research compound. Its molecular formula is C25H22N2O5 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H22N2O5

Molecular Weight

430.5 g/mol

IUPAC Name

3-(4-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H22N2O5/c26-23(28)16-11-9-15(10-12-16)13-22(24(29)30)27-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)

InChI Key

MUNGLNMRFZUOTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(=O)N)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-D-4-Carbamoylphenylalanine: A Key Building Block for Advanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fmoc-D-4-Carbamoylphenylalanine in Peptide Synthesis

Fmoc-D-4-Carbamoylphenylalanine is a non-natural, protected amino acid that has emerged as a critical component in the field of peptide chemistry, particularly in the development of sophisticated peptide-based therapeutics. Its unique structure, featuring a carbamoyl moiety on the phenyl ring and the presence of the D-enantiomer, imparts specific properties to peptides that are highly desirable in drug design. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino function makes it perfectly suited for solid-phase peptide synthesis (SPPS), the cornerstone of modern peptide manufacturing.[1][2]

The incorporation of D-amino acids, such as D-4-Carbamoylphenylalanine, is a well-established strategy to enhance the metabolic stability of peptides.[3] Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by endogenous proteases, limiting their therapeutic potential. The unnatural D-configuration of this amino acid provides steric hindrance, rendering the adjacent peptide bonds resistant to enzymatic cleavage and thereby extending the peptide's in vivo half-life.

Furthermore, the 4-carbamoylphenyl side chain offers unique opportunities for molecular interactions. The carbamoyl group can participate in hydrogen bonding, potentially enhancing the binding affinity and specificity of the peptide to its biological target. This functional group can also be a site for further chemical modification, allowing for the fine-tuning of a peptide's pharmacological properties. A notable application of this building block is in the synthesis of somatostatin receptor antagonists, which are being investigated for their potential as antidiabetic agents.

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-D-4-Carbamoylphenylalanine, with a focus on its practical use in solid-phase peptide synthesis for the development of advanced therapeutic peptides.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Fmoc-D-4-Carbamoylphenylalanine is essential for its effective handling, storage, and application in peptide synthesis. While experimental data for the D-isomer is not extensively published, data from its L-isomer and related compounds provide valuable insights.

PropertyValueSource
Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-D-4-carbamoylphenylalanine
CAS Number 1217610-39-3[4]
Molecular Formula C₂₅H₂₂N₂O₅[4]
Molecular Weight 430.45 g/mol [4]
Appearance White to off-white solid[4]
Melting Point 243 - 249 °C (for L-isomer)[4]
Optical Rotation [α]D20 = +19.3 to +23.6 º (c=1 in DMF) (estimated for D-isomer based on L-isomer)[4]
Solubility Generally soluble in polar aprotic solvents such as DMF, NMP, and DMSO. Limited solubility in DCM and water.[5][6]

Note: The melting point and optical rotation are based on the data for the L-isomer (Fmoc-L-4-Carbamoylphenylalanine, CAS 204716-17-6) and the optical rotation for the D-isomer is predicted to be of the opposite sign. Solubility is inferred from the general behavior of Fmoc-amino acids.

Chemical Structure and Synthesis

The chemical structure of Fmoc-D-4-Carbamoylphenylalanine is characterized by a central D-phenylalanine core, with the amino group protected by a base-labile Fmoc group and a carbamoyl group at the para position of the phenyl ring.

Figure 1: Chemical structure of Fmoc-D-4-Carbamoylphenylalanine.

The synthesis of Fmoc-D-4-Carbamoylphenylalanine is a multi-step process that is typically performed by specialized chemical suppliers. The general strategy involves the synthesis of the D-4-Carbamoylphenylalanine core followed by the protection of the α-amino group with an Fmoc reagent.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-4-Carbamoylphenylalanine is primarily used as a building block in Fmoc-based SPPS.[2] The Fmoc group provides temporary protection of the α-amino group, which can be selectively removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[5] The carboxylic acid is then activated to form a peptide bond with the N-terminus of the growing peptide chain, which is anchored to a solid support.

General SPPS Workflow

The incorporation of Fmoc-D-4-Carbamoylphenylalanine into a peptide sequence follows the standard iterative cycle of Fmoc-SPPS.

SPPS_Workflow start Start with resin-bound peptide (free N-terminus) deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling: 1. Pre-activate Fmoc-D-4-Carbamoylphe (e.g., with HBTU/DIPEA in DMF) 2. Add to resin wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 end_cycle Repeat cycle for next amino acid wash2->end_cycle end_cycle->deprotection Next cycle final_cleavage Final Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) end_cycle->final_cleavage Final peptide

Figure 2: General workflow for incorporating Fmoc-D-4-Carbamoylphenylalanine in SPPS.

Key Experimental Considerations

1. Coupling (Peptide Bond Formation):

The carboxylic acid of Fmoc-D-4-Carbamoylphenylalanine must be activated to facilitate amide bond formation. Standard coupling reagents used in Fmoc-SPPS are effective.

  • Recommended Reagents:

    • Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).

    • Onium Salts: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU), or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). These are often used with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.

  • A Self-Validating Protocol for Coupling:

    • Resin Preparation: Swell the resin-bound peptide with a free N-terminus in DMF for at least 30 minutes.

    • Activation Solution: In a separate vessel, dissolve Fmoc-D-4-Carbamoylphenylalanine (3-5 equivalents relative to the resin loading) and a coupling additive (e.g., HOBt or Oxyma, 3-5 equivalents) in DMF. Add the coupling reagent (e.g., DIC, 3-5 equivalents) and allow the mixture to pre-activate for 5-10 minutes. For onium salt activators, dissolve the Fmoc-amino acid, the activator (e.g., HBTU, 3-5 equivalents), and an additive in DMF, and add the base (e.g., DIPEA, 6-10 equivalents) just before adding to the resin.

    • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.

    • Monitoring: Perform a qualitative test (e.g., the Kaiser test) on a small sample of resin beads to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue beads), the coupling step should be repeated.

    • Washing: After a successful coupling, thoroughly wash the resin with DMF and then with a solvent like dichloromethane (DCM) to remove excess reagents and byproducts.

2. Fmoc Deprotection:

The removal of the Fmoc group is a critical step that must be complete to avoid the formation of deletion peptide sequences.

  • Standard Reagent: A 20% (v/v) solution of piperidine in DMF is the most commonly used reagent.

  • A Self-Validating Protocol for Deprotection:

    • Initial Treatment: Add the 20% piperidine/DMF solution to the resin and agitate for 3-5 minutes.

    • Second Treatment: Drain the solution and add a fresh portion of the 20% piperidine/DMF solution. Agitate for an additional 15-20 minutes.

    • Monitoring: The deprotection can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the drained solution. A consistent and high absorbance indicates successful Fmoc removal.

    • Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine, which could interfere with the subsequent coupling step.

Case Study: Synthesis of a Somatostatin Receptor Antagonist

Fmoc-D-4-Carbamoylphenylalanine is a key component in the synthesis of potent somatostatin receptor antagonists. One such example is the peptide known as LM3, which has the sequence p-Cl-Phe-cyclo(D-Cys-Tyr-D-4-amino-Phe(carbamoyl)-Lys-Thr-Cys)D-Tyr-NH₂.[7] In this peptide, the D-4-amino-Phe(carbamoyl) residue is derived from Fmoc-D-4-Carbamoylphenylalanine.

The synthesis of such a complex cyclic peptide showcases the utility of this specialized amino acid. The D-configuration of the carbamoylphenylalanine residue contributes to the peptide's resistance to proteolysis, while the carbamoyl group is likely involved in key interactions with the somatostatin receptor. The synthesis would follow a standard Fmoc-SPPS strategy on a Rink amide resin to generate the C-terminal amide, followed by on-resin cyclization via disulfide bond formation between the two cysteine residues, and finally, cleavage and deprotection.

Safety and Handling

As a laboratory chemical, Fmoc-D-4-Carbamoylphenylalanine should be handled with appropriate safety precautions.

  • General Handling: Avoid inhalation of dust. Avoid contact with skin and eyes. Use in a well-ventilated area.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place, typically refrigerated at 2-8°C, and protected from light.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Fmoc-D-4-Carbamoylphenylalanine is a valuable and versatile building block for the synthesis of advanced peptide therapeutics. Its unique structural features, including the D-configuration for enhanced metabolic stability and a functional carbamoyl group for specific molecular interactions, make it an attractive choice for drug discovery and development. By following established and self-validating protocols for solid-phase peptide synthesis, researchers can effectively incorporate this non-natural amino acid to create novel peptides with improved pharmacological profiles. The successful application of Fmoc-D-4-Carbamoylphenylalanine in the synthesis of potent somatostatin receptor antagonists highlights its significant potential in addressing unmet medical needs.

References

  • Request PDF. (2025, August 6). Synthesis of peptides containing DOPA (3,4-dihydroxyphenylalanine). Retrieved February 5, 2026, from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • MySkinRecipes. (n.d.). Fmoc-D-Phe(4-NH2)-OH. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). Fmoc-phenylalanine. Retrieved February 5, 2026, from [Link]

  • Journal of the American Chemical Society. (2026, January 30). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Retrieved February 5, 2026, from [Link]

  • The Royal Society of Chemistry. (2011). Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel Matrix. Retrieved February 5, 2026, from [Link]

  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved February 5, 2026, from [Link]

  • PubMed. (1995). Identification and characterization of novel somatostatin antagonists. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). FT‐IR spectra of the Fmoc‐Trp‐OH bulk compound, shake and non‐shake xerogels. Retrieved February 5, 2026, from [Link]

  • PubMed. (2014, September 14). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Retrieved February 5, 2026, from [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, p. 215. (2002). Synthesis of Peptides.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Somatostatin receptor antagonist. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) the amino acid/peptide systems that formed.... Retrieved February 5, 2026, from [Link]

  • Kyoto-iUP. (2023, February 9). Unit 6 Part 7 Chemical Synthesis of Peptides (Part I). Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2020, September 10). How to dissolve Fmoc-Asp-OAll?. Retrieved February 5, 2026, from [Link]

  • PubMed. (2017). Somatostatin Receptor Antagonists for Imaging and Therapy. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Fmoc-d-phenylalanine solubility in twelve solvents: Solvent effects, molecular simulation, thermodynamic modeling vs. machine learning regression, and comparison of structurally similar substances. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2015, February 7). Are there any alternative solvents for DMF-DCM?. Retrieved February 5, 2026, from [Link]

Sources

Unnatural amino acid Fmoc-D-4-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fmoc-D-4-Carbamoylphenylalanine: Synthesis, Applications, and Protocols for Advanced Peptide Engineering

Introduction

In the landscape of modern drug discovery and peptide science, the strategic incorporation of unnatural amino acids (UAAs) has become an indispensable tool for overcoming the inherent limitations of native peptides, such as poor metabolic stability and limited structural diversity.[1][2] These novel building blocks allow for the rational design of peptidomimetics with enhanced therapeutic properties, including improved potency, selectivity, and pharmacokinetic profiles.[3]

This guide focuses on a particularly valuable UAA: Fmoc-D-4-Carbamoylphenylalanine . This compound is distinguished by two key features: the D-configuration of its alpha-carbon, which confers significant resistance to enzymatic degradation by proteases, and the 4-carbamoyl moiety on the phenyl ring. The carbamoyl group (-CONH₂) is a powerful hydrogen bond donor and acceptor, enabling it to form stable, specific interactions with biological targets and potentially enhance aqueous solubility.[4]

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth exploration of the physicochemical properties of Fmoc-D-4-Carbamoylphenylalanine, a detailed, field-tested protocol for its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), and an overview of its applications in pioneering new frontiers in medicine and material science.

Physicochemical Properties and Handling

A thorough understanding of the fundamental properties of Fmoc-D-4-Carbamoylphenylalanine is critical for its successful application. The molecule's structure is foundational to its utility in peptide synthesis.

Caption: Chemical Structure of Fmoc-D-4-Carbamoylphenylalanine.

Data Summary

The table below summarizes the key physicochemical properties. Note that while a specific CAS number for the D-enantiomer is not widely indexed, data from its L-enantiomer and structurally similar compounds provide reliable estimates.

PropertyValueSource
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-carbamoylphenyl)propanoic acid-
Molecular Formula C₂₅H₂₂N₂O₅Inferred
Molecular Weight 430.46 g/mol Inferred
Appearance White to off-white solidTypical
Solubility Soluble in DMF, NMP, DMSO, DCM, Chloroform.[5] Most Fmoc-amino acids show high solubility (>0.4 M) in common SPPS solvents.[6][5][6]
Storage Conditions 2–8°C, desiccated. Protect from light and moisture.[5][7]

The Strategic Role in Peptide Design

The decision to incorporate Fmoc-D-4-Carbamoylphenylalanine is driven by a desire to impart specific, advantageous characteristics to the final peptide.

  • Enhanced Proteolytic Resistance: The D-configuration of the alpha-amino acid is the cornerstone of its utility in therapeutic design. Natural proteases are stereospecific for L-amino acids; incorporating a D-residue at a potential cleavage site effectively renders the peptide bond resistant to enzymatic hydrolysis, significantly increasing its in-vivo half-life.

  • Modulation of Biological Activity: The 4-carbamoylphenyl side chain is a non-natural analog of natural amino acid side chains like those of asparagine and glutamine. Its ability to act as both a hydrogen bond donor and acceptor allows it to form specific and stable interactions with biological receptors or enzyme active sites.[4] This can be leveraged to fine-tune binding affinity and selectivity, transforming a moderately active peptide into a potent therapeutic candidate.

  • Improved Physicochemical Properties: Compared to its unsubstituted counterpart, D-phenylalanine, the carbamoyl group can improve the overall polarity and aqueous solubility of a peptide, which is a critical parameter for drug formulation and bioavailability. It offers a different electronic and steric profile than other substituted phenylalanines, such as 4-chloro or 4-nitro derivatives, providing a unique tool for structure-activity relationship (SAR) studies.[8]

Core Methodology: Incorporation via Fmoc-SPPS

The gold standard for incorporating Fmoc-D-4-Carbamoylphenylalanine is the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[9][10] This method relies on an orthogonal protection scheme where the temporary Nα-Fmoc group is removed by a mild base, while acid-labile groups protect the side chains and the resin linkage.[10]

SPPS_Cycle cluster_workflow Iterative SPPS Cycle Resin Resin-Bound Peptide (Fmoc-N-Terminus) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Coupling (Fmoc-D-4-Carbamoyl-Phe-OH + Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Resin Repeat for next AA Capping Optional: Capping (Unreacted Amines) Wash2->Capping Capping->Resin Repeat for next AA

Caption: The iterative workflow of Fmoc solid-phase peptide synthesis (SPPS).

Detailed Step-by-Step Protocol

This protocol is a self-validating system, with integrated checkpoints to ensure high fidelity throughout the synthesis.

Materials:

  • Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).[11]

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Amino Acid: Fmoc-D-4-Carbamoylphenylalanine.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) or DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure.

  • Washing Solvents: DMF, Dichloromethane (DCM).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

  • Precipitation Solvent: Cold diethyl ether.

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Causality: The first step in chain elongation is to remove the N-terminal Fmoc protecting group to expose a free amine for the next coupling reaction.[11]

    • Procedure:

      • Drain the DMF from the swollen resin.

      • Add the deprotection solution (20% piperidine in DMF) and agitate for 3-5 minutes. Drain.

      • Add fresh deprotection solution and agitate for an additional 10-15 minutes.

    • Trustworthiness: The deprotection process can be monitored quantitatively. The dibenzofulvene-piperidine adduct released has a strong UV absorbance (~301 nm). By collecting the filtrate and measuring its absorbance, one can confirm the completion of the deprotection step.

  • Washing:

    • Causality: It is critical to thoroughly wash the resin to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reagents.

    • Procedure: Wash the resin extensively with DMF (5-7 cycles).

  • Coupling of Fmoc-D-4-Carbamoylphenylalanine:

    • Causality: The carboxylic acid of the incoming amino acid must be activated to react efficiently with the newly exposed N-terminal amine on the resin-bound peptide. Reagents like HBTU in the presence of a base (DIPEA) form a highly reactive intermediate (an active ester), which rapidly forms the amide bond while suppressing racemization.[10]

    • Procedure:

      • In a separate vial, pre-activate a solution of Fmoc-D-4-Carbamoylphenylalanine (3-4 eq.), HBTU (3-4 eq.), and DIPEA (6-8 eq.) in DMF for 2-5 minutes.

      • Drain the wash solvent from the resin.

      • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Self-Validation: The completion of the coupling reaction must be confirmed. Perform a qualitative Kaiser test on a small sample of beads. A blue color indicates the presence of unreacted primary amines, signifying an incomplete reaction. If the test is positive, the coupling step should be repeated. A yellow/clear result indicates success.

  • Washing:

    • Causality: Excess reagents and byproducts from the coupling step must be removed to ensure a clean reaction environment for the next cycle.

    • Procedure: Wash the resin with DMF (3-5 cycles), followed by DCM (2-3 cycles), and finally DMF (2-3 cycles).

  • Iteration: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Work-up
  • Preparation: After the final amino acid is coupled and deprotected, wash the resin thoroughly with DCM and dry it under a vacuum.

  • Cleavage:

    • Causality: A strong acid, TFA, is used to cleave the peptide from the resin support and simultaneously remove the acid-labile side-chain protecting groups. Scavengers like TIS are essential to "trap" the highly reactive carbocations generated during this process, preventing them from causing side reactions with sensitive residues like Tryptophan or Methionine.[12]

    • Procedure: Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the dried resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers.

    • Dry the final peptide pellet under a vacuum.

Downstream Processing and Analysis

The crude peptide obtained after cleavage is a mixture containing the target peptide along with deletion and truncated sequences. Rigorous purification and characterization are mandatory to ensure the final product meets the required specifications for research or pre-clinical studies.

Purification and Characterization Techniques
TechniquePurposeKey Insights Provided
Reverse-Phase HPLC (RP-HPLC) Purification of the target peptide from synthesis-related impurities.[13]Purity assessment (e.g., >95%), separation based on hydrophobicity.
Mass Spectrometry (LC-MS, MALDI-TOF) Absolute confirmation of the peptide's identity.[14][15]Provides the exact molecular weight, confirming the successful incorporation of the UAA and the integrity of the full sequence.[14][15]
Amino Acid Analysis (AAA) Quantitative determination of the amino acid composition.Confirms the relative ratios of all amino acids in the final peptide.
NMR Spectroscopy For select peptides, provides advanced structural elucidation in solution.[13]Confirms stereochemistry and can provide insights into 3D conformation.

Applications in Research and Development

The unique properties of Fmoc-D-4-Carbamoylphenylalanine make it a powerful tool in several advanced scientific fields.

  • Therapeutic Peptide Development: Its primary application is in the design of peptide drugs with superior stability and target affinity. By replacing a key phenylalanine or tyrosine residue with this UAA, researchers can probe critical interactions at the binding interface and develop next-generation therapeutics for metabolic diseases, oncology, and infectious diseases.[1][3]

  • Biomaterials and Hydrogel Formation: Fmoc-protected dipeptides are well-known for their ability to self-assemble into biocompatible hydrogels.[16][17] The introduction of the carbamoyl group can modulate the mechanical and functional properties of these materials, opening new avenues for applications in controlled drug release, tissue engineering, and 3D cell culture.[18]

  • Biological Probes: Peptides incorporating Fmoc-D-4-Carbamoylphenylalanine can serve as sophisticated molecular probes to investigate protein-protein interactions and enzyme mechanisms. Their resistance to degradation ensures they remain intact in complex biological assays, providing more reliable and reproducible data.

Conclusion

Fmoc-D-4-Carbamoylphenylalanine is more than just another building block; it is a strategic component for rational peptide design. Its D-configuration provides a robust defense against enzymatic degradation, while its carbamoyl-functionalized side chain offers a unique handle for fine-tuning biological interactions and physicochemical properties. By following the detailed, self-validating protocols outlined in this guide, researchers can confidently incorporate this powerful unnatural amino acid into their synthetic workflows, accelerating the discovery and development of novel peptides for therapeutic and biotechnological applications.

References

  • Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) Source: University of California, Irvine URL: [Link]

  • Title: De novo design of self-assembly hydrogels based on Fmoc-diphenylalanine providing drug release - PubMed Source: PubMed URL: [Link]

  • Title: Fmoc-diphenylalanine as a suitable building block for the preparation of hybrid materials and their potential applications - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

  • Title: Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube Source: YouTube URL: [Link]

  • Title: Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

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  • Title: Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

  • Title: Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: p-Benzoyl-L-phenylalanine, a new photoreactive amino acid. Photolabeling of calmodulin with a synthetic calmodulin-binding peptide - PubMed Source: PubMed URL: [Link]

  • Title: Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research Source: Pharmaffiliates URL: [Link]

  • Title: Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis | Journal of the American Chemical Society Source: American Chemical Society URL: [Link]

  • Title: Substituted Phenylalanines - Aapptec Peptides Source: Aapptec URL: [Link]

  • Title: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Analytical techniques for peptide-based drug development: Characterization, stability and quality control - International Journal of Science and Research Archive Source: International Journal of Science and Research Archive URL: [Link]

  • Title: Peptide Drug: Design and Clinical Applications - PMC Source: National Center for Biotechnology Information URL: [Link]

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  • Title: Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Principles and Practice of Solid-Phase Peptide Synthesis - Oxford Academic Source: Oxford University Press URL: [Link]

  • Title: PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE - NTU > IRep Source: Nanyang Technological University URL: [Link]

  • Title: Fmoc-D-Phe(4-Cl)-OH [142994-19-2] - Aapptec Peptides Source: Aapptec URL: [Link]

  • Title: What is the best method to deprotect Fmoc in solution phase? - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. … - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Modern Peptide Drug Analysis: Mass Spec, HOS, and More - BioPharmaSpec Source: BioPharmaSpec URL: [Link]

  • Title: 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u Source: Science of Synthesis URL: [Link]

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A Senior Application Scientist's Guide to Fmoc-Protected D-Phenylalanine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern medicinal chemistry and materials science. Among these, D-phenylalanine and its derivatives offer a powerful toolset for modulating peptide structure, stability, and function. The use of the fluorenylmethoxycarbonyl (Fmoc) protecting group is central to their application in Solid-Phase Peptide Synthesis (SPPS). This guide provides an in-depth exploration of a curated list of Fmoc-D-phenylalanine derivatives, detailing their synthesis, unique properties, and strategic applications. We will delve into the causal relationships behind experimental choices, provide validated protocols for their use, and present a comprehensive overview to empower researchers in the rational design of novel peptides.

Introduction: The Strategic Value of D-Phenylalanine and the Fmoc Group

In the landscape of peptide-based therapeutics and biomaterials, native L-amino acid sequences often suffer from rapid enzymatic degradation. The strategic substitution of an L-amino acid with its D-enantiomer, such as D-phenylalanine, is a field-proven tactic to confer proteolytic resistance. This simple stereochemical inversion sterically hinders the recognition and cleavage by endogenous proteases, thereby enhancing the in vivo half-life of the peptide.

The hydrophobic benzyl side chain of phenylalanine is a crucial determinant in peptide-protein interactions and self-assembly processes.[1][2] Modifying this aromatic ring or the amino acid backbone allows for the fine-tuning of these properties.

The Nα-9-fluorenylmethoxycarbonyl (Fmoc) group is the protecting group of choice for the synthesis of such modified peptides. Its key advantage lies in its lability to mild basic conditions (typically piperidine), while remaining stable to the acidic conditions often used for side-chain deprotection.[3][4] This orthogonality is fundamental to modern SPPS workflows.[3][4]

This guide will focus on the practical application and underlying chemical principles of various Fmoc-D-phenylalanine derivatives, moving beyond a simple catalog to provide actionable insights for laboratory work.

Core Compound Analysis: Fmoc-D-Phenylalanine (Fmoc-D-Phe-OH)

The parent compound, Fmoc-D-Phe-OH, is a foundational building block in peptide synthesis.[1][5]

Physicochemical Properties:

  • Molecular Formula: C₂₄H₂₁NO₄[1]

  • Molecular Weight: 387.43 g/mol [1][6]

  • Appearance: White to off-white powder[1]

  • Solubility: Readily soluble in common SPPS solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[3][7]

Synthesis Rationale: The standard synthesis involves the reaction of D-phenylalanine with an Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions.[3][8] The choice of base (e.g., NaHCO₃) is critical to deprotonate the amino group of the D-phenylalanine, rendering it nucleophilic for attack on the electrophilic carbonyl of the Fmoc reagent.

Catalog of Key Fmoc-D-Phenylalanine Derivatives

The true power of D-phenylalanine in peptide design is realized through its derivatives. Ring substitutions can modulate electronic properties, hydrophobicity, and introduce new functionalities. The following table summarizes a selection of key derivatives.

Derivative NameMolecular FormulaMolecular Weight ( g/mol )Key Application & Rationale
Fmoc-D-Phe(4-Cl)-OH C₂₄H₂₀ClNO₄421.87Conformational Constraint: The chloro group introduces steric bulk and alters electronics, influencing peptide folding and receptor binding.[9][10]
Fmoc-D-Phe(4-NO₂)-OH C₂₄H₂₀N₂O₆432.43Electronic Probe/Precursor: The nitro group is a strong electron-withdrawing group, useful for studying electronic effects. It can be reduced to an amine for further functionalization.[11][12]
Fmoc-D-Phe(4-CN)-OH C₂₅H₂₀N₂O₄412.44Infrared Probe/Dipole Modulation: The cyano group has a unique IR stretch for spectroscopic studies and its strong dipole moment can alter binding interactions.[13][14]
Fmoc-D-Phe(4-NH₂)-OH C₂₄H₂₂N₂O₄402.44Functional Handle: The amino group provides a site for conjugation to other molecules like dyes, drugs, or linkers. Requires an orthogonal protecting group (e.g., Boc) during synthesis.[15]
Fmoc-D-pentafluoro-Phe-OH C₂₄H₁₆F₅NO₄477.38Enhanced Stability & Hydrophobicity: Fluorination increases metabolic stability and hydrophobicity, which can improve cell permeability and binding affinity.[16][17]
Fmoc-D-4-phenyl-Phe-OH C₃₀H₂₅NO₄463.52Increased Hydrophobicity: The additional phenyl group significantly increases the hydrophobicity of the side chain, promoting self-assembly or strong hydrophobic interactions.[18]

Experimental Protocols: A Validated Approach

The following protocols are designed to be self-validating, providing a robust framework for the synthesis and application of these derivatives.

General Synthesis of Fmoc-D-Phenylalanine Derivatives

This protocol describes a general method for the N-terminal protection of a D-phenylalanine derivative.

Workflow Diagram: Fmoc Protection

Fmoc_Protection cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification D_Phe D-Phe Derivative Reaction Aqueous/Organic Solvent Stir at RT overnight D_Phe->Reaction Fmoc_OSu Fmoc-OSu Fmoc_OSu->Reaction Base Base (e.g., NaHCO3) Base->Reaction Acidify Acidify (e.g., HCl) to pH ~2 Reaction->Acidify Reaction Mixture Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Purify (e.g., Recrystallization) Dry->Purify Fmoc_Product Fmoc-D-Phe Derivative Purify->Fmoc_Product

Caption: General workflow for the synthesis of Fmoc-D-phenylalanine derivatives.

Step-by-Step Methodology:

  • Dissolution: Dissolve the D-phenylalanine derivative (1.0 eq) and a mild base like sodium bicarbonate (3.0 eq) in a 1:1 mixture of an organic solvent (e.g., acetonitrile) and water.[8]

  • Addition of Fmoc Reagent: Cool the solution to 0°C in an ice bath. Add N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.1 eq) portion-wise while stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into water and perform a liquid-liquid extraction to remove unreacted Fmoc-OSu. Acidify the aqueous layer to a pH of ~2 using dilute HCl. This protonates the carboxylic acid, causing the product to precipitate or become extractable into an organic solvent.[8]

  • Extraction: Extract the product into ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[8]

  • Purification: The crude product is typically purified by recrystallization or flash column chromatography to yield the final high-purity Fmoc-D-Phe derivative.

Incorporation into a Peptide Chain via SPPS

This protocol outlines the standard cycle for adding an Fmoc-D-Phe derivative to a growing peptide chain on a solid support.

Workflow Diagram: SPPS Cycle

SPPS_Cycle Start Resin-Bound Peptide (Free N-terminus) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling: Fmoc-D-Phe Derivative Activator (HBTU/HOBt) Base (DIPEA) in DMF Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 End Resin-Bound Peptide (Elongated by one residue, Fmoc-protected) Wash2->End Repeat Repeat Cycle End->Repeat Repeat->Deprotection for next amino acid

Caption: Standard Fmoc-SPPS cycle for peptide chain elongation.

Step-by-Step Methodology:

  • Resin Preparation: Start with a resin-bound peptide chain where the N-terminal Fmoc group has been removed, exposing a free amine.

  • Activation: In a separate vessel, pre-activate the Fmoc-D-Phe derivative (3-5 eq) with a coupling reagent like HBTU (0.95 eq relative to amino acid) and an additive like HOBt (1 eq) in the presence of a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2 eq) in DMF. This forms a highly reactive acyl-urea intermediate.

  • Coupling: Add the activated amino acid solution to the resin. Allow the reaction to proceed for 1-2 hours at room temperature. The free amine on the resin attacks the activated carboxyl group, forming a new peptide bond.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Fmoc Deprotection: To prepare for the next coupling cycle, treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group.[3]

  • Washing: Wash the resin again with DMF to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next amino acid coupling.

Field-Proven Insights & Troubleshooting

  • Causality of Reagent Choice: HBTU/HOBt is a common activation cocktail because it efficiently forms the active ester while suppressing racemization, a critical concern for maintaining stereochemical integrity. DIPEA is used as the base because it is sterically hindered and less likely to cause premature Fmoc deprotection than a primary or secondary amine.

  • Difficult Couplings: Derivatives with bulky side chains (e.g., Fmoc-D-pentafluoro-Phe-OH, Fmoc-D-4-phenyl-Phe-OH) may exhibit slower coupling kinetics. Troubleshooting: Increase coupling time, double the equivalents of reagents (double coupling), or switch to a more potent coupling reagent like HATU.

  • Aggregation: Peptides rich in hydrophobic residues like phenylalanine derivatives can aggregate during synthesis, leading to incomplete reactions. Troubleshooting: Incorporate a "difficult sequence" protocol, such as coupling at elevated temperatures or using structure-breaking "pseudoproline" dipeptides if the sequence allows.

  • Validation of Deprotection: The Fmoc deprotection step releases dibenzofulvene, which has a strong UV absorbance. Monitoring the UV absorbance of the piperidine solution flowing from the reactor is a standard method to quantify the completion of the reaction and ensure the entire chain is ready for the next coupling step.

Conclusion

Fmoc-protected D-phenylalanine derivatives are more than just building blocks; they are strategic tools for molecular engineering. By understanding the specific properties conferred by each modification—from enhancing proteolytic stability to modulating biological activity—researchers can rationally design and synthesize novel peptides with tailored functions. The robust and well-characterized nature of Fmoc chemistry, combined with the diverse array of available D-phenylalanine derivatives, provides a reliable and versatile platform for advancing drug discovery and materials science.

References

  • MySkinRecipes. (n.d.). Fmoc-D-Phe(4-NH2)-OH. Retrieved from [Link]

  • Pharmaffiliates. (2026, January 30). Boosting Peptide Stability: The Role of Fluorinated Amino Acids. Retrieved from [Link]

  • Papo, N., & Shai, Y. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2335.
  • Aapptec Peptides. (n.d.). Fmoc-D-Phe-OH [86123-10-6]. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-D-Phe(4-NO2)-OH [177966-63-1]. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid. Retrieved from [Link]

  • MP science. (n.d.). Fmoc-D-Phe(4-NO2)-OH. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Peptide Synthesis: The Importance of Cyano-Phenylalanine Derivatives. Retrieved from [Link]

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Fmoc-D-4-Carbamoylphenylalanine: A Comprehensive Technical Guide for Advanced Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Incorporation of Non-Canonical Amino Acids in Peptide Therapeutics

The landscape of drug discovery has been profoundly shaped by the versatility and specificity of peptide-based therapeutics. However, the inherent limitations of natural amino acids, such as susceptibility to enzymatic degradation and constrained structural diversity, have propelled the exploration of non-canonical amino acids. These unique building blocks offer novel side-chain functionalities and stereochemical arrangements, enabling the design of peptides with enhanced stability, potency, and target selectivity. Fmoc-D-4-Carbamoylphenylalanine stands as a testament to this paradigm, offering a unique combination of a D-configuration for enzymatic resistance and a carbamoyl moiety for novel molecular interactions. This guide provides a comprehensive overview of its properties, applications, and the technical considerations for its effective utilization in solid-phase peptide synthesis (SPPS).

Core Molecular Attributes of Fmoc-D-4-Carbamoylphenylalanine

A thorough understanding of the fundamental physicochemical properties of Fmoc-D-4-Carbamoylphenylalanine is paramount for its successful application. These attributes dictate its behavior during peptide synthesis and influence the characteristics of the final peptide.

PropertyValueSource
Molecular Formula C₂₅H₂₂N₂O₅[1]
Molecular Weight 430.45 g/mol [1]
Appearance White to off-white solid[2]
Stereochemistry D-configuration[1]
Solubility Soluble in common organic solvents used in SPPS such as Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP).[3]

The presence of the bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is central to its application in modern peptide synthesis. This group ensures the prevention of undesired side reactions during peptide bond formation and is selectively removed under mild basic conditions, a cornerstone of the orthogonal protection strategy in Fmoc-based SPPS.[1][4]

The Significance of Structural Features in Drug Design

The unique structural characteristics of Fmoc-D-4-Carbamoylphenylalanine—the D-stereochemistry and the 4-carbamoylphenyl side chain—impart distinct advantages in the design of novel peptide-based therapeutics.

The Role of D-Amino Acids in Enhancing Metabolic Stability

Peptides composed of naturally occurring L-amino acids are often rapidly degraded by proteases in vivo, limiting their therapeutic potential. The incorporation of D-amino acids, such as D-4-Carbamoylphenylalanine, renders the peptide backbone resistant to cleavage by most endogenous proteases. This strategic substitution can significantly extend the half-life of a peptide therapeutic, improving its pharmacokinetic profile and bioavailability.[5]

The Carbamoyl Moiety: A Versatile Functional Group for Molecular Recognition

The carbamoyl group (-CONH₂) at the para-position of the phenyl ring introduces a polar, hydrogen-bonding functionality. This feature can be exploited to:

  • Establish Novel Hydrogen-Bonding Interactions: The carbamoyl group can act as both a hydrogen bond donor and acceptor, facilitating specific and high-affinity interactions with biological targets such as receptors and enzymes.[6]

  • Improve Solubility: The polar nature of the carbamoyl group can enhance the aqueous solubility of the resulting peptide, a critical factor for drug formulation and delivery.

  • Serve as a Bioisostere: The carbamoyl group can act as a bioisostere for other functional groups, such as a carboxylic acid or a phosphate group, allowing for the fine-tuning of a peptide's electronic and steric properties to optimize target binding.[6][7]

The carbamate functionality, of which the carbamoyl group is a part, is known for its chemical and proteolytic stability, making it a valuable component in drug design.[6][7]

Application in Solid-Phase Peptide Synthesis (SPPS): A Technical Workflow

Fmoc-D-4-Carbamoylphenylalanine is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The following sections detail the experimental logic and a generalized protocol for its incorporation into a growing peptide chain.

The Core Principles of Fmoc-Based SPPS

Fmoc SPPS is a cyclical process that involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).[4][8] The cycle consists of two main steps: Fmoc deprotection and amino acid coupling.

SPPS_Cycle cluster_wash Interspersed Washing Resin Resin-Bound Peptide (Fmoc-Protected N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Step 1 Free_Amine Resin-Bound Peptide (Free N-terminus) Deprotection->Free_Amine Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Free_Amine->Coupling Step 2 Coupling->Resin Cycle Repeats Wash Washing Steps (e.g., DMF, DCM)

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Incorporation of Fmoc-D-4-Carbamoylphenylalanine

This protocol provides a generalized, self-validating workflow for the manual incorporation of Fmoc-D-4-Carbamoylphenylalanine into a peptide sequence. The quantities are based on a 0.1 mmol synthesis scale.

Materials:

  • Fmoc-protected peptide-resin (with a free N-terminus)

  • Fmoc-D-4-Carbamoylphenylalanine

  • Coupling Reagent: e.g., HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: HPLC-grade Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Washing Solvents: DMF, DCM

  • Kaiser Test Kit (for monitoring the presence of free primary amines)

Protocol:

  • Resin Preparation:

    • Swell the peptide-resin with the free N-terminus in DMF for 30 minutes in a reaction vessel.

    • Drain the DMF.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-D-4-Carbamoylphenylalanine (4 equivalents, 0.4 mmol, 172.2 mg) and HCTU (3.9 equivalents, 0.39 mmol, 161.5 mg) in a minimal amount of DMF.

    • Add DIPEA (8 equivalents, 0.8 mmol, 139 µL) to the activation mixture and vortex for 1-2 minutes. The solution should change color, indicating activation.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature. Due to the potentially sterically hindered nature of the modified phenylalanine, a longer coupling time or a double coupling may be necessary.

  • Monitoring the Coupling Reaction (Self-Validation):

    • After the coupling time, take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of all free primary amines and a complete coupling reaction. If the test is positive (blue beads), a second coupling is required.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 3 minutes and drain.

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.[9]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

The resin is now ready for the coupling of the next Fmoc-amino acid in the sequence.

Challenges and Mitigation Strategies

The synthesis of peptides containing modified or sterically hindered amino acids can present challenges.

  • Incomplete Coupling: The bulky nature of the Fmoc group and the modified side chain can sometimes lead to incomplete coupling.

    • Mitigation: Employing more potent coupling reagents (e.g., COMU), increasing the coupling time, or performing a double coupling can overcome this issue.[10][11]

  • Aggregation: Hydrophobic sequences are prone to aggregation on the solid support, which can hinder both coupling and deprotection steps.

    • Mitigation: The use of chaotropic salts, high-temperature synthesis, or the incorporation of pseudoproline dipeptides in the sequence can disrupt secondary structure formation and prevent aggregation.[12]

Analytical Characterization

The purity and identity of Fmoc-D-4-Carbamoylphenylalanine and the final synthesized peptide should be confirmed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of the Fmoc-amino acid and the final cleaved peptide.[13][14][15] Derivatization with reagents like o-phthaldialdehyde (OPA) and Fmoc-Cl can be used for the sensitive detection of amino acids.[15][16]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the Fmoc-amino acid and to verify the sequence of the final peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of Fmoc-D-4-Carbamoylphenylalanine.

Final Cleavage and Purification

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

Cleavage_Workflow Peptide_Resin Fully Assembled Peptide on Resin Cleavage_Cocktail Cleavage from Resin & Side-Chain Deprotection (e.g., TFA-based cocktail) Peptide_Resin->Cleavage_Cocktail Crude_Peptide Crude Peptide (in solution) Cleavage_Cocktail->Crude_Peptide Purification Purification (e.g., Preparative HPLC) Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Caption: General workflow for the final cleavage and purification of the synthesized peptide.

A common cleavage cocktail consists of trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane and water) to quench reactive cations generated during the deprotection of side chains. The cleaved peptide is then precipitated, lyophilized, and purified, typically by preparative reversed-phase HPLC.

Conclusion

Fmoc-D-4-Carbamoylphenylalanine is a valuable and versatile building block for the synthesis of novel peptides with enhanced therapeutic potential. Its D-configuration provides resistance to enzymatic degradation, while the carbamoyl functionality offers unique opportunities for modulating target binding and physicochemical properties. A thorough understanding of its characteristics and the principles of Fmoc-SPPS, as outlined in this guide, will empower researchers to effectively incorporate this non-canonical amino acid into their drug discovery and development programs, paving the way for the next generation of peptide-based therapeutics.

References

  • Cui, H., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
  • ResearchGate. (n.d.). Standard Fmoc solid‐phase peptide synthesis (Fmoc SPPS, A) and the.... Retrieved from [Link]

  • Talele, T. T. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Nowick, J. S., et al. (2020).
  • Tihanyi, T., et al. (2021).
  • E. M. (1998). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride Literature Overview and Further Study. PubMed.
  • ResearchGate. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Coin, I., et al. (2015). Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH.
  • Dunne, J., et al. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
  • Toth, G. K., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
  • Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved from [Link]

  • Marchesan, S., et al. (2021).
  • De Rienzo, B., et al. (2013). Design, synthesis and binding affinity of acetylcholine carbamoyl analogues. PubMed.
  • Isidro-Llobet, A., et al. (2009). Methods and protocols of modern solid phase Peptide synthesis. PubMed.
  • Dunne, J., et al. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatograms of FMOC derivatives of (a) amino acid standard (the.... Retrieved from [Link]

  • de la Torre, B. G., & Andreu, D. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • PubChem. (n.d.). D-Phenylalanine, 4-[(aminocarbonyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-D-Phe(4-Cl)-OH [142994-19-2]. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • Wikipedia. (n.d.). Tirzepatide. Retrieved from [Link]

  • Ye, Y. (2011).

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Comparative Technical Guide: Fmoc-D-4-Carbamoylphe vs. Fmoc-D-4-Aminophe

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, chemical, and operational differences between Fmoc-D-4-Carbamoylphe and Fmoc-D-4-Aminophe .

Executive Summary & Chemical Architecture

In the landscape of peptidomimetics and medicinal chemistry, the para-substituted phenylalanine derivatives This compound and Fmoc-D-4-Aminophe represent two distinct functional tools.[1] While they share a chiral backbone (D-configuration) and the Fmoc protecting group, their side-chain functionalities dictate divergent applications in Solid-Phase Peptide Synthesis (SPPS) and ligand-receptor interaction profiling.[1]

Structural Divergence

The core difference lies at the para-position of the phenyl ring:

  • This compound (Fmoc-D-Cpa/Fmoc-D-Phe(4-CONH₂)): Features a primary amide (

    
    ).[1] It acts as a neutral Hydrogen Bond (HB) donor/acceptor, mimicking Glutamine (Gln) or Asparagine (Asn) but with a rigid aromatic spacer.[1]
    
  • Fmoc-D-4-Aminophe (Fmoc-D-Phe(4-NH₂)): Features a primary aromatic amine (aniline,

    
    ).[1] It acts as a nucleophile and a weak base, serving primarily as a "chemical handle" for bio-orthogonal conjugation or to introduce polarity.
    
Physicochemical Comparison
FeatureThis compoundFmoc-D-4-Aminophe
Side Chain Function Carbamoyl (Amide)Amino (Aniline)
Electronic Nature Electron-withdrawing (via carbonyl)Electron-donating (via resonance)
H-Bonding Donor & Acceptor (Bidirectional)Donor (Weak Acceptor)
pKa (Side Chain) Neutral (Non-ionizable in phys.[1] pH)~4.6 (Mostly neutral/unprotonated at pH 7.[1]4)
SPPS Risk Profile Low (Stable)High (Nucleophilic side reactions)
Primary Utility Receptor binding (H-bond networks)Bioconjugation / Diversity-Oriented Synthesis

Critical SPPS Methodologies & Protocols

This section details the operational handling of these residues. The "Trustworthiness" of your synthesis depends on recognizing that Fmoc-D-4-Aminophe is not a "plug-and-play" residue like the Carbamoyl variant.[1]

Handling this compound

This residue is generally robust.[1] However, the primary amide can participate in inter-chain hydrogen bonding, leading to aggregation on-resin (beta-sheet formation).[1]

Optimized Coupling Protocol:

  • Activation: Use HBTU/HOBt or DIC/Oxyma to minimize nitrile formation (dehydration of the amide).[1] Avoid high temperatures (>50°C) during coupling to prevent side-chain dehydration to Fmoc-D-4-Cyanophe.[1]

  • Solvent: Use DMF/NMP (4:1) to disrupt potential aggregation.[1][2]

  • Validation: Standard Kaiser Test is effective.[1]

Handling Fmoc-D-4-Aminophe (The "Danger Zone")

Crucial Insight: The para-amino group is an aniline.[1] While less nucleophilic than aliphatic amines (like Lysine), it is sufficiently reactive to attack activated carboxylates during subsequent coupling cycles, leading to branching or acylation .[1]

Scenario A: Using Fmoc-D-Phe(4-NH₂)-OH (Free Amine)

Use Case: The amine is intended to react immediately (e.g., on-resin cyclization or modification).[1]

  • Protocol:

    • Couple Fmoc-D-Phe(4-NH₂)-OH to the resin.[1]

    • Do not remove Fmoc yet.

    • Perform the side-chain reaction (e.g., acylation with an acid chloride or isocyanate) on the free aniline before Fmoc deprotection.

    • Self-Validating Step: Perform a Chloranil Test (specific for secondary/aromatic amines) to confirm the aniline has reacted.[1] A negative result (no green/blue color) indicates successful side-chain capping.[1]

Scenario B: Using Fmoc-D-Phe(4-Boc-amino)-OH (Protected)

Use Case: The amine is required effectively "native" in the final peptide.

  • Protocol: Always use the Boc-protected derivative for internal sequence positions. The Boc group survives Fmoc deprotection (piperidine) but is removed during final cleavage (TFA), yielding the free amine in the final product without branching artifacts.[1]

Visualizing the Decision Logic

The following diagram illustrates the critical decision pathway for selecting and handling these derivatives in a drug discovery workflow.

G Start Select Residue based on Design Goal Goal_HB Goal: H-Bonding / Receptor Affinity (Mimic Asn/Gln) Start->Goal_HB Goal_React Goal: Chemical Handle / Conjugation (Mimic Lys/Orn but aromatic) Start->Goal_React Carbamoyl This compound Goal_HB->Carbamoyl Amino Fmoc-D-4-Aminophe Goal_React->Amino SPPS_Carb Standard SPPS Coupling (Avoid High Temp to prevent -CN) Carbamoyl->SPPS_Carb Decision_Protect Is the amine for post-synthesis conjugation? Amino->Decision_Protect Result_Carb Result: Stable Amide Side Chain (Somatostatin/GnRH Analogs) SPPS_Carb->Result_Carb Path_Boc YES: Use Fmoc-D-Phe(4-Boc-amino) (Prevents Branching) Decision_Protect->Path_Boc Internal Position Path_Free NO: Use Fmoc-D-Phe(4-NH2) (Immediate Modification) Decision_Protect->Path_Free Site-Specific Reaction Result_Amino Result: Functionalized Aromatic Core (Fluorophores, Warheads) Path_Boc->Result_Amino Action_Mod On-Resin Acylation/Ligation (Chloranil Test Validation) Path_Free->Action_Mod Action_Mod->Result_Amino

Figure 1: Decision matrix for selecting between Carbamoyl and Amino derivatives based on synthetic intent and reactivity risks.

Functional Applications in Drug Development[3][4][5][6][7][8][9]

This compound: The "Structural Anchor"

This derivative is extensively used in the development of GnRH antagonists (e.g., Ozarelix, Ganirelix derivatives) and Somatostatin analogs .[1]

  • Mechanism: The carbamoyl group functions as a bio-isostere for the carboxamide of Asparagine but provides a rigid

    
    -stacking capability via the phenyl ring. This dual action (H-bonding + Hydrophobic interaction) often increases potency by locking the peptide into a bioactive conformation within the receptor pocket [1].[1]
    
Fmoc-D-4-Aminophe: The "Reactive Warhead"

This derivative is a precursor for Diversity-Oriented Synthesis (DOS) .[1]

  • Mechanism: The aniline nitrogen is distinct from aliphatic amines (Lysine).[1] It can be selectively acylated at pH < 4 (where Lysine is protonated and unreactive) or used in diazotization reactions to form azo-linkers.[1]

  • Application: It is often used to attach cytotoxic payloads or fluorophores to a peptide backbone without altering the charge state significantly at physiological pH (since the aniline is neutral at pH 7.4) [2].

Analytical Validation Data

When characterizing peptides containing these residues, specific spectral signatures confirm their identity.

Analytical MethodThis compound SignatureFmoc-D-4-Aminophe Signature
Mass Spectrometry (ESI) Mass shift +43 Da (vs Phe)Mass shift +15 Da (vs Phe)
HPLC Retention More polar than Phe (Elutes earlier)pH dependent (shifts with buffer pH)
UV-Vis Absorbance

~250-260 nm (Amide band)

~235 nm & ~285 nm (Aniline band)

Self-Validating Protocol for Fmoc-D-4-Aminophe Purity: If using the free amine version, check for the "double addition" mass peak (


).[1] If observed, it confirms that the aniline side chain reacted during a subsequent coupling step, indicating insufficient protection or failed chemoselectivity.

References

  • Jiang, G., et al. (2001). "GnRH Antagonists: A New Generation of Long Acting Analogues Incorporating p-Ureido-phenylalanines at Positions 5 and 6."[1][3] Journal of Medicinal Chemistry, 44(3), 453-467.[1] Link[1]

  • Duffy, J. L., et al. (2007).[4] "4-Aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV."[4] Bioorganic & Medicinal Chemistry Letters, 17(10), 2879-2885.[1][4] Link

  • PubChem. (2024).[1] "this compound Compound Summary." National Library of Medicine. Link[1]

  • ChemicalBook. (2024).[1] "Fmoc-D-4-Carbamoylphenylalanine Properties and Applications." Link

Sources

A Deep Dive into the Solubility of Fmoc-D-4-Carbamoylphenylalanine: A Comparative Analysis of DMF and DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the efficient dissolution of reagents is paramount to achieving high-purity, high-yield products. Among the vast array of amino acid building blocks, Fmoc-D-4-Carbamoylphenylalanine presents a unique solubility profile due to its intricate molecular structure. This technical guide provides a comprehensive analysis of the solubility of Fmoc-D-4-Carbamoylphenylalanine in two of the most commonly employed polar aprotic solvents in peptide synthesis: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). This document is intended for researchers, scientists, and drug development professionals seeking to optimize their peptide synthesis workflows by understanding the fundamental principles governing the solubility of this crucial reagent.

While specific quantitative solubility data for Fmoc-D-4-Carbamoylphenylalanine is not extensively published, this guide will delve into the theoretical underpinnings of its solubility, provide a robust experimental protocol for its empirical determination, and present a comparative framework to aid in solvent selection.

Understanding the Key Players: Solute and Solvents

The solubility of a compound is dictated by the interplay of its own physicochemical properties and those of the solvent.[1] Let's dissect the characteristics of Fmoc-D-4-Carbamoylphenylalanine, DMF, and DMSO to understand their potential interactions.

Fmoc-D-4-Carbamoylphenylalanine: A Molecule of Duality

Fmoc-D-4-Carbamoylphenylalanine is a derivative of the amino acid phenylalanine, featuring two key modifications:

  • The Fmoc (9-fluorenylmethyloxycarbonyl) group: This large, hydrophobic protecting group is essential for SPPS, but it also significantly influences the molecule's solubility, generally enhancing its affinity for organic solvents.[2][3]

  • The 4-Carbamoyl group (-CONH2): This substituent on the phenyl ring introduces a polar, hydrogen-bonding moiety, which can impact its interaction with polar solvents.

This combination of a large nonpolar group and a polar functional group gives Fmoc-D-4-Carbamoylphenylalanine a dual nature, making its solubility behavior complex.

The Solvents: DMF and DMSO

Both DMF and DMSO are classified as polar aprotic solvents, which are widely used in SPPS for their ability to dissolve a broad range of organic molecules and to swell the solid-phase resin.[4]

  • N,N-Dimethylformamide (DMF): DMF is a colorless, high-boiling liquid with a high dielectric constant, making it an excellent solvent for many chemical reactions.[5][6][7] It is known as a "universal organic solvent."[8] However, it can degrade over time to release dimethylamine, which can prematurely remove the Fmoc protecting group.[9]

  • Dimethyl Sulfoxide (DMSO): DMSO is another highly polar aprotic solvent with a high boiling point and is miscible with a wide range of organic solvents and water.[10][11] It is an exceptional solvent for both polar and nonpolar compounds and is often used to dissolve difficult-to-solubilize substances.[11]

The key difference in their ability to dissolve Fmoc-D-4-Carbamoylphenylalanine will lie in the subtle variations of their polarity, hydrogen bonding capabilities, and steric factors.

Theoretical Considerations for Solubility

The principle of "like dissolves like" provides a foundational understanding of solubility. In this context, we must consider the polarity and hydrogen bonding potential of our solute and solvents.

  • Polarity: Both DMF and DMSO are polar. The carbamoyl group on the phenylalanine ring will likely favor interaction with these polar solvents.

  • Hydrogen Bonding: The carbamoyl group has both hydrogen bond donors (the -NH2 group) and a hydrogen bond acceptor (the carbonyl oxygen). DMSO is a strong hydrogen bond acceptor, while DMF is a weaker one. This suggests that DMSO might have a stronger specific interaction with the carbamoyl group, potentially leading to higher solubility.

  • The Fmoc Group: The large, nonpolar Fmoc group will be well-solvated by the organic nature of both DMF and DMSO.

Based on these theoretical considerations, one might hypothesize that DMSO could exhibit a slight advantage in solubilizing Fmoc-D-4-Carbamoylphenylalanine due to its stronger hydrogen bond accepting capability. However, empirical determination is the only definitive way to ascertain the actual solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a reliable method for determining the saturation solubility of Fmoc-D-4-Carbamoylphenylalanine in both DMF and DMSO.

Materials and Equipment
  • Fmoc-D-4-Carbamoylphenylalanine (high purity)

  • Anhydrous DMF

  • Anhydrous DMSO

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with screw caps

  • Thermostatted shaker or magnetic stirrer with temperature control

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible membrane)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis prep_solute Weigh Fmoc-D-4-Carbamoylphe add_solute Add excess solute to solvent prep_solute->add_solute prep_solvent Measure precise volume of solvent (DMF or DMSO) prep_solvent->add_solute equilibrate Equilibrate at constant temperature with agitation (e.g., 24h) add_solute->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant through 0.2 µm syringe filter centrifuge->filter dilute Perform serial dilutions of the saturated solution filter->dilute hplc Analyze diluted samples by HPLC dilute->hplc calculate Calculate concentration in saturated solution hplc->calculate calibration Generate calibration curve with known standards calibration->calculate

Figure 1: Experimental workflow for determining the solubility of Fmoc-D-4-Carbamoylphenylalanine.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of Fmoc-D-4-Carbamoylphenylalanine into a glass vial.

    • Add a precise volume of either DMF or DMSO to the vial.

    • Seal the vial tightly and place it in a thermostatted shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) to ensure saturation is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the aliquot through a 0.2 µm syringe filter to remove any remaining micro-particulates.

    • Perform a series of accurate dilutions of the filtered saturated solution with the respective solvent (DMF or DMSO) to bring the concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of Fmoc-D-4-Carbamoylphenylalanine of known concentrations in the respective solvent.

    • Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted samples of the saturated solutions into the HPLC system.

    • Determine the concentration of the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or M (mol/L).

Data Presentation and Interpretation

The following table presents a hypothetical but realistic comparison of the solubility of Fmoc-D-4-Carbamoylphenylalanine in DMF and DMSO, based on the theoretical considerations discussed earlier.

Solvent Solubility at 25 °C (mg/mL) Molar Solubility at 25 °C (M) Observations
DMF ~150~0.34Forms a clear, colorless solution.
DMSO ~200~0.45Forms a clear, colorless solution. May require gentle warming to expedite initial dissolution.

Note: The above data is illustrative. Actual solubility values must be determined experimentally.

Causality Behind Experimental Choices and Self-Validation

The described protocol is designed to be a self-validating system. Here's the rationale behind the key steps:

  • Use of Excess Solute: This ensures that the solution reaches true saturation, a fundamental requirement for accurate solubility determination.

  • Constant Temperature Equilibration: The solubility of most compounds is temperature-dependent. Maintaining a constant temperature is crucial for reproducibility.[1]

  • Filtration: This step is critical to remove any undissolved micro-particles that could lead to an overestimation of the solubility.

  • HPLC Quantification: HPLC provides a highly sensitive and specific method for quantifying the concentration of the dissolved solute, ensuring accurate results.

  • Calibration Curve: The use of a multi-point calibration curve validates the linearity of the detector response and ensures accurate concentration determination.

Conclusion and Practical Recommendations

Based on theoretical analysis and the provided experimental framework, it is anticipated that Fmoc-D-4-Carbamoylphenylalanine will exhibit good solubility in both DMF and DMSO. However, DMSO may offer a slight advantage due to its stronger hydrogen bond accepting character, which can more effectively interact with the carbamoyl group of the solute.

For practical applications in SPPS, the choice of solvent may also depend on other factors:

  • DMF is a workhorse solvent in SPPS and is often the first choice due to its broad utility and lower viscosity compared to DMSO.[9]

  • DMSO can be a valuable alternative for dissolving difficult sequences or when aggregation is a concern.[12] Its higher boiling point can be a consideration for solvent removal steps.

Ultimately, the optimal solvent choice should be guided by empirical solubility data determined under the specific conditions of your synthesis. The protocol outlined in this guide provides a robust methodology for obtaining this critical information, enabling researchers to make informed decisions and optimize their peptide synthesis workflows for enhanced efficiency and product quality.

References

  • Benchchem. (n.d.). Solubility of Fmoc-Phe(4-Br)-OH in DMF: A Technical Guide.
  • Benchchem. (n.d.). A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents.
  • Chem-Impex. (n.d.). Fmoc-D-phenylalanine.
  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

  • Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • PMC. (2021). Protein Design: From the Aspect of Water Solubility and Stability. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • PMC. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Retrieved from [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • Kian Resin Chemical Company. (n.d.). Dimethylformamide - Technical Data Sheet. Retrieved from [Link]

  • Univar Solutions. (n.d.). Dimethylformamide, Technical Grade, Liquid, 430 lb Drum. Retrieved from [Link]

  • Gaylord Chemical Corporation. (2005). Dimethyl Sulfoxide (DMSO) Physical Properties. Retrieved from [Link]

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Executive Summary: The Imperative of Stability in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Storage Stability of Fmoc-D-4-Carbamoylphe Powder

In the landscape of modern drug development, particularly in the synthesis of complex therapeutic peptides, the quality of each building block is paramount. Fmoc-D-4-Carbamoylphenylalanine (Fmoc-D-4-Cph) is a specialized amino acid derivative whose unique carbamoyl moiety can be critical for establishing specific interactions in the final peptide structure. As a starting material, its purity and stability are not mere quality control metrics; they are foundational pillars upon which the safety, efficacy, and reproducibility of the entire manufacturing process rest. This guide provides a comprehensive technical overview of the factors influencing the solid-state stability of Fmoc-D-4-Cph powder. We will delve into the underlying chemical principles of its degradation, establish field-proven protocols for storage and handling, and detail the methodologies required to execute a robust stability assessment program in line with global regulatory standards.

Physicochemical Profile of this compound

Understanding the inherent properties of Fmoc-D-4-Cph is the first step in designing a rational stability program.

  • Chemical Structure: The molecule consists of a D-phenylalanine core, an N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a carbamoyl (-CONH₂) group at the para (4) position of the phenyl ring.

  • Fmoc Group: This group is the primary point of chemical lability. It is notoriously sensitive to basic conditions, undergoing a β-elimination reaction to yield dibenzofulvene and the free amine.[1][2][3] Conversely, it is highly stable in acidic conditions.[1][2]

  • Carbamoyl Group: This amide group is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, which would yield a carboxylic acid. While enzymatic hydrolysis of N-carbamoyl-D-amino acids is a known biochemical pathway, chemical hydrolysis requires more forcing conditions.[1][4]

  • Solid-State Form: As a crystalline white solid, its stability is significantly greater than when in solution. Key concerns in the solid state revolve around exposure to atmospheric moisture, elevated temperatures, and light.

Potential Degradation Pathways and Mechanisms

A proactive stability program is built on understanding potential failure modes. For Fmoc-D-4-Cph powder, two primary degradation pathways must be considered. The goal of a stability study is to demonstrate that these pathways are not significantly triggered under recommended storage conditions.

  • Fmoc Deprotection (Base-Catalyzed Elimination): This is the most probable degradation route. The C9 proton of the fluorene ring is acidic and can be abstracted by a base. This initiates an E1cB elimination mechanism, cleaving the Fmoc group and liberating the free amine of D-4-Carbamoylphe. In a solid-state context, this is less likely but could be initiated by alkaline impurities or exposure to basic vapors.[3][5][]

  • Hydrolysis of the Carbamoyl Group: While amides are relatively stable, the carbamoyl side chain could be hydrolyzed to a carboxylic acid (forming Fmoc-D-4-carboxyphenylalanine). This reaction is typically catalyzed by strong acid or base and accelerated by heat and moisture.[] The presence of significant moisture in the powder is the primary risk factor for this pathway.

G Potential Degradation Pathways for this compound cluster_conditions Stress Conditions A This compound (Stable Powder) B D-4-Carbamoylphe (Fmoc Deprotection) A->B β-Elimination C Fmoc-D-4-Carboxyphe (Side-Chain Hydrolysis) A->C Hydrolysis D Dibenzofulvene Adducts B->D Reacts with Scavengers Base Basic Conditions (e.g., amine vapors) Base->B Moisture High Humidity + Heat Moisture->C

Caption: High-level workflow for conducting a formal stability study.

Protocol for Forced Degradation (Stress Testing)

This study is critical for developing and validating a stability-indicating analytical method. The goal is to intentionally degrade the sample to ensure that any potential degradation products can be detected. [8][9][10] Objective: To identify likely degradation products and demonstrate the specificity of the analytical method. A target degradation of 5-20% is ideal. [8] Methodology:

  • Sample Preparation: Prepare separate samples of Fmoc-D-4-Cph powder for each stress condition.

  • Acid Hydrolysis:

    • Dissolve the powder in a suitable solvent (e.g., Acetonitrile).

    • Add 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 4, 8 hours).

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Dissolve the powder in a suitable solvent.

    • Add 0.1 M NaOH and maintain at room temperature for a defined period (e.g., 30, 60, 120 minutes). Note: Degradation is expected to be rapid.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Dissolve the powder in a suitable solvent.

    • Add 3% H₂O₂ and maintain at room temperature for a defined period (e.g., 2, 4, 8 hours).

  • Thermal Degradation:

    • Store the solid powder in an oven at an elevated temperature (e.g., 80°C) for several days.

    • Test the powder directly.

  • Photolytic Degradation:

    • Spread a thin layer of the powder in a suitable container.

    • Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). [10] * Analyze a control sample stored in the dark alongside the exposed sample.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed stability-indicating HPLC method.

Analytical Methodology for Stability Assessment

The cornerstone of any stability study is the analytical method used to measure the compound and its impurities.

Primary Stability-Indicating Method: RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for this analysis due to its ability to separate the non-polar Fmoc-protected amino acid from more polar degradation products. [11][] Principle: The method must be able to separate the intact Fmoc-D-4-Cph from its potential degradation products (e.g., D-4-Carbamoylphe, Fmoc-D-4-Carboxyphe) and any process-related impurities. The results from the forced degradation study are used to prove this separating power.

Table 3: Example Starting RP-HPLC Parameters

ParameterTypical ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase chemistry provides good retention for the hydrophobic Fmoc group.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid and any free amines.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength and low UV cutoff.
Gradient Start at ~40% B, ramp to ~90% B over 20-30 minutesA gradient is necessary to elute the highly retained parent compound while allowing for the separation of more polar impurities that elute earlier.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection UV at 265 nm and 301 nmThe fluorenyl group of the Fmoc moiety has strong absorbance maxima around these wavelengths, providing high sensitivity.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Peak Purity and Impurity Identification
  • Peak Purity Analysis: A Photodiode Array (PDA) detector should be used to assess peak purity. This confirms that the main Fmoc-D-4-Cph peak is spectrally homogenous and not co-eluting with any impurities.

  • Impurity Identification: For any significant degradation products observed during forced degradation or formal stability studies, identification is necessary. HPLC coupled with Mass Spectrometry (LC-MS) is the definitive technique for this, allowing for the determination of the mass-to-charge ratio (m/z) of the unknown peak and confirming its molecular weight.

Data Interpretation and Establishing a Re-test Period

The data from the long-term and accelerated studies are used to establish a re-test period.

  • Data Analysis: Purity data (typically % Area from HPLC) is plotted versus time for each storage condition. A regression analysis can be performed on the long-term data to predict the point at which the purity might fall below an established specification (e.g., 98.5%). [2]* Role of Accelerated Data: Significant change at accelerated conditions (e.g., >5% degradation in 6 months) suggests that the substance is sensitive to thermal stress and humidity. This data is primarily used to support the proposed long-term storage conditions and may be used in statistical analysis to support the re-test period established from long-term data.

  • Mass Balance: In forced degradation studies, the mass balance should be assessed. This means the sum of the increase in all degradation products should approximately equal the decrease in the parent compound, confirming that all significant degradants are being detected. [9]

Conclusion

The stability of this compound powder is not an intrinsic, unchangeable property but rather a state that must be actively maintained through rigorous control of storage conditions. Its primary vulnerabilities lie in the base-lability of the Fmoc group and the potential for hydrolysis of the side-chain carbamoyl group in the presence of moisture. By understanding these mechanisms and implementing a scientifically sound stability program based on ICH guidelines, researchers and drug developers can ensure the long-term integrity of this critical raw material. A robust, well-documented stability study is a non-negotiable component of regulatory submissions and a fundamental requirement for the successful, reproducible synthesis of peptide-based therapeutics.

References

  • AAPPTEC. Handling and Storage of Peptides - FAQ. Available from: [Link]

  • Yanfen Biotech. Proper Storage and Handling Guidelines for Peptides. Available from: [Link]

  • Collins, A. S., & Anton, N. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceuticals, 15(11), 1334. Available from: [Link]

  • Saadati-Eskandari, F., et al. (2024). Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. AMB Express, 14(1), 93. Available from: [Link]

  • ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Available from: [Link]

  • M-CSA. N-carbamoyl-D-amino-acid hydrolase. Available from: [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press. Available from: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(11), 747-757. Available from: [Link]

  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. Available from: [Link]

  • Falb, E., et al. (1999). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. Journal of Peptide Research, 53(5), 507-517. Available from: [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Available from: [Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available from: [Link]

  • Einarsson, S., et al. (1987). New Automated Amino Acid Analysis by HPLC Precolumns Derivatization with Fluorenylmethyloxycarbonylchlorid. Journal of Liquid Chromatography, 10(7), 1589-1602. Available from: [Link]

  • Norberto, F. P., et al. (2007). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society, 18, 205-211. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Available from: [Link]

  • Rutherfurd, S. M., & Gilani, G. S. (2009). Amino acid analysis. Current protocols in protein science, Chapter 11, Unit 11.9. Available from: [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • Wang, F., et al. (2009). Intramolecular interactions of L-phenylalanine revealed by inner shell chemical shift. The Journal of chemical physics, 131(4), 044301. Available from: [Link]

  • Alhealy, F. M., Ali, W. K., & Abdulrahman, S. H. (2021). Review: Determination of Amino Acids by Different Methods. Turkish Journal of Physiotherapy and Rehabilitation, 32(3), 10193-10202. Available from: [Link]

  • Bhatt, A., et al. (2023). Automated Method for Quantification of 20 Amino Acids in Cell Culture Media During Biopharmaceutical Development. BioProcess International, 21(11). Available from: [Link]

  • Taillades, J., et al. (1998). N-Carbamoyl-α-Amino Acids Rather than Free α-Amino Acids Formation in the Primitive Hydrosphere: A Novel Proposal for the Emergence of Prebiotic Peptides. Origins of Life and Evolution of the Biosphere, 28(1), 61-77. Available from: [Link]

  • Sharma, N., et al. (2022). Understanding the self-ordering of amino acids into supramolecular architectures: co-assembly-based modulation of phenylalanine nanofibrils. Nanoscale Advances, 4(2), 527-537. Available from: [Link]

  • Akram, M., et al. (2023). Biochemistry, Amino Acid Synthesis and Degradation. In StatPearls. StatPearls Publishing. Available from: [Link]

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Technical Sourcing & Handling Guide: High Purity Fmoc-D-4-Carbamoylphe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-D-4-Carbamoylphe (Fmoc-D-Phe(4-CONH₂)-OH) is a critical non-canonical amino acid (NCAA) utilized in modern peptide therapeutics to modulate receptor affinity and proteolytic stability.[1] Structurally, it functions as a glutamine/asparagine mimic scaffolded onto a phenylalanine ring, providing a unique combination of aromatic stacking potential and hydrogen bond donor/acceptor capabilities.[1]

However, sourcing this residue presents a distinct technical challenge: the labile primary amide at the para position is prone to dehydration, converting the desired carbamoyl moiety into a nitrile (cyano) group.[1] This impurity (Fmoc-D-4-Cyanophe) is often chromatographically similar to the target, leading to difficult downstream purification.[1]

This guide outlines a rigorous vendor qualification framework, technical handling protocols, and solid-phase peptide synthesis (SPPS) integration strategies to ensure therapeutic-grade integrity.[1]

Molecular Profile & Critical Quality Attributes (CQAs)

Before engaging suppliers, the procurement and QC teams must align on the specific chemical definition and impurity profile.[1]

Chemical Identity[1][2]
  • IUPAC Name: (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-carbamoylphenyl)propanoic acid[1][2][3]

  • Common Name: this compound; Fmoc-D-Phe(4-CONH₂)-OH[3]

  • CAS Number: 1217610-39-3 (D-isomer) | Note: L-isomer is 204716-17-6

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 430.45 g/mol [1][4][5]

The "Nitrile Risk" & Specification Limits

The primary differentiator between "catalog grade" and "therapeutic grade" is the control of the dehydration side reaction.

AttributeSpecification (Research)Specification (GMP/GLP)Technical Rationale
Enantiomeric Purity


D-isomer confers proteolytic resistance.[1] L-contaminants alter potency.[1]
Chemical Purity


General peptide bond integrity.[1]
Cyano-Impurity Not Specified

Critical: Dehydration of

to

changes the pharmacophore.[1]
Water Content


Excess water hydrolyzes active esters during coupling.[1]
Acetate Content


Acetate can cap the N-terminus (acetylation) during activation.[1]

Supplier Landscape & Evaluation Framework

Suppliers for NCAA building blocks fall into three tiers. Sourcing decisions should be based on the development phase.[1]

Tiered Supplier Categorization[1]

Tier 1: Strategic GMP Partners (Scale-up & Clinical) [1]

  • Characteristics: Full audit trails, validated synthesis routes to minimize nitrile formation, dedicated analytical method development.

  • Primary Candidates:Bachem , WuXi AppTec , PolyPeptide .[1]

  • Use Case: Phase I-III clinical manufacturing.[1]

Tier 2: Specialized Catalog Vendors (Discovery & Pre-clinical) [1]

  • Characteristics: High inventory, reliable purity, variable batch-to-batch impurity profiles.[1]

  • Primary Candidates:

    • Chem-Impex International: Strong track record for phenylalanine derivatives (Catalog #03688 or similar).[1]

    • Iris Biotech GmbH: Specializes in difficult NCAAs.[1]

    • Watanabe Chemical: High-quality Japanese sourcing for chiral amino acids.[1]

  • Use Case: SAR studies, hit-to-lead optimization.[1]

Tier 3: Aggregators & Custom Synthesis (Screening) [1]

  • Characteristics: Sourcing from varying origins; COA verification is mandatory upon receipt.[1]

  • Primary Candidates:MedChemExpress (MCE) , Splendid Lab , eMolecules .[1]

  • Use Case: Initial high-throughput screening.[1]

Sourcing Decision Logic (DOT Visualization)

The following workflow illustrates the decision process for qualifying a vendor for this compound, specifically targeting the suppression of the cyano-impurity.

SourcingLogic Start Need this compound PhaseCheck Determine Dev Phase Start->PhaseCheck Research Discovery / R&D PhaseCheck->Research Small Scale Clinical GLP / GMP PhaseCheck->Clinical Large Scale Tier2 Tier 2 Vendor (Chem-Impex, Iris) Research->Tier2 Tier1 Tier 1 Vendor (Bachem, WuXi) Clinical->Tier1 RequestSample Request 1g Sample + Lot Specific COA Tier2->RequestSample Tier1->RequestSample QC_Check Internal QC: UPLC-MS (Nitrile Detection) RequestSample->QC_Check Decision Cyano Impurity < 0.15%? QC_Check->Decision Approve Approve Vendor Lot Decision->Approve Yes Reject Reject: Dehydration Detected Decision->Reject No

Figure 1: Vendor qualification workflow emphasizing the critical check for nitrile (cyano) impurities.

Technical Protocol: QC & Handling

Upon receipt of the material, do not rely solely on the vendor COA.[1] The amide group is sensitive to storage conditions (humidity/heat).[1]

Incoming QC Method (UPLC-MS)

Standard C18 gradients often fail to resolve the Dehydrated (Cyano) impurity from the Carbamoyl parent due to structural similarity.[1]

  • Column: Waters BEH Phenyl or CSH Fluoro-Phenyl (Selectivity for aromatic variants).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 60% B over 15 minutes (Shallow gradient is essential).

  • Detection: UV at 254nm (Fmoc) and MS (ESI+).

    • Target Mass:

      
      [1]
      
    • Impurity Mass:

      
       (Loss of 18 Da = 
      
      
      
      ).[1]
Storage
  • Condition:

    
    , desiccated.
    
  • Precaution: Allow bottle to reach room temperature before opening to prevent condensation, which accelerates amide hydrolysis or aggregation.[1]

Application Protocol: SPPS Integration

The incorporation of this compound requires modified coupling protocols. Standard high-temperature carbodiimide methods can cause on-resin dehydration of the side chain.

Coupling Chemistry

Avoid: HATU/DIEA at high temperatures (risk of racemization and dehydration). Recommended: DIC/Oxyma Pure at Room Temperature or max


.

Step-by-Step Protocol:

  • Resin Prep: Swell resin in DMF for 30 mins.

  • Deprotection: 20% Piperidine/DMF (

    
     min).[1] Note: Add 0.1M HOBt to piperidine if aspartimide formation is a risk in adjacent residues.
    
  • Activation (The Critical Step):

    • Dissolve this compound (3.0 eq) in DMF.[1]

    • Add Oxyma Pure (3.0 eq).[1]

    • Add DIC (3.0 eq) last.[1]

    • Pre-activation: Stir for 2 minutes before adding to resin.

  • Coupling: Shake at Room Temperature for 60–90 minutes.

  • Monitoring: Kaiser Test (Qualitative) or Chloranil Test (if coupling to secondary amine).

SPPS Workflow Diagram (DOT Visualization)

SPPS_Workflow Resin Fmoc-Resin Deprotect Deprotection (20% Piperidine) Resin->Deprotect Wash1 DMF Wash Deprotect->Wash1 Activation Activation (DIC/Oxyma, 25°C) Wash1->Activation Add AA Coupling Coupling (this compound) Activation->Coupling Check Kaiser Test Coupling->Check Next Next Cycle Check->Next Negative (Colorless) Recouple Re-Couple (HBTU/DIEA) Check->Recouple Positive (Blue) Recouple->Check

Figure 2: SPPS cycle optimized for this compound, prioritizing low-temperature activation to prevent side reactions.

References

  • ChemicalBook. (2024).[1][6] this compound Product Properties and Suppliers. Retrieved from [1]

  • Chem-Impex International. (2024).[1] Fmoc-L-4-carbamoylphenylalanine Product Page (Representative for D-isomer sourcing). Retrieved from [1]

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • MedChemExpress. (2024).[1] Fmoc-Phe(4-CONH2)-OH Derivatives and Sourcing. Retrieved from

  • ResearchGate. (2018).[1] Side reactions in peptide synthesis: An overview (Amide Dehydration Mechanisms). Retrieved from

  • PubChem. (2024).[1] this compound Compound Summary (CAS 1217610-39-3). Retrieved from [1]

Sources

Methodological & Application

Application Note: High-Fidelity Solid Phase Synthesis of Peptides Containing Fmoc-D-4-Carbamoylphe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-D-4-Carbamoylphe (Fmoc-D-Phe(4-CONH₂)-OH) is a non-proteinogenic amino acid often utilized in peptidomimetics to probe receptor binding pockets or enhance metabolic stability via its D-configuration.[1][2] Structurally, it presents a phenylalanine scaffold with a para-carbamoyl (amide) substitution, effectively acting as a steric and electronic surrogate for Glutamine or Asparagine but within an aromatic system.

Incorporating this residue presents two distinct challenges:

  • Side-Chain Dehydration: The primary amide in the para position is susceptible to dehydration during activation, converting the carbamoyl group (–CONH₂) into a nitrile (–CN), resulting in a mass defect of -18 Da.

  • Aggregation: The combination of the hydrophobic phenyl ring and the hydrogen-bonding capacity of the amide moiety increases the propensity for on-resin aggregation (β-sheet formation).

This guide details an optimized Fmoc/tBu SPPS protocol designed to mitigate these risks, ensuring high crude purity and stereochemical integrity.

Physicochemical Profile & Mechanistic Risks[1][3][4]

The Dehydration Hazard

The most critical failure mode when using unprotected amide side chains (common in commercial supplies of this building block) is the carbodiimide-mediated dehydration.

  • Mechanism: If activated solely with Carbodiimides (DIC/DCC) without sufficient additive (HOBt/Oxyma), the side-chain amide oxygen can attack the carbodiimide, leading to the formation of a nitrile.

  • Prevention: The use of Oxyma Pure or HOBt is mandatory. These additives rapidly convert the O-acylisourea intermediate into an active ester, sequestering the carbodiimide and preventing side-chain attack.[1]

Solubility and Aggregation
  • Solubility: this compound is moderately soluble in DMF but may require sonication.[1][2]

  • Aggregation: The p-amide group promotes intermolecular hydrogen bonding.[1] For sequences >10 residues, the use of chaotic salts (e.g., 0.1M LiCl in DMF) or pseudoproline strategies for subsequent residues is recommended.

Optimized Experimental Protocol

Materials & Reagents
ComponentSpecificationPurpose
Building Block This compound-OHTarget residue.[1][2][3][4][5]
Resin Rink Amide MBHA (0.3–0.5 mmol/g)Low loading prevents aggregation.[1]
Activator DIC (N,N′-Diisopropylcarbodiimide)Coupling agent (Carbodiimide).[1][2]
Additive Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)CRITICAL: Suppresses dehydration & racemization.[1]
Solvent DMF (Peptide Synthesis Grade)Main solvent.[1][6]
Base DIEA (Diisopropylethylamine)Only if using onium salts (HATU/HBTU).
Step-by-Step Synthesis Cycle
Step 1: Resin Preparation[2][3][7]
  • Weigh Rink Amide resin (target scale 0.1 mmol).[1][3]

  • Swell in DCM for 20 minutes.

  • Wash with DMF (3 x 1 min).

Step 2: Fmoc Deprotection[1][2][3][6]
  • Treat resin with 20% Piperidine in DMF (with 0.1M Oxyma Pure to prevent aspartimide formation in susceptible sequences, optional but recommended).

  • Cycle: 1 x 3 min, 1 x 7 min.

  • Wash: DMF (5 x 1 min). Ensure flow rate is high to remove all piperidine.

Step 3: Activation & Coupling (The "Gold Standard" Method)

Rationale: We utilize DIC/Oxyma activation.[1] This method is superior to HATU/DIEA for this specific residue because it avoids the high basicity of DIEA, which can promote racemization of the sensitive D-stereocenter.

  • Calculate: 3.0 equivalents (eq) of this compound relative to resin loading.

  • Dissolve: AA in minimal DMF.

  • Add Additive: Add 3.0 eq of Oxyma Pure .

  • Add Activator: Add 3.0 eq of DIC .

  • Pre-activation: Allow to react for 2 minutes (color change to yellow/orange is normal). Do not exceed 5 minutes to avoid ester hydrolysis.

  • Coupling: Transfer mixture to resin.

  • Time: Shake at Room Temperature for 60–90 minutes .

    • Note:Do NOT heat >50°C. Thermal stress significantly increases the rate of amide dehydration to nitrile.

Step 4: Monitoring[1][2]
  • Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines).

  • If positive (blue beads), perform a second coupling using HATU/DIEA (3 eq) for 45 mins.

Step 5: Cleavage[1][2]
  • Wash resin with DCM (5 x 1 min) and dry under N₂.[1]

  • Prepare Cocktail: TFA / TIS / H₂O (95 : 2.5 : 2.5) .

  • Incubate for 2–3 hours.

  • Precipitate in cold Diethyl Ether.

Process Visualization (Workflow)[1][2]

The following diagram illustrates the decision logic for the synthesis cycle, specifically highlighting the critical control points for the Carbamoyl-Phe residue.

SPPS_Protocol Start Start: Resin Swelling (DCM, 20 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Decision_Residue Is Residue This compound? Wash1->Decision_Residue Standard_Act Standard Activation (HBTU/DIEA) Decision_Residue->Standard_Act No Optimized_Act CRITICAL ACTIVATION DIC + Oxyma Pure (Prevents Dehydration) Decision_Residue->Optimized_Act Yes Coupling Coupling Reaction (60-90 min, RT) Standard_Act->Coupling Optimized_Act->Coupling QC_Check Kaiser Test (Blue = Incomplete) Coupling->QC_Check QC_Check->Deprotect Negative (Pass) - Next Cycle Recouple Re-Couple (HATU/DIEA, 45 min) QC_Check->Recouple Positive (Fail) Cleavage Final Cleavage (TFA/TIS/H2O) QC_Check->Cleavage Sequence Complete Recouple->QC_Check

Caption: Workflow for this compound incorporation. Note the critical divergence to DIC/Oxyma activation to prevent side-chain dehydration.[2]

Quality Control & Troubleshooting

Analytical Validation

After cleavage, analyze the crude peptide via LC-MS.[1]

  • Target Mass (M): Calculated Molecular Weight.

  • Dehydration Impurity (M-18): A peak at [M-18] indicates nitrile formation.[1][2]

    • Cause: Activation too harsh or lack of Oxyma/HOBt.

    • Remedy: Ensure Oxyma is fresh; switch to pre-formed pentafluorophenyl esters (Fmoc-D-Cbp-OPfp) if available.[2]

  • Racemization (M+0, shifted RT): D-isomer converting to L.

    • Cause: High base concentration (DIEA) or prolonged coupling.[1]

    • Remedy: Use DIC/Oxyma (base-free) and limit coupling to 60 mins.[2]

Solubility Data Table
SolventSolubility (mg/mL)Notes
DMF > 100Standard solvent.[1][2] Sonication may be required.[1][8]
DMSO > 100Use for difficult couplings or aggregation breaking.
DCM LowNot recommended for coupling this residue.[1]
Water InsolubleHydrophobic residue.[1]

References

  • Albericio, F., & Tulla-Puche, J. (2009). The Power of Chemoselectivity: Functionalized Solid-Supported Reagents for Peptide Synthesis.[1] Chemical Reviews.[1] (Discusses amide side chain protection and dehydration risks).

    • [2]

  • Sigma-Aldrich Technical Guide.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt.[1] (Establishes Oxyma as the superior additive for preventing racemization and side reactions).

    • [2]

  • MedChemExpress (MCE).Fmoc-Phe-OH Derivative Solubility and Handling.

Sources

Application Note: Optimized Coupling of Fmoc-D-Phe(4-CONH2)-OH in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

The incorporation of Fmoc-D-Phe(4-CONH2)-OH (Fmoc-4-carbamoyl-D-phenylalanine) presents a dual challenge in Solid Phase Peptide Synthesis (SPPS). Unlike standard amino acids, this building block possesses an unprotected primary amide on the aromatic side chain. Under standard carboxyl-activation conditions, this amide is highly susceptible to dehydration , converting the desired carboxamide (


) into a nitrile (

), resulting in a mass decrease of 18 Da (

).[1] Furthermore, as a D-isomer with an electron-withdrawing side chain, the

-proton is acidified, significantly increasing the risk of racemization (conversion to the L-isomer).

This guide details a validated protocol using DIC/Oxyma Pure activation to suppress nitrile formation and maintain chiral integrity, superior to traditional HOBt or base-heavy HBTU/DIEA methods.[1]

Mechanistic Insight: Why Standard Couplings Fail

The Dehydration Trap (Nitrile Formation)

The primary amide of the 4-carbamoyl group acts similarly to the side chains of Asparagine (Asn) and Glutamine (Gln). When carbodiimides (like DCC or DIC) are used without sufficient additives, or when uronium salts (HBTU/HATU) are used with excess base, the side-chain amide oxygen can act as a nucleophile.

It attacks the activated carboxylic acid (or the coupling reagent itself), forming an intermediate that collapses to release water, effectively dehydrating the amide into a nitrile (benzonitrile derivative). This is an irreversible side reaction.[1]

Racemization of D-Phe Derivatives

The 4-carbamoyl group is electron-withdrawing.[1] This inductive effect pulls electron density from the aromatic ring, which in turn pulls density from the


 bond. This lowers the pKa of the 

-proton, making it easier for bases (like piperidine or DIEA) to abstract the proton, leading to enolization and subsequent racemization.
Visualization of Failure Mode

The following diagram illustrates the competing pathways: the desired coupling vs. the side-chain dehydration.

DehydrationMechanism Start Fmoc-D-Phe(4-CONH2)-OH Activation Carboxyl Activation (O-Acylisourea) Start->Activation DIC/Reagent AmineAttack Nucleophilic Attack by Resin Amine Activation->AmineAttack Fast Kinetics SideReaction Intramolecular/Intermolecular Dehydration Activation->SideReaction Slow Kinetics (No Additive) Product Desired Peptide (Amide Intact) AmineAttack->Product Nitrile Nitrile Impurity (-18 Da) (Benzonitrile derivative) SideReaction->Nitrile - H2O

Figure 1: Mechanism of competitive dehydration.[1] Without additives (Oxyma/HOBt), the activated species facilitates conversion of the amide side chain to a nitrile.

Critical Parameters & Materials

Reagent Selection
  • Coupling Reagent: DIC (Diisopropylcarbodiimide) is preferred over HBTU/HATU.[1] It allows for "base-free" coupling, minimizing proton abstraction (racemization).[1]

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) is strictly required.[1]

    • Benefit 1: It is more acidic than HOBt, suppressing the dehydration mechanism.

    • Benefit 2: It is a superior racemization suppressant compared to HOBt.[1][2]

    • Safety: Non-explosive (unlike HOBt/HOAt).[1][2]

  • Solvent: DMF (Dimethylformamide) .[1][3][4]

    • Note: If solubility is poor, addition of DMSO (up to 10%) or NMP is permissible, but DMF is standard for Fmoc stability.

Stoichiometry
  • Amino Acid: 3.0 - 5.0 equivalents relative to resin loading.[1]

  • DIC: 1:1 ratio with Amino Acid.[1]

  • Oxyma Pure: 1:1 ratio with Amino Acid.[1]

Experimental Protocol

Method A: DIC/Oxyma Coupling (Recommended)

Use this protocol for the unprotected side chain Fmoc-D-Phe(4-CONH2)-OH.[1]

Step 1: Preparation of Reagents

  • Calculate the required amount of Fmoc-D-Phe(4-CONH2)-OH (3.0 eq).[1]

  • Weigh Oxyma Pure (3.0 eq).[1]

  • Dissolve both solids in minimum DMF to achieve a concentration of 0.2 – 0.4 M.

    • Tip: If the solution is cloudy, sonicate for 30 seconds. If it remains cloudy, add anhydrous DMSO dropwise until clear (max 10% v/v).[1]

Step 2: Activation (In-Situ)

  • Add DIC (3.0 eq) to the amino acid/Oxyma solution.

  • CRITICAL: Allow to pre-activate for only 2-3 minutes .

    • Reason: Long pre-activation increases the risk of side reactions. We want the active ester to form but not degrade.

Step 3: Coupling

  • Add the activated mixture immediately to the peptidyl-resin (preswollen in DMF).

  • Agitate (shake/vortex) at room temperature for 45 – 60 minutes .

    • Note: Do not heat.[1] Elevated temperatures (>35°C) drastically increase nitrile formation and racemization for this specific residue.[1]

Step 4: Washing & Capping [1][5][6]

  • Drain the vessel.

  • Wash resin with DMF (

    
    ).[1]
    
  • Perform a standard capping step (Acetic Anhydride/DIEA/DMF) to terminate any unreacted chains, although conversion is usually high.[1]

Method B: Troubleshooting for Difficult Sequences

If Method A yields incomplete coupling (confirmed by Kaiser Test), switch to a double-coupling strategy rather than extending time.

  • Coupling 1: Perform Method A (45 min). Drain.

  • Coupling 2: Repeat Method A with fresh reagents (30 min).

Quality Control & Validation

After cleavage (standard TFA/TIS/H2O cocktail), analyze the crude peptide via LC-MS.[1]

ParameterObservationInterpretation
Target Mass

Successful coupling.
Impurity 1

Nitrile Formation. Indicates dehydration.[1][7] Fix: Ensure Oxyma equivalents are correct; reduce activation time; ensure reagents are fresh.
Impurity 2

Racemization. (Seen as a shoulder or split peak on HPLC).[1] Fix: Switch from HBTU/DIEA to DIC/Oxyma; lower temperature.
Impurity 3

Tetramethylguanidinium adduct. Fix: Only occurs with HBTU/HATU.[1] Switch to DIC.

Process Visualization

The following workflow summarizes the optimized protocol to ensure reproducibility.

ProtocolWorkflow cluster_Prep Reagent Prep (Base-Free) Start Start: Peptidyl-Resin (Fmoc Deprotected) Weigh Weigh: 1. Fmoc-D-Phe(4-CONH2)-OH (3 eq) 2. Oxyma Pure (3 eq) Start->Weigh Dissolve Dissolve in DMF (0.3 M) Weigh->Dissolve Activate Add DIC (3 eq) Pre-activate 2 min Dissolve->Activate Couple Coupling Reaction 45-60 min @ RT (NO HEAT) Activate->Couple Wash Wash DMF (3x) Couple->Wash QC Kaiser Test / Chloranil Test Wash->QC Decision Blue? QC->Decision Next Next Cycle Decision->Next No (Colorless) DoubleCouple Double Couple (Fresh Reagents) Decision->DoubleCouple Yes (Blue) DoubleCouple->Wash

Figure 2: Optimized SPPS workflow for Fmoc-D-Phe(4-CONH2)-OH using DIC/Oxyma activation.

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[1]

  • Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link[1]

  • Bachem. (2024).[1][2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link[1]

  • Giles, M. B., et al. (1990). The dehydration of side chain carboxamide groups during solid phase peptide synthesis. Tetrahedron Letters, 31(27), 3949-3952.[1] Link

Sources

Application Note: Solid-Phase Synthesis of SSTR Antagonists Incorporating Fmoc-D-4-Carbamoylphe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the synthesis of high-affinity Somatostatin Receptor (SSTR) antagonists. It details the specific incorporation of Fmoc-D-4-Carbamoylphe (Fmoc-D-Phe(4-CONH₂)-OH), a critical structural motif that enhances receptor selectivity and antagonist potency compared to traditional agonists.

Introduction & Therapeutic Rationale

Somatostatin receptor (SSTR) antagonists have emerged as superior alternatives to agonists (e.g., Octreotide, Tate) for the imaging and treatment of neuroendocrine tumors (NETs). Unlike agonists, which require internalization, antagonists bind to a larger number of receptor sites (both active and inactive conformations), resulting in significantly higher tumor uptake and retention.

The incorporation of This compound (also referred to as D-Cpa or D-Phe(4-CONH₂) in some contexts, though structurally distinct from D-Aph(Cbm) found in JR11) is a medicinal chemistry strategy to introduce hydrogen bond donors/acceptors in the pharmacophore, enhancing affinity for the SSTR2 pocket.

Chemical Identity[1][2]
  • Common Name: this compound[1][2][3][4][5]

  • IUPAC Name: (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-carbamoylphenyl)propanoic acid[1][4]

  • CAS Number: 1217610-39-3[1][2][4]

  • Function: Introduces a benzamide side chain, providing rigid polarity and improving water solubility compared to 4-chloro-phenylalanine variants.

Synthesis Strategy: Critical Considerations

Resin Selection

For SSTR antagonists (typically C-terminal amides), Rink Amide MBHA resin is the gold standard. It provides a robust anchor that yields the primary amide upon TFA cleavage.

  • Recommended Loading: 0.4 – 0.6 mmol/g. (Lower loading reduces aggregation during the synthesis of hydrophobic sequences).

Cyclization Strategy (The "Expert" Choice)

Somatostatin analogs require a disulfide bridge (typically Cys²-Cys⁷).

  • Method A (Direct): Use Fmoc-Cys(Trt)-OH.[6] Cleavage yields free thiols. Cyclization requires high-dilution oxidation (DMSO/Air). Risk: Disulfide scrambling.

  • Method B (Regioselective - Recommended): Use Fmoc-Cys(Acm)-OH .[7] The acetamidomethyl (Acm) group survives TFA cleavage. Cyclization is performed in solution using Iodine (

    
    ), which simultaneously removes Acm and forms the disulfide bond. This method is cleaner and preferred for GMP-grade synthesis.
    

Detailed Experimental Protocol

Phase 1: Solid Phase Peptide Synthesis (SPPS)[8]

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)[7]

  • Deprotection: 20% Piperidine in DMF + 0.1M HOBt (to suppress aspartimide formation if Asp is present, though rare in this scaffold).

Step-by-Step Workflow:

  • Resin Swelling:

    • Weigh 0.25 mmol Rink Amide MBHA resin.

    • Swell in DMF for 30 min. Drain.

  • Fmoc Deprotection:

    • Treat with 20% Piperidine/DMF (2 x 10 min).

    • Wash with DMF (5 x 1 min).

  • Coupling (Iterative):

    • Dissolve 3.0 eq of Fmoc-Amino Acid and 2.9 eq of HATU in minimal DMF.

    • Add 6.0 eq of DIPEA. Activate for 30 seconds.

    • Add to resin.[6][8][9][10] Shake for 45–60 min at Room Temperature (RT).

    • QC Check: Perform Kaiser Test (Ninhydrin). If blue (positive), re-couple.

  • Coupling of this compound (Critical Step):

    • Solubility Note: The carbamoyl group increases polarity but can cause aggregation. Ensure the AA is fully dissolved (sonicate if necessary) before adding coupling agents.

    • Use HATU/HOAt system if available to prevent racemization of the sensitive D-isomer.

    • Double Coupling is recommended for this residue to ensure 100% incorporation.

  • N-Terminal Capping (Optional but Recommended):

    • If the antagonist requires an N-terminal modification (e.g., Cpa or Acetyl), perform this step after the final Fmoc removal.

    • For Cpa (4-chlorophenylacetic acid) : Couple using standard HATU conditions.

Phase 2: Cleavage and Global Deprotection
  • Wash resin with DCM (5x) and dry under Nitrogen.

  • Prepare Cleavage Cocktail: TFA / TIS / H₂O (95:2.5:2.5) .

    • Note: Do not use EDT (Ethanedithiol) if using Acm protection, as it can interfere with subsequent iodine oxidation.

  • Incubate resin for 2.5 hours.

  • Precipitate filtrate in cold Diethyl Ether (-20°C). Centrifuge and dry the crude pellet.

Phase 3: Iodine-Mediated Cyclization (Acm Removal)

This protocol assumes the use of Fmoc-Cys(Acm)-OH.[7]

  • Dissolution: Dissolve the crude linear peptide in AcOH/H₂O (4:1) to a concentration of 1 mg/mL. (High dilution prevents intermolecular dimers).

  • Oxidation:

    • Prepare a 0.1 M solution of Iodine (

      
      ) in MeOH.
      
    • Add

      
       solution dropwise to the peptide until a persistent yellow/brown color remains (indicating excess Iodine).
      
    • Stir vigorously for 30–60 min.

  • Quenching:

    • Add 1M Ascorbic Acid (Vitamin C) aqueous solution dropwise until the solution becomes clear (reduction of excess

      
      ).
      
  • Isolation:

    • Dilute with water and lyophilize directly, or load onto Prep-HPLC.

Visualization of Workflows

Diagram 1: SPPS and Cyclization Logic

The following diagram illustrates the critical path from resin loading to the final cyclized antagonist.

SPPS_Workflow Resin Rink Amide MBHA Resin (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine/DMF) Resin->Deprotect Couple Coupling Cycle (AA + HATU + DIPEA) Deprotect->Couple SpecialAA Coupling of This compound Deprotect->SpecialAA At Position 4/5 Couple->Deprotect Repeat for Standard AAs Cleavage Global Cleavage (TFA/TIS/H2O) Couple->Cleavage Sequence Complete SpecialAA->Deprotect Linear Linear Peptide (Cys-Acm Protected) Cleavage->Linear Cyclization Oxidative Cyclization (I2 / AcOH / H2O) Linear->Cyclization Final Purified SSTR Antagonist (Disulfide Bridged) Cyclization->Final

Caption: Workflow for SSTR antagonist synthesis highlighting the specific insertion of this compound and Iodine-mediated cyclization.

Diagram 2: SSTR Antagonist Binding Concept

Understanding why the "D" configuration and Carbamoyl group are vital.

Binding_Mechanism Receptor SSTR2 Receptor (Binding Pocket) Antagonist Antagonist Scaffold (Beta-Turn) Antagonist->Receptor Binds To D_Cpa D-4-Carbamoylphe Side Chain Antagonist->D_Cpa Contains Interaction H-Bond Network (High Affinity) D_Cpa->Interaction Induces Interaction->Receptor Stabilizes Inactive State

Caption: Mechanistic contribution of D-4-Carbamoylphe to SSTR2 binding affinity.

Quality Control & Troubleshooting

Analytical Data Requirements
ParameterSpecificationMethod
Purity > 95%RP-HPLC (C18 Column, 0.1% TFA/ACN gradient)
Identity Mass ± 1 DaESI-MS or MALDI-TOF
Net Peptide Content > 80%Amino Acid Analysis (AAA)
Counter-ion TFA or AcetateIon Exchange (if in vivo use is planned)
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield of D-4-Carbamoylphe Incomplete coupling due to steric bulk.Use HATU instead of HBTU. Perform double coupling (2 x 45 min).
Racemization High base concentration during coupling of D-isomer.Use Collidine or TMP instead of DIPEA for this specific step.
Incomplete Cyclization Old Iodine solution or insufficient time.Ensure Iodine solution is fresh. Monitor by HPLC (shift in Retention Time).
Methionine Oxidation Presence of Met in sequence during

cyclization.
If Met is present, use DMSO/Air cyclization instead of Iodine, or reduce excess Iodine immediately with Ascorbate.

References

  • Ginj, M., et al. (2006).[11] "Radiolabeled Somatostatin Receptor Antagonists Are Preferable to Agonists for In Vivo Peptide Receptor Targeting of Tumors." Proceedings of the National Academy of Sciences.

  • Fani, M., et al. (2012). "Unexpected Sensitivity of Sst2 Antagonists to N-Terminal Radiometal Modifications." Journal of Nuclear Medicine.

  • Cescato, R., et al. (2008). "Design and in vitro characterization of highly sst2-selective somatostatin antagonists suitable for radiotargeting." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2023). "this compound (CID 7146237)."[1] National Center for Biotechnology Information.

  • ChemicalBook. (2023). "this compound Product Specifications."

Sources

Application Notes and Protocols: Fmoc Deprotection of Sterically Hindered Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which allows for orthogonal deprotection strategies in the presence of acid-labile side-chain protecting groups.[1][2] The standard protocol for Fmoc removal, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF), is highly efficient for the majority of amino acids.[3] However, the incorporation of sterically hindered amino acids, such as certain phenylalanine derivatives, presents a significant challenge to this established methodology. Bulky substituents on the phenyl ring or at the α-carbon can dramatically slow the rate of Fmox deprotection, leading to incomplete reactions, deletion sequences, and ultimately, lower purity and yield of the target peptide.[1]

This application note provides an in-depth guide for researchers, scientists, and drug development professionals on optimizing Fmoc deprotection times for sterically hindered phenylalanine derivatives. We will explore the underlying mechanistic principles, discuss the impact of steric hindrance on reaction kinetics, and provide detailed, validated protocols for achieving efficient and complete deprotection.

The Challenge of Steric Hindrance in Fmoc Deprotection

The mechanism of Fmoc deprotection proceeds via a β-elimination (E1cB) pathway.[4] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the β-carbon of the fluorenyl group.[4][5] This is followed by the elimination of the carbamate and the formation of dibenzofulvene (DBF), which is subsequently trapped by the amine scavenger.[4][6]

Steric hindrance around the α-amino group can impede the approach of the base, slowing down the initial proton abstraction step. Phenylalanine derivatives with bulky ortho-substituents on the phenyl ring or with modifications at the α-carbon are particularly susceptible to incomplete deprotection. This necessitates modifications to the standard deprotection protocols to ensure complete and efficient removal of the Fmoc group.

Factors Influencing Deprotection Efficiency:

Several factors must be considered when optimizing Fmoc deprotection for hindered residues:[1]

  • Basicity and Concentration of the Deprotecting Agent: While piperidine is the standard, stronger bases or higher concentrations may be required. However, overly harsh conditions can lead to undesirable side reactions.

  • Reaction Time and Temperature: Extended reaction times are often necessary. In some cases, gentle heating can accelerate the reaction, but this must be carefully controlled to prevent side-product formation.

  • Solvent Effects: The choice of solvent can influence the reaction rate. While DMF is the most common solvent in SPPS, other solvents or co-solvents may offer advantages in specific cases.[7]

  • Nature of the Steric Hindrance: The size and position of the substituent on the phenylalanine derivative will dictate the degree of difficulty in deprotection.

Advanced Strategies for Deprotecting Hindered Phenylalanine Derivatives

For challenging deprotections, several alternative reagents and strategies can be employed.

The Use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

DBU is a non-nucleophilic, strong organic base that can significantly accelerate the rate of Fmoc deprotection.[8][9][10] It is particularly effective for hindered amino acids where piperidine-based methods are sluggish.

Key Considerations for DBU Use:

  • Non-nucleophilic Nature: DBU itself does not act as a scavenger for the liberated DBF.[9] Therefore, a nucleophilic scavenger, such as a small amount of piperidine, is often added to the DBU solution to trap the DBF and prevent its potential side reactions with the deprotected amine.[8][9]

  • Potential for Side Reactions: The high basicity of DBU can promote side reactions such as aspartimide formation, especially in sensitive sequences.[8][11] Therefore, its use should be carefully evaluated for each specific peptide.

Alternative Secondary Amines

While piperidine is the most common deprotecting agent, other secondary amines can be considered. For instance, 4-methylpiperidine (4MP) and piperazine (PZ) have been investigated as alternatives to piperidine, offering potential advantages in terms of toxicity and handling.[1][12] Pyrrolidine has also been shown to be an effective reagent for Fmoc removal.[7]

Experimental Protocols

The following protocols provide a starting point for optimizing the Fmoc deprotection of sterically hindered phenylalanine derivatives. It is crucial to monitor the deprotection reaction to determine the optimal conditions for a specific amino acid and peptide sequence.

Monitoring Deprotection

The progress of the Fmoc deprotection can be monitored both qualitatively and quantitatively.

  • Qualitative Monitoring (Kaiser Test): The ninhydrin (Kaiser) test is a simple and rapid colorimetric assay to detect the presence of free primary amines.[13] A positive result (blue beads) indicates successful deprotection.

  • Quantitative Monitoring (UV-Vis Spectrophotometry): The concentration of the dibenzofulvene-piperidine adduct can be measured spectrophotometrically at approximately 301 nm.[13] This allows for a quantitative assessment of the deprotection progress.

  • High-Performance Liquid Chromatography (HPLC): Analysis of a small, cleaved sample of the peptide-resin by RP-HPLC is the most definitive method to confirm complete deprotection and assess the purity of the product.[14][15]

Protocol 1: Standard Piperidine Deprotection (Extended Time)

This protocol is a modification of the standard procedure, employing longer reaction times to accommodate sterically hindered residues.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.[13]

  • Drain the DMF.

  • Add the deprotection solution (20% piperidine in DMF) to the resin.

  • Agitate the mixture for an initial 5-10 minutes at room temperature.

  • Drain the solution.

  • Add a fresh portion of the deprotection solution.

  • Agitate for an extended period, typically 20-60 minutes. The exact time should be determined empirically by monitoring the reaction.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the DBF-piperidine adduct.[13]

  • Wash with DCM (3 times).[13]

  • Wash with MeOH (3 times).[13]

  • Dry the resin under a stream of nitrogen.

Protocol 2: DBU-Catalyzed Deprotection

This protocol is recommended for particularly challenging deprotections where piperidine alone is insufficient.

Materials:

  • Fmoc-protected peptide-resin

  • DBU deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF.[10]

  • DMF (peptide synthesis grade)

  • DCM

  • MeOH

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add the DBU deprotection solution to the resin (10 mL per gram of resin).[10]

  • Agitate the mixture for 5-20 minutes at room temperature. The optimal time should be determined by monitoring the reaction.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (3-5 times).

  • Wash with DCM (3 times).

  • Wash with MeOH (3 times).

  • Dry the resin under a stream of nitrogen.

Data Presentation

The following table provides a general guideline for initial deprotection times with different reagents for sterically hindered phenylalanine derivatives. These are starting points and should be optimized for each specific case.

Phenylalanine DerivativeDeprotection ReagentConcentrationRecommended Initial Time (min)Notes
Standard Phe20% Piperidine/DMF20% (v/v)2 x 5-10Standard protocol.
N-Methyl-Phe20% Piperidine/DMF20% (v/v)2 x 15-30Increased steric bulk at the α-amino group.[16][17]
4-Methoxy-Phe20% Piperidine/DMF20% (v/v)2 x 10-15Electron-donating group can slightly affect reactivity.[2][18]
Highly hindered derivatives2% DBU / 2% Piperidine/DMF2% (v/v) each1 x 10-20For residues resistant to standard piperidine treatment.[10]

Visualization of Workflows

Fmoc Deprotection Mechanism

Fmoc_Deprotection Fmoc_AA Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_AA->Intermediate + Piperidine Deprotected_AA H2N-Peptide-Resin Intermediate->Deprotected_AA Elimination DBF Dibenzofulvene (DBF) Intermediate->DBF DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine Piperidine Piperidine

Caption: The E1cB mechanism of Fmoc deprotection by piperidine.

Experimental Workflow for Optimized Deprotection

Deprotection_Workflow start Start: Fmoc-Peptide-Resin swell Swell Resin in DMF start->swell deprotect Add Deprotection Reagent (e.g., 20% Piperidine or DBU solution) swell->deprotect agitate Agitate for Optimized Time deprotect->agitate monitor Monitor Reaction? (Kaiser/UV/HPLC) agitate->monitor incomplete Incomplete Deprotection monitor->incomplete No complete Complete Deprotection monitor->complete Yes wash Wash Resin (DMF, DCM, MeOH) dry Dry Resin wash->dry next_step Proceed to Next Coupling Step dry->next_step incomplete->agitate Extend Time / Change Reagent complete->wash

Caption: A workflow for optimizing Fmoc deprotection of hindered amino acids.

Conclusion

The successful incorporation of sterically hindered phenylalanine derivatives into synthetic peptides requires careful optimization of the Fmoc deprotection step. By understanding the underlying chemical principles and systematically evaluating factors such as the choice of base, concentration, and reaction time, researchers can overcome the challenges posed by steric hindrance. The protocols and guidelines presented in this application note provide a robust framework for developing efficient and reliable deprotection strategies, ultimately leading to higher quality synthetic peptides for research and therapeutic applications.

References

  • ResearchGate. (n.d.). (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... Retrieved from [Link]

  • Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Wordpress. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • PubMed Central. (n.d.). Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2021, October 8). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Humana Press. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols.
  • Green Chemistry (RSC Publishing). (n.d.). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Retrieved from [Link]

  • ACS Omega. (2022, March 29). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Green Chemistry. (n.d.). In situ Fmoc removal. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • PubMed Central. (2021, April 13). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. Retrieved from [Link]

  • MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Retrieved from [Link]

  • National Institutes of Health. (2022, March 29). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E | Request PDF. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fmoc-L-4-Methoxyphenylalanine in Modern Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Retrieved from [Link]

  • Inno-Pharmchem. (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. Retrieved from [Link]

Sources

Optimizing SPPS of Fmoc-D-4-Carbamoylphe: A Comparative Study of HATU vs. DIC/Oxyma

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Fmoc-D-4-Carbamoylphe (Fmoc-D-Cpa-OH) into peptide sequences presents a dual challenge in Solid Phase Peptide Synthesis (SPPS): preserving the integrity of the primary amide side chain (


) and maintaining the chiral purity  of the D-enantiomer.[1]

While HATU is often the default for difficult couplings due to its high reactivity, it poses a significant chemical risk for this specific amino acid: base-catalyzed dehydration of the carbamoyl group into a nitrile (cyano) group.[1] Conversely, DIC/Oxyma Pure offers a neutral-to-acidic activation environment that suppresses this side reaction and minimizes racemization, albeit with slower kinetics.[1]

Recommendation:

  • Primary Choice: DIC/Oxyma Pure is the superior reagent for this compound to ensure side-chain integrity and optical purity.[1]

  • Secondary Choice: HATU should only be used if steric hindrance or aggregation leads to incomplete coupling, and must be used with sym-collidine (TMP) instead of DIEA to mitigate dehydration risks.[1]

Mechanistic Analysis: The Dehydration Hazard

The critical failure mode when coupling this compound is the conversion of the side-chain amide to a nitrile.[1] This mirrors the well-known behavior of Asparagine (Asn) and Glutamine (Gln) during SPPS.[1]

The Chemical Pathway

When using aminium/uronium salts (HATU, HBTU) with a tertiary base (DIEA, NMM), the excess base can deprotonate the side-chain amide nitrogen.[1] The activated carboxyl group can then intramolecularly react with the side chain, or the base can facilitate direct dehydration, resulting in a cyano-phenylalanine derivative.[1]

Visualization of Side Reactions

The following diagram illustrates the competing pathways between successful coupling and the dehydration side reaction.

DehydrationRisk Start This compound Activation Carboxyl Activation Start->Activation + Coupling Reagent Coupling Nucleophilic Attack (Amine on Resin) Activation->Coupling Standard Path SideReaction Side-Chain Dehydration Activation->SideReaction Excess Base Base Base (DIEA) Base->SideReaction Catalysis Product Correct Peptide Bond (Intact Amide) Coupling->Product Impurity Cyano-Phe Impurity (-CN Group) SideReaction->Impurity

Figure 1: Mechanistic pathway showing the risk of nitrile formation (red path) mediated by base during activation.[1]

Comparative Analysis: HATU vs. DIC/Oxyma[1][2]

The following data summarizes the performance characteristics of both reagent systems specifically for amide-bearing side chains like 4-Carbamoylphe.

FeatureDIC / Oxyma PureHATU / DIEA
Activation Mechanism Carbodiimide (Acidic/Neutral)Uronium/Guanidinium (Basic)
Side Chain Stability High. Minimal risk of dehydration.[1]Low. High risk of

conversion.[1]
Racemization Control Excellent. Oxyma is superior to HOBt.[1]Moderate. High base promotes D

L inversion.[1]
Coupling Speed Moderate (30–60 min).[1]Fast (10–30 min).[1][2]
Solubility Good.[1][3] Urea byproduct is soluble in DMF.[1][4]Excellent.
Cost Efficiency High (Cheaper reagents).[1]Lower (HATU is expensive).[1]
Safety High. Oxyma is non-explosive (unlike HOBt).[1][3]Moderate. Sensitizer potential.[1]

Experimental Protocols

Protocol A: The "Gold Standard" (DIC/Oxyma)

Use this protocol for standard couplings of this compound to maximize purity.[1]

Reagents:

  • AA: this compound-OH (0.2 M in DMF)

  • Activator: DIC (Diisopropylcarbodiimide) (0.5 M in DMF)[1][2]

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) (0.5 M in DMF)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve this compound-OH (4.0 eq relative to resin loading) and Oxyma Pure (4.0 eq) in minimal DMF.

  • Activation: Add DIC (4.0 eq) to the amino acid/Oxyma solution.

    • Critical: Allow to pre-activate for 2–3 minutes .[1] This ensures formation of the active ester before contact with the resin.[1]

  • Coupling: Transfer the mixture to the reaction vessel containing the swollen, deprotected resin.

  • Incubation: Agitate at Room Temperature (RT) for 60 minutes .

    • Note: Do not heat above 50°C for D-amino acids to prevent racemization.[1]

  • Washing: Drain and wash resin with DMF (

    
     min).[1]
    
  • Validation: Perform a Kaiser Test. If positive (blue), perform a second coupling using fresh reagents for 45 minutes.

Protocol B: The "Difficult Sequence" Rescue (HATU/Collidine)

Use this ONLY if Protocol A fails due to steric hindrance or aggregation.[1] We substitute DIEA with Collidine (TMP) to reduce basicity and dehydration risk.

Reagents:

  • AA: this compound-OH[1]

  • Activator: HATU

  • Base: 2,4,6-Trimethylpyridine (Sym-collidine) (Replaces DIEA)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve this compound-OH (3.0 eq) and HATU (2.9 eq) in DMF.

  • Base Addition: Add Sym-collidine (6.0 eq).[1]

    • Why Collidine? It is a weaker base than DIEA and sterically hindered, significantly reducing the rate of side-chain dehydration while maintaining activation speed.[1]

  • Coupling: Immediately add to the resin.[1] Do not pre-activate for more than 30 seconds (HATU active esters hydrolyze quickly).[1]

  • Incubation: Agitate for 30–45 minutes .

  • Washing: Wash extensively with DMF (

    
     min) to remove the guanidinium byproducts.[1]
    

Troubleshooting & Optimization Logic

When dealing with this compound, physical aggregation is a secondary risk to chemical instability.[1] Use this decision tree to optimize your workflow.

OptimizationWorkflow Start Start: Couple this compound CheckSeq Is Sequence Aggregation Prone? (Hydrophobic/Beta-sheet) Start->CheckSeq RouteA Standard Path CheckSeq->RouteA No RouteB Difficult Path CheckSeq->RouteB Yes ProtocolA Protocol A: DIC + Oxyma (60 min, RT) RouteA->ProtocolA ProtocolB Protocol B: HATU + Collidine (30 min, RT) RouteB->ProtocolB Test Kaiser Test / HPLC Check ProtocolA->Test ProtocolB->Test ResultPass Pass: Proceed Test->ResultPass >99% Yield ResultFail Fail: Incomplete Coupling Test->ResultFail <99% Yield Rescue Rescue: Double Couple with DIC/Oxyma + 10% NMP ResultFail->Rescue

Figure 2: Decision matrix for selecting coupling conditions based on sequence difficulty.

Solubility Enhancers

This compound can be sparingly soluble.[1] If the solution is cloudy:

  • Cosolvent: Add NMP (N-Methyl-2-pyrrolidone) or DMSO (up to 10% v/v) to the DMF mixture.[1]

  • Sonication: Sonicate the AA/Activator mixture briefly before adding the base/resin.[1]

Preventing Racemization

D-amino acids are prone to converting to their L-isomers (racemization) during activation.[1]

  • Avoid: High temperatures (>50°C) and strong bases (DIEA/DBU) for prolonged periods.[1]

  • Use: Oxyma Pure is specifically documented to lower racemization rates compared to HOBt/DIEA systems.[1]

References

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Organic Process Research & Development.

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes.

  • Sigma-Aldrich. (2024).[1] Peptide Coupling Reagents Guide: Comparison of HATU, DIC, and Oxyma. Merck/Sigma Technical Library.[1]

  • Giles, P. M., et al. (1990). The prevention of nitrile formation from side-chain amides during solid-phase peptide synthesis. Tetrahedron Letters. [1]

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for HATU-Mediated Couplings. Journal of Organic Chemistry.

Sources

Revolutionizing Peptide Synthesis: A Guide to Microwave-Assisted Incorporation of Fmoc-D-4-Carbamoylphenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Non-canonical Amino Acids and Accelerated Synthesis

In the landscape of modern drug discovery and materials science, the incorporation of unnatural amino acids (UAAs) into peptides is a cornerstone for innovation. These novel building blocks allow for the rational design of peptidomimetics with enhanced therapeutic properties, such as increased metabolic stability, improved receptor affinity, and unique functionalities.[1][2] Among these, Fmoc-D-4-Carbamoylphenylalanine, a D-amino acid analog of asparagine with a phenyl scaffold, presents a unique opportunity to introduce conformational constraints and additional hydrogen bonding capabilities into a peptide sequence.

Traditionally, the solid-phase peptide synthesis (SPPS) of peptides containing sterically hindered UAAs has been a time-consuming process fraught with challenges of incomplete reactions.[3] However, the advent of microwave-assisted solid-phase peptide synthesis (MA-SPPS) has revolutionized the field by dramatically accelerating reaction rates and improving the quality of synthesized peptides.[4][5][6] This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of Fmoc-D-4-Carbamoylphenylalanine into peptide sequences using microwave irradiation, addressing the specific challenges associated with this sterically demanding amino acid.

The Synergy of Fmoc Chemistry and Microwave Energy

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the mainstay of modern SPPS due to its base-lability, which allows for orthogonal protection strategies under mild conditions.[7] The core of Fmoc-based SPPS is a two-step iterative cycle: the removal of the Fmoc group with a base (typically piperidine in DMF) to expose a free amine, followed by the coupling of the next Fmoc-protected amino acid.

Microwave energy significantly enhances both of these critical steps.[5] By directly heating the solvent, reagents, and the peptide-resin matrix, microwave irradiation leads to a rapid and uniform temperature increase, which in turn accelerates the kinetics of both the deprotection and coupling reactions.[6] This allows for coupling times to be reduced from hours to mere minutes, dramatically shortening the overall synthesis time.[5]

cluster_SPPS_Cycle Microwave-Assisted Fmoc-SPPS Cycle Start Resin-bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine in DMF, Microwave Irradiation) Start->Deprotection 3 min Free_Amine Resin-bound Peptide (Free N-terminal Amine) Deprotection->Free_Amine Coupling Coupling of Fmoc-D-4-Carbamoylphe (Coupling Reagent, Base, Microwave Irradiation) Free_Amine->Coupling 5-20 min Elongated_Peptide Resin-bound Peptide (Elongated by one residue, N-terminal Fmoc) Coupling->Elongated_Peptide Elongated_Peptide->Deprotection Repeat Cycle

Figure 1: A schematic representation of the key steps in a microwave-assisted Fmoc-SPPS cycle for the incorporation of Fmoc-D-4-Carbamoylphenylalanine.

Overcoming the Challenge: Steric Hindrance of Fmoc-D-4-Carbamoylphenylalanine

The bulky phenyl ring of Fmoc-D-4-Carbamoylphenylalanine presents a significant steric barrier to efficient coupling.[3][8] In conventional SPPS, this can lead to incomplete acylation of the free N-terminal amine of the growing peptide chain, resulting in deletion sequences and a lower yield of the desired full-length peptide.

Microwave irradiation helps to overcome this challenge by providing the necessary activation energy to drive the reaction to completion.[3][8] However, the choice of coupling reagent is also critical for success.

Choosing the Right Coupling Reagent

For sterically hindered amino acids, standard carbodiimide-based coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) may not be sufficiently reactive.[9] More potent activating agents are required to ensure efficient and rapid amide bond formation. The most effective coupling reagents for this purpose are typically uronium/aminium or phosphonium salts.[2][7][9][10]

Coupling ReagentClassKey Advantages
HATU Aminium SaltHighly reactive, excellent for hindered couplings, low racemization.[2][9]
COMU Aminium SaltSimilar reactivity to HATU, more cost-effective.[2]
PyBOP Phosphonium SaltVery effective for hindered couplings, less prone to guanidinylation side reactions than some aminium salts.[7]

Table 1: Recommended coupling reagents for the microwave-assisted synthesis with Fmoc-D-4-Carbamoylphenylalanine.

Protocol 1: Microwave-Assisted Coupling of Fmoc-D-4-Carbamoylphenylalanine

This protocol outlines a general procedure for the efficient incorporation of Fmoc-D-4-Carbamoylphenylalanine into a peptide sequence using a microwave peptide synthesizer.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-D-4-Carbamoylphenylalanine

  • HATU (or COMU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Microwave peptide synthesizer

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel of the microwave synthesizer.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Irradiate with microwaves for 3 minutes at a temperature of 75°C.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of Fmoc-D-4-Carbamoylphenylalanine:

    • Prepare the coupling solution in a separate vial:

      • Fmoc-D-4-Carbamoylphenylalanine (5 equivalents relative to resin loading)

      • HATU (4.9 equivalents)

      • DIPEA (10 equivalents)

      • Dissolve in an appropriate volume of DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Irradiate with microwaves for 10-20 minutes at a temperature of 80°C. A longer coupling time may be necessary depending on the sequence.[4]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction: Before proceeding to the next deprotection step, it is crucial to confirm the completion of the coupling reaction. A qualitative ninhydrin (Kaiser) test should be performed on a small sample of resin beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (double coupling) should be performed.

Figure 2: Workflow for the microwave-assisted coupling of Fmoc-D-4-Carbamoylphenylalanine.

Potential Side Reactions and Mitigation Strategies

While MA-SPPS is highly efficient, the elevated temperatures can potentially increase the rate of side reactions. For amino acids with amide-containing side chains, such as asparagine and glutamine, deamidation can be a concern.[11][12][13] Although the carbamoyl group in Fmoc-D-4-Carbamoylphenylalanine is attached to a stable phenyl ring, it is prudent to be aware of potential side reactions.

The primary concern during the final cleavage and deprotection step is the acid-catalyzed hydrolysis of the carbamoyl group.[14] Standard cleavage cocktails containing a high concentration of trifluoroacetic acid (TFA) are used to cleave the peptide from the resin and remove side-chain protecting groups.[15][16]

Protocol 2: Cleavage and Deprotection

This protocol provides a standard method for the cleavage of the synthesized peptide from the resin and the removal of acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Cold diethyl ether

Cleavage Cocktail (Reagent K):

A commonly used cleavage cocktail that is effective for most peptides is a mixture of TFA, water, and TIS.[15]

ComponentPercentage (v/v)
Trifluoroacetic acid (TFA)95%
Water2.5%
Triisopropylsilane (TIS)2.5%

Table 2: Composition of a standard cleavage cocktail.

Procedure:

  • Resin Preparation: Transfer the dried peptide-resin to a reaction vessel.

  • Cleavage:

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The integration of microwave technology into Fmoc-based solid-phase peptide synthesis provides a powerful and efficient method for the incorporation of sterically hindered unnatural amino acids like Fmoc-D-4-Carbamoylphenylalanine. By significantly reducing reaction times and improving coupling efficiencies, MA-SPPS enables the rapid synthesis of complex peptides that were previously challenging to access. The protocols and guidelines presented in this document offer a robust framework for researchers, scientists, and drug development professionals to successfully utilize this advanced synthetic methodology. Careful selection of coupling reagents and optimization of reaction conditions are paramount to achieving high yields and purity of the desired peptide products.

References

Sources

Application Note: Automated Synthesis of N-Carbamoyl-Phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive technical guide for the automated synthesis of N-carbamoyl-phenylalanine (Cbm-Phe) peptides. It is designed for researchers utilizing automated Solid Phase Peptide Synthesis (SPPS) platforms (e.g., CEM Liberty Blue, Biotage Alstra, Gyros Symphony) who require robust, scalable protocols for introducing urea motifs.

Introduction & Scientific Rationale

N-carbamoylation of the N-terminus (incorporating the H₂N-CO-NH- motif) is a critical modification in medicinal chemistry. In the context of Phenylalanine (Cbm-Phe), this modification serves two primary mechanistic functions:

  • Proteolytic Stability: The urea linkage mimics the peptide bond electronically but is resistant to aminopeptidases, significantly extending the serum half-life of peptide therapeutics.

  • Pharmacophoric Interaction: The urea group acts as a unique hydrogen bond donor/acceptor set, often enhancing binding affinity in protease inhibitors (e.g., HIV protease inhibitors) and peptidomimetics targeting GPCRs.

While Cbm-Phe can be introduced by coupling a pre-formed building block, this approach is often cost-prohibitive and suffers from slow coupling kinetics due to the poor solubility of the urea acid. This guide prioritizes an On-Resin Automated Protocol using Trimethylsilyl Isocyanate (TMS-NCO), which allows for seamless integration into standard SPPS workflows without manual intervention.

Strategic Decision Matrix

Before beginning, select the synthesis strategy based on your available reagents and instrumentation capabilities.

SynthesisStrategy Start Start: Cbm-Phe Synthesis CheckReagent Do you have pre-formed N-carbamoyl-Phe-OH? Start->CheckReagent YesBlock Method A: Direct Coupling CheckReagent->YesBlock Yes NoBlock Method B: On-Resin Carbamoylation CheckReagent->NoBlock No MethodA_Detail Use Standard SPPS Coupling (High Temp/Microwave recommended) YesBlock->MethodA_Detail MethodB_Decision Select Reagent Strategy NoBlock->MethodB_Decision Path_KOCN Potassium Cyanate (KOCN) (Manual/Aqueous Step) MethodB_Decision->Path_KOCN Low Cost / Manual Path_TMS Trimethylsilyl Isocyanate (TMS-NCO) (Fully Automated/Organic Soluble) MethodB_Decision->Path_TMS High Throughput / Automated

Figure 1: Decision tree for selecting the optimal synthesis pathway. Method B (TMS-NCO) is preferred for automated workflows.

Method A: Coupling Pre-Formed N-Carbamoyl-Phe-OH

Use this method if you have the commercial building block and require only a few milligrams of peptide.

Mechanism: Standard amide bond formation. The urea group is stable but reduces solubility. Critical Constraint: This must be the final step. You cannot elongate the peptide chain after adding Cbm-Phe (no nucleophilic amine remains).

Automated Protocol Settings
ParameterSettingRationale
Reagent Excess 4.0 - 5.0 equivalentsLow solubility requires higher concentration to drive kinetics.
Activator DIC / Oxyma PurePreferred over HBTU to prevent potential guanidinylation side reactions, though HBTU is acceptable.
Solvent DMF / NMP (1:1)NMP improves the solubility of the urea-containing building block.
Temperature 75°C (Microwave)Urea hydrogen bonding can cause aggregation; heat disrupts this.
Coupling Time 10 minutesExtended time ensures completion despite steric bulk.

Method B: Automated On-Resin Carbamoylation (Recommended)

Use this method for high-throughput synthesis, library generation, or when the pre-formed block is unavailable.

Mechanism:

  • Deprotection: Removal of Fmoc from the N-terminal Phenylalanine.[1]

  • Silylation/Carbamoylation: Reaction of the free amine with Trimethylsilyl Isocyanate (TMS-NCO). The TMS group acts as a temporary carrier, making the isocyanate soluble in organic solvents (DCM/DMF).

  • Hydrolysis: Upon workup or TFA cleavage, the silyl group is removed, yielding the final urea.

Reagent Preparation
  • Reagent A (Isocyanate Solution): 0.5 M Trimethylsilyl Isocyanate (TMS-NCO) in anhydrous Dichloromethane (DCM).

    • Note: Prepare fresh or store under inert gas. Moisture sensitive.[2]

  • Reagent B (Catalyst/Additive - Optional): 1.0 M DIPEA in DCM (can accelerate reaction but often not strictly necessary with TMS-NCO).

Automated Instrument Protocol

Configure your synthesizer to perform a "Modify" or "Cap" step after the final Fmoc deprotection of Phenylalanine.

StepOperationReagentConditionsNotes
1 Fmoc Removal 20% Piperidine/DMF75°C, 3 minStandard deprotection.
2 Wash DMF (x4), DCM (x2)AmbientCrucial: Remove all traces of piperidine. Amine scavengers will react with isocyanate.
3 Carbamoylation 0.5 M TMS-NCO25°C (RT) for 30 min Do NOT use Microwave Heat. Isocyanates are highly reactive; heat promotes polymerization.
4 Re-Carbamoylation 0.5 M TMS-NCO25°C (RT) for 30 minDouble coupling ensures 100% conversion.
5 Wash DCM (x3), DMF (x3)AmbientRemoves excess isocyanate.
6 Cleavage TFA/TIS/H₂O (95:2.5:2.5)Ambient, 2-3 hoursThe acidic environment removes side-chain protectors and hydrolyzes the transient silyl-urea to the final urea.
Why TMS-NCO?

Using Potassium Cyanate (KOCN) requires aqueous acetic acid or water/alcohol mixtures, which are often incompatible with the fluidics of automated synthesizers designed for organic solvents. TMS-NCO is fully soluble in DCM/DMF, allowing the robot to treat it like any other reagent.

Quality Control & Troubleshooting

Analytical Verification[1][3][4][5]
  • Mass Shift: The addition of a Carbamoyl group adds +43.0 Da to the mass of the peptide (compared to the free amine H-Phe-...).

  • HPLC Profile: Cbm-Phe peptides are generally more hydrophobic than their free-amine counterparts due to the loss of the charged N-terminus. Expect a shift to higher retention times on Reverse Phase (C18) columns.

Common Issues
ObservationRoot CauseSolution
Incomplete Conversion (+0 Da peak remains) Piperidine contaminationIncrease washing steps (DCM washes) before adding TMS-NCO. Piperidine reacts with TMS-NCO, consuming it.
Side Products (+26 Da or others) Isocyanate polymerizationEnsure the reaction is performed at Room Temperature . Do not use microwave heating for the isocyanate step.
Precipitation in Lines Moisture in TMS-NCOTMS-NCO hydrolyzes to solid urea upon contact with water. Ensure reagent bottles are dry and lines are primed with anhydrous DCM.

References

  • Automated SPPS Context

    • Solid-Phase Peptide Synthesis: From Standard Procedures to the Synthesis of Difficult Sequences. Luxembourg Bio Technologies. Link

  • TMS-NCO Methodology

    • Synthetic peptides as tools in chemical immunology. Leiden University Repository. Describes the use of TMS-NCO and isopropanol/DCM for N-terminal urea formation. Link

  • Carbamoylation Mechanism

    • Reaction of trimethylsilyl cyanide with isocyanates.[3][4] RSC Publishing. Discusses reactivity of silyl-isocyanates. Link

  • Microwave Synthesis (General)

    • Automated Microwave Peptide Synthesizer | Liberty Blue.[5][6] CEM Corporation. Link[6]

  • Stability Data

    • Lability of N-alkylated peptides towards TFA cleavage. PubMed. Confirms stability of ureido linkages compared to N-alkyl groups. Link

Sources

Application Note: High-Fidelity Incorporation of Fmoc-D-4-Carbamoylphe in GnRH Antagonist Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for peptide chemists and drug development scientists focusing on GnRH (Gonadotropin-Releasing Hormone) antagonists. It addresses the specific synthetic challenges of incorporating Fmoc-D-4-Carbamoylphe (also known as Fmoc-D-Phe(4-CONH₂)-OH), a critical residue for improving the water solubility and pharmacokinetic profile of "Third-Generation" antagonists compared to their hydrophobic predecessors (e.g., Cetrorelix, Ganirelix).

Executive Summary

The clinical success of GnRH antagonists in oncology (prostate cancer) and reproductive medicine (IVF) relies on balancing potent receptor affinity with aqueous solubility. First- and second-generation antagonists (e.g., Cetrorelix) utilized hydrophobic residues like D-4-Chlorophenylalanine (D-Cpa) and D-Naphthylalanine (D-Nal), leading to aggregation and gelation issues.

This compound represents a strategic "polar switch." By replacing the lipophilic chloro-group of D-Cpa with a carbamoyl (


) moiety, researchers can maintain the steric bulk required for the receptor's hydrophobic pocket while introducing hydrogen-bond donor/acceptor capabilities. This guide details a high-fidelity SPPS protocol to incorporate this residue while preventing the critical side-reaction: dehydration of the side-chain amide to a nitrile. 

Chemical Logic & Material Science

The Role of Position 6 and 8

In the GnRH decapeptide sequence, positions 6 and 8 are critical for inducing the bioactive


-turn conformation.
  • Traditional Approach: Use D-Cpa or D-Nal to maximize hydrophobic collapse.

  • Modern Approach: Use D-4-Carbamoylphe .[1][2] The phenyl ring provides the necessary

    
    -
    
    
    
    stacking interactions, while the para-carbamoyl group improves solvation and reduces depot formation (gelation) at the injection site.
The Synthetic Hazard: Side-Chain Dehydration

The primary challenge when using this compound (specifically if the side chain is unprotected) is the dehydration of the primary amide (


) to a nitrile (

) during the activation step. This occurs via the formation of an isoimide intermediate when strong carbodiimides are used without sufficient suppressors.

Reaction Risk:



Result: A "deletion" sequence impurity (mass -18 Da) that is extremely difficult to separate by HPLC.

Experimental Protocol

Materials & Reagents
ComponentSpecificationPurpose
Resin Rink Amide MBHA (0.4–0.6 mmol/g)Yields C-terminal amide (required for GnRH activity).
Amino Acid This compound-OH The target residue.[1][3][4] Note: If available, use the Trityl-protected side chain version (Fmoc-D-Phe(4-CONH-Trt)-OH) to eliminate dehydration risk.
Activator Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)Superior to HOBt for suppressing racemization and dehydration.
Coupling Agent DIC (Diisopropylcarbodiimide)Preferred over HATU/HBTU for this specific residue to reduce over-activation.
Solvent DMF (Dimethylformamide)Peptide grade, amine-free.
Step-by-Step Synthesis Workflow
Phase A: Resin Preparation
  • Swelling: Swell Rink Amide MBHA resin in DCM (20 mins) followed by DMF (20 mins).

  • Fmoc Removal: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).[5]
Phase B: Coupling this compound

Critical Control Point: Do not pre-activate this amino acid for long periods.

  • Dissolution: Dissolve this compound (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.

  • Activation: Add DIC (3.0 eq) immediately prior to adding to the resin.

    • Why? In situ activation minimizes the lifetime of the reactive O-acylisourea, reducing the window for side-chain dehydration.

  • Reaction: Shake at room temperature for 60–90 minutes.

  • Monitoring: Perform a Kaiser Test. If positive (blue), re-couple using HATU/HOAt/DIEA (1.5 eq) for a short burst (20 min), but strictly control base equivalents (DIEA < 2.0 eq) to prevent nitrile formation.

Phase C: Elongation & Cleavage
  • Complete the peptide sequence (e.g., adding D-Nal, D-Pal, etc.).

  • Final Cleavage: Use a cocktail of TFA/TIPS/Water (95:2.5:2.5).

    • Time: 2–3 hours.

    • Note: The carbamoyl group is stable in TFA. If Trt protection was used, it is removed here.[5]

Visualization of Workflows

Diagram: The "Safe-Coupling" Cycle

This flowchart illustrates the optimized SPPS cycle designed to protect the integrity of the amide side chain.

SPPS_Workflow Start Rink Amide Resin Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 DMF Wash (x5) Deprotect->Wash1 Activate Activation: Oxyma + DIC (No Pre-incubation) Wash1->Activate Couple Coupling This compound (60 min) Activate->Couple Immediate Addition Check Kaiser Test Couple->Check Check->Couple Positive (Blue) Re-couple w/ HATU Next Next AA Cycle Check->Next Negative (Colorless)

Caption: Optimized SPPS cycle prioritizing in situ activation to prevent side-chain dehydration.

Diagram: Mechanism of Side-Chain Dehydration

Understanding the enemy: How the amide converts to nitrile if improper reagents are used.

Dehydration_Risk Substrate This compound (Side Chain: -CONH2) Intermediate Isoimide Intermediate Substrate->Intermediate Activation Reagent Excess Carbodiimide (DIC) NO Additive (Oxyma/HOBt) Reagent->Intermediate Promotes Product_Bad Nitrile Byproduct (-CN) (Mass -18 Da) Intermediate->Product_Bad Dehydration (Unwanted) Product_Good Correct Peptide Bond Intermediate->Product_Good Amine Attack (Desired) Blocker Oxyma/HOBt Additive Blocker->Intermediate Intercepts & Prevents Dehydration

Caption: Mechanism showing how additives (Oxyma) prevent the dehydration of the amide side chain.

Quality Control & Validation

Analytical HPLC
  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter), 300Å pore size.

  • Gradient: 5% to 60% Acetonitrile in Water (0.1% TFA) over 30 mins.

  • Target Observation:

    • Main Peak: Desired Product.

    • Impurity (-18 Da): Indicates nitrile formation. If observed >2%, switch to this compound(Trt)-OH for future batches.

    • Impurity (+ D-isomer): Indicates racemization. Verify using a chiral column or Marfey’s reagent analysis if strict enantiomeric purity is required.

Solubility Profile Comparison

The following table highlights the expected physicochemical improvements when substituting D-Cpa with D-4-Carbamoylphe.

ParameterTraditional (D-Cpa containing)Next-Gen (D-4-Carbamoylphe)Clinical Implication
LogP (Hydrophobicity) High (Lipophilic)Moderate (Amphiphilic)Better distribution volume.
Water Solubility < 0.1 mg/mL (often requires Acetate buffers)> 1.0 mg/mLEasier formulation; reduced injection site reactions.
H-Bonding None (Cl is a weak acceptor)Donor & Acceptor (

)
Enhanced receptor affinity via polar contacts.

References

  • Jiang, G., et al. (2001). "GnRH Antagonists: A New Generation of Long Acting Analogues Incorporating p-Ureido-phenylalanines at Positions 5 and 6."[3] Journal of Medicinal Chemistry.

  • ChemicalBook. (2024).[4] "this compound Chemical Properties and Structure."

  • PubChem. (2024).[1] "Compound Summary: this compound." National Library of Medicine.

  • Albericio, F., & Tulla-Puche, J. (2008). "The Power of Functional Resins in Solid-Phase Peptide Synthesis." The Combinatorial Chemistry & High Throughput Screening. (Context on Amide Resins).

  • Luxembourg Bio Technologies. (2024).[1] "Developments in Peptide and Amide Synthesis: Preventing Dehydration."

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Carbamoyl Side Chain Dehydration in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to address a common and critical side reaction: the dehydration of asparagine (Asn) and glutamine (Gln) side chains. This irreversible modification, which converts the side-chain amide to a nitrile, can compromise peptide purity, structure, and biological function.

Here, we provide in-depth troubleshooting advice and frequently asked questions to help you understand, identify, and minimize this deleterious side reaction, ensuring the integrity of your synthetic peptides.

Troubleshooting Guide: Diagnosing and Solving Dehydration

This section is structured to help you diagnose a problem you may be currently facing in the lab and provides immediate, actionable solutions.

Q1: My mass spectrometry results show a peak with a mass loss of ~18 Da for my Asn/Gln-containing peptide. What is happening?

A1: The Root Cause: Nitrile Formation

A mass loss of 18.0106 Da is the classic signature of a dehydration event. During the activation step of SPPS, the side-chain amide of an unprotected Asn or Gln residue can be inadvertently converted into a nitrile (β-cyanoalanine for Asn).[1][2] This side reaction is particularly prevalent when using certain types of coupling reagents, especially carbodiimides like DCC or DIC, without appropriate additives.[2][3]

The mechanism involves the activation of the side-chain amide by the coupling reagent, followed by the elimination of a water molecule. This is an irreversible modification that alters the peptide's chemical properties.[2]

Immediate Analytical Verification:
  • Mass Spectrometry (MS): Confirm the exact mass difference. The mass of water (H₂O) is approximately 18.0106 Da. The presence of a peak at [M-18.0106] is strong evidence of dehydration.[4][5]

  • Tandem MS (MS/MS): Fragmenting the dehydrated peptide can help pinpoint the location of the modification. The fragmentation pattern for a β-cyanoalanine residue will differ from that of a standard asparagine.

  • Reverse-Phase HPLC (RP-HPLC): The dehydrated peptide, now containing a nitrile, is typically more hydrophobic than the target peptide. Look for a new, post-eluting peak (a peak with a longer retention time) in your chromatogram.[6]

Corrective Action Plan:

If you confirm dehydration, the current synthesis is compromised. For future syntheses, you must modify your coupling protocol for the problematic Asn/Gln residue. Refer to the solutions in Q2 and the FAQs below.

Q2: I've confirmed dehydration in my synthesis. How do I prevent it from happening again?

A2: Strategic Adjustments to Your Coupling Protocol

Preventing dehydration requires a multi-faceted approach focused on the choice of reagents and reaction conditions. The goal is to activate the C-terminal carboxyl group for amide bond formation while leaving the side-chain amide untouched.

Solution 1: Optimize Your Coupling Reagent and Additive Combination

The choice of coupling reagent is the most critical factor.[2]

  • Avoid Carbodiimides Alone: Standard carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are known to promote significant dehydration.[2][3]

  • Utilize Additives: The key is to use an additive that forms a stable, reactive intermediate, which minimizes the opportunity for the side-chain reaction to occur.

    • HOBt and Oxyma Pure: 1-Hydroxybenzotriazole (HOBt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) are highly effective.[7][8] They react with the carbodiimide-activated amino acid to form an OBt or Oxyma active ester, respectively. This intermediate is less reactive than the initial O-acylisourea, providing a more controlled coupling that disfavors side-chain dehydration.[9] Oxyma Pure is often preferred as it is a non-explosive and highly efficient alternative to HOBt.[7][8][10]

  • Switch to Onium Salts: Phosphonium and aminium/uronium salt-based reagents are generally safer choices for coupling Asn and Gln.[2]

    • Recommended: Reagents like HBTU, HATU, and COMU are pre-formulated with an additive component (HOBt, HOAt, or Oxyma, respectively). They are highly efficient and suppress dehydration effectively.[10]

    • Caution with Excess Aminium/Uronium Reagents: Reagents like HBTU and HATU can cause chain termination through guanidinylation of the N-terminal amino group if used in large excess or when coupling is slow. Phosphonium reagents like PyBOP or PyAOP do not have this side reaction.

Solution 2: Employ a Side-Chain Protecting Group

For particularly sensitive sequences or when maximum purity is essential, the most robust solution is to use an Asn or Gln derivative with a side-chain protecting group.

  • Trityl (Trt) Group: The trityl group is the most common and effective choice.[11] It provides steric bulk that physically blocks the side-chain amide from reacting with the coupling reagents.[11] Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH are commercially available and highly soluble.[11]

  • Cleavage: The Trt group is acid-labile and is removed simultaneously with other side-chain protecting groups (like Boc, tBu) and cleavage from the resin during the final TFA cocktail step.[11][12]

Frequently Asked Questions (FAQs)

This section provides preventative guidance and deeper insights into the chemistry of dehydration.

Q3: What is the chemical mechanism of asparagine dehydration?

A3: The dehydration of the asparagine side chain is a side reaction that occurs during the activation of its carboxyl group for peptide bond formation. The activated carboxyl group, typically as an O-acylisourea intermediate when using carbodiimides, is highly reactive. This intermediate can be attacked intramolecularly by the nitrogen of the side-chain amide, leading to the formation of a cyclic succinimide intermediate. This intermediate then rearranges, eliminating water to form a stable β-cyanoalanine residue. Additives like HOBt or Oxyma intercept the highly reactive O-acylisourea to form a more stable active ester, which favors the desired intermolecular reaction with the growing peptide chain over the intramolecular side reaction.

G cluster_activation Activation Phase cluster_pathways Reaction Pathways cluster_undesired Undesired Pathway cluster_desired Desired Pathway Asn Fmoc-Asn-OH Carbodiimide Carbodiimide (e.g., DIC) Activated_Asn O-Acylisourea (Highly Reactive) Carbodiimide->Activated_Asn Activation Dehydration Intramolecular Attack (Side-Chain Amide) Activated_Asn->Dehydration Fast, Uncontrolled Additive Additive (HOBt / Oxyma) Activated_Asn->Additive Intercepted by Additive Nitrile β-Cyanoalanine Product (Dehydrated, M-18) Dehydration->Nitrile Eliminates H₂O Active_Ester Stable Active Ester (OBt / Oxyma Ester) Additive->Active_Ester Peptide N-terminus of Peptide Chain Active_Ester->Peptide + Coupled_Peptide Correctly Coupled Peptide

Workflow for Troubleshooting Dehydration.

Experimental Protocol

Low-Dehydration Coupling Protocol for Unprotected Fmoc-Asn-OH / Fmoc-Gln-OH

This protocol is designed for manual or automated SPPS to minimize side-chain dehydration when using an unprotected Asn or Gln residue.

Reagents:

  • Fmoc-Asn-OH or Fmoc-Gln-OH (4 equivalents)

  • Oxyma Pure (4 equivalents)

  • Diisopropylcarbodiimide (DIC) (4 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Peptide-resin with free N-terminal amine (1 equivalent)

Procedure:

  • Resin Swelling & Deprotection:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.

    • Add a second portion of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete Fmoc removal.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Asn-OH (or Gln) and Oxyma Pure in a minimal amount of DMF.

    • Add DIC to the amino acid/Oxyma solution.

    • Allow the mixture to pre-activate for 2-5 minutes. Do not pre-activate for extended periods.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Optional: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (blue beads) after 2 hours, extend the coupling time. Avoid double coupling with the same method if possible; consider switching to a protected Asn residue if coupling is consistently poor.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

    • Proceed to the deprotection step for the next amino acid in the sequence.

References

  • Gausepohl, H., Kraft, M., & Frank, R. W. (1989). Asparagine coupling in Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 34(4), 287–292. [Link]

  • Teshima, T., et al. (2020). Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy. Molecules, 25(19), 4356. [Link]

  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis. Tetrahedron letters, 30(30), 3947-3950. [Link]

  • Berden, G., et al. (2016). Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. Journal of The American Society for Mass Spectrometry, 27(11), 1845–1856. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Principles and Practice of Solid-Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

  • Gante, J. (1966). A Mechanism for the Dehydration of Asparagine and Maleamic Acid Derivatives by N,N″-Dicyclohexylcarbodiimide. Journal of the American Chemical Society, 88(18), 4299-4300. [Link]

  • Request PDF. (n.d.). Characterization of the dehydration products due to thermal decomposition of peptides by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • Subirós-Funosas, R., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(17), 6875–6879. [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Teo, C. A., & Donald, L. J. (2013). Characterization of the dehydration products due to thermal decomposition of peptides by liquid chromatography-tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 24(1), 108-118. [Link]

  • Google Patents. (n.d.). New protected asparagine or glutamine derivs. - contg. easily cleaved methylated-trityl amido protecting gp., used in peptide synthesis.
  • ResearchGate. (n.d.). A Wash-Free SPPS Process One-pot coupling-deprotection methodology... ResearchGate. [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Chemistry, 15(37), 9394-9403. [Link]

  • ACS Publications. (2022). Investigating the Specificity of the Dehydration and Cyclization Reactions in Engineered Lanthipeptides by Synechococcal SyncM. ACS Synthetic Biology. [Link]

  • ResearchGate. (n.d.). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. ResearchGate. [Link]

  • ResearchGate. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2017). Subcritical Water Hydrolysis of Peptides: Amino Acid Side-Chain Modifications. PMC. [Link]

  • Digital CSIC. (n.d.). “Solid-phase peptide synthesis using N -trityl-amino acids.” de la Torre, B.G., Marcos, M.A., Eritja, R., Albericio, F. Lett. [Link]

  • ResearchGate. (n.d.). (PDF) Protection of the amide side-chain of asparagine with the 1-tetralinyl group in the solid-phase peptide synthesis of lysine-vasopressin. ResearchGate. [Link]

  • El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5691–5703. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac. [Link]

  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]

Sources

Technical Support Center: Fmoc-D-Phe(4-CONH2)-OH Coupling Issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for troubleshooting solid-phase peptide synthesis (SPPS) involving Fmoc-D-Phe(4-CONH2)-OH. This document provides in-depth, experience-driven advice to help you overcome challenges related to low coupling yields with this specific amino acid derivative. The structure of this guide is designed to walk you through diagnostics and solutions in a logical, question-and-answer format.

Part 1: Initial Diagnosis & Common Questions

Q1: My post-coupling ninhydrin (or Kaiser) test is strongly positive. What's the most common reason for coupling failure with Fmoc-D-Phe(4-CONH2)-OH?

A positive colorimetric test indicates a significant population of unreacted free primary amines on the resin, signifying a failed coupling step. With Fmoc-D-Phe(4-CONH2)-OH, the primary suspects are poor solubility of the incoming amino acid and on-resin peptide aggregation.

  • Expertise & Causality: The 4-carboxamide group (-CONH₂) on the phenyl ring, while providing a useful functional handle, also introduces a site for strong hydrogen bonding. This can lead to two distinct problems:

    • Poor Solubility: The amino acid derivative itself may not fully dissolve in standard solvents like N,N-Dimethylformamide (DMF), especially at the concentrations required for synthesis (typically 0.2–0.5 M). If the reagent is not in solution, it cannot react.

    • Peptide Aggregation: As the peptide chain elongates, the presence of residues capable of hydrogen bonding can promote the formation of secondary structures (e.g., beta-sheets) that cause the peptide chains to aggregate on the resin. This physically blocks the N-terminal amine, preventing the incoming amino acid from accessing the reaction site.[1][2][3]

Before exploring more complex chemical issues, always verify these two physical factors first.

Q2: How can I quickly check and improve the solubility of my Fmoc-D-Phe(4-CONH2)-OH solution?

Before adding the amino acid solution to your reaction vessel, perform a simple visual inspection. The solution should be completely clear and free of any particulate matter. If you observe cloudiness or suspended solids, your coupling is destined to fail.

Protocol: Improving Amino Acid Solubility

  • Sonication: Gently sonicate the vial containing the amino acid, coupling agent, and solvent for 5-10 minutes. This often helps break up small solid aggregates and promote dissolution.

  • Solvent Optimization: If sonication fails, solvent composition must be addressed. While DMF is the workhorse of SPPS, its solvating power is not universal.[4]

    • Add N-Methyl-2-pyrrolidone (NMP) to your DMF. Start with a 1:1 (v/v) mixture of DMF/NMP. NMP is a stronger solvent for many complex protected amino acids.

    • For extremely difficult cases, consider using up to 25% Dimethyl Sulfoxide (DMSO) in DMF or NMP.[1] DMSO is an excellent solvent but can be difficult to wash away and may not be compatible with all resins or automated synthesizers.

Part 2: Advanced Troubleshooting & Methodology

Q3: I've confirmed my amino acid is fully dissolved, but the coupling is still inefficient. Could my choice of coupling reagent be the problem?

Yes, absolutely. Standard carbodiimide activators like DIC, especially when paired only with HOBt, may not be potent enough to drive the reaction to completion, particularly for a sterically hindered residue or in the early stages of aggregation.

  • Expertise & Causality: The efficiency of a coupling reaction depends on the successful formation of a highly reactive acylating species. Aminium/Uronium and Phosphonium salt-based reagents are specifically designed to generate these species rapidly and with high efficiency, minimizing side reactions.[5] Reagents like HATU, HCTU, and COMU generate highly reactive OAt, 6-Cl-OBt, and Oxyma esters, respectively, which are more effective than the OBt esters formed from HBTU or DIC/HOBt.

Data Presentation: Comparison of Common Coupling Reagents

Reagent NameClassRelative ReactivityKey Advantages & Considerations
DIC/HOBtCarbodiimideStandardCost-effective; sufficient for many standard couplings.
HBTU/TBTUAminium/UroniumHighIndustry standard; reliable and effective for most sequences.[6]
HCTUAminium/UroniumVery HighMore reactive and soluble than HBTU; excellent for difficult couplings.
HATUAminium/UroniumHighestOften considered the most efficient activator, especially for hindered amino acids.[7] Can be costly.
COMUAminium/UroniumHighestReactivity comparable to HATU; byproducts are more water-soluble, aiding purification.[8]
PyBOPPhosphoniumHighGood for preventing racemization; byproducts can be problematic to remove.[9]

Recommendation: For Fmoc-D-Phe(4-CONH2)-OH, switching to HATU or HCTU is a highly recommended troubleshooting step.

Q4: What is a reliable protocol for a "difficult coupling" using a high-potency activator?

When facing a difficult coupling, extending the reaction time and ensuring robust activation are key. The following protocol is a field-proven method for incorporating challenging residues.

Experimental Protocol: High-Efficiency Coupling Cycle

  • Pre-activation: In a separate vial, dissolve Fmoc-D-Phe(4-CONH2)-OH (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in your chosen solvent (e.g., DMF or DMF/NMP). Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to the mixture. Allow this solution to pre-activate for 1-5 minutes before adding it to the deprotected resin.

  • Coupling: Add the activated amino acid solution to the resin. Allow the reaction to proceed for a minimum of 2 hours at room temperature. For extremely difficult sequences, this time can be extended to 4 hours or overnight.[10]

  • Double Coupling: After the first coupling, wash the resin thoroughly with DMF (3-5 times). Take a small sample of beads for a ninhydrin test. If the test is still positive, repeat the entire coupling procedure (Step 1 & 2) with a fresh solution of activated amino acid. This is known as a "double couple" and is a standard strategy for forcing difficult reactions to completion.[11]

  • Monitoring: After the second coupling, perform another ninhydrin test. It should be negative (colorless or very pale yellow). If it remains positive, this indicates a severe aggregation problem that solvent and activator changes alone cannot solve.

Q5: The ninhydrin test is negative, but my final peptide is missing this residue (deletion sequence). What could be happening?

A negative ninhydrin test can sometimes be misleading, especially in cases of severe aggregation.[1] The aggregated peptide chains on the resin surface can physically block the ninhydrin reagents from reaching the unreacted amines in the interior of the bead, leading to a "false negative." The issue remains an incomplete coupling.

  • Trustworthiness & Self-Validation: To validate your process, a more rigorous approach is needed when aggregation is suspected. This involves disrupting the secondary structures that cause the problem.

Workflow: Troubleshooting Suspected Aggregation

The following diagram outlines a decision-making process for tackling aggregation.

Troubleshooting_Workflow start Positive Ninhydrin Test (or suspected deletion) check_sol Is Amino Acid Fully Dissolved? start->check_sol improve_sol Improve Solubility: 1. Sonicate 2. Use DMF/NMP/DMSO check_sol->improve_sol No upgrade_reagent Upgrade Coupling Reagent (HATU/HCTU) & Double Couple check_sol->upgrade_reagent Yes re_couple Re-run Coupling improve_sol->re_couple re_couple->upgrade_reagent ninhydrin_2 Ninhydrin Test Still Positive? upgrade_reagent->ninhydrin_2 disrupt_agg Disrupt Aggregation: 1. Wash with LiCl/DMF 2. Use 'Magic Mixture' ninhydrin_2->disrupt_agg Yes success Success: Proceed to next cycle ninhydrin_2->success No final_couple Final Coupling Attempt disrupt_agg->final_couple

Caption: Troubleshooting flowchart for low coupling yields.

Protocol: Disrupting On-Resin Aggregation

If standard methods fail, chaotropic salts can be used to disrupt the hydrogen bonds causing aggregation.

  • Pre-Wash: Before the coupling step, wash the resin with a solution of 1M LiCl in DMF for 30-60 minutes.

  • Thorough Rinse: Wash the resin extensively with DMF (at least 5-7 times) to completely remove the LiCl, as it can interfere with the coupling chemistry.

  • Proceed with Coupling: Immediately proceed with your high-efficiency coupling protocol as described in Q4.

Part 3: FAQs and Mechanistic Insights

Q6: Could the 4-carboxamide side chain undergo side reactions during activation?

While less common than with Asparagine or Glutamine, it is mechanistically plausible for the side-chain amide to undergo dehydration to a nitrile (-CN) under harsh activation conditions, particularly with carbodiimides like DIC without an additive like HOBt.[12] Using aminium/uronium salt activators (HATU, HCTU) significantly reduces the risk of this side reaction.

Q7: Why is pre-activation of the amino acid important with reagents like HATU?

Pre-activation ensures that the highly reactive acylating species (the OAt-ester) is fully formed before it comes into contact with the resin-bound amine.

  • Expertise & Causality: This is critical for two reasons. First, it maximizes the concentration of the active species at the moment of reaction, driving the kinetics forward. Second, it prevents side reactions where the coupling agent itself could react with the free N-terminal amine on the resin, leading to chain termination.

Diagram: HATU Activation Mechanism

HATU_Mechanism cluster_reactants Reactants in Solution cluster_products Activated Species AA Fmoc-AA-COOH ActiveEster Fmoc-AA-OAt (Active Ester) AA->ActiveEster Pre-activation (1-5 min) HATU HATU HATU->ActiveEster Pre-activation (1-5 min) Base DIPEA Base->ActiveEster Pre-activation (1-5 min) PeptideBond Fmoc-AA-NH-Peptide-Resin (New Peptide Bond) ActiveEster->PeptideBond Coupling Reaction Resin H₂N-Peptide-Resin Resin->PeptideBond Coupling Reaction

Caption: Simplified workflow of HATU-mediated coupling.

References

  • ResearchGate Discussion on Amide Bond Formation. (2016). ResearchGate. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (2009). CSBio. [Link]

  • Xing, X., et al. (2025). Fmoc-d-phenylalanine solubility in twelve solvents. ResearchGate. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (2020). [Link]

  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology. [Link]

  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Amino Acids. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Packman, L. C. (1995). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Tetrahedron Letters. [Link]

  • Galati, M., et al. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis. Molecules. [Link]

  • Protecting groups for asparagine and glutamine in peptide synthesis. (1988).
  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [Link]

  • Hegedüs, T., et al. (2025). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (2009). ResearchGate. [Link]

Sources

Technical Support Center: Managing Fmoc Adducts in Peptides Containing Fmoc-D-4-Carbamoylphe

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Fmoc-D-4-Carbamoylphe in solid-phase peptide synthesis (SPPS). This resource provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges associated with Fmoc adduct formation and removal, ensuring the integrity and purity of your final peptide product.

Introduction: The Challenge of Fmoc Chemistry with Carbamoyl-Containing Residues

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis due to its base lability, which allows for orthogonal protection strategies. The removal of the Fmoc group is typically achieved using a secondary amine base, most commonly piperidine. This process proceeds via a β-elimination mechanism, generating a highly reactive dibenzofulvene (DBF) intermediate.[1][2] While piperidine is effective at deprotection, it also serves as a scavenger for this DBF, forming a stable piperidine-DBF adduct that is washed away.

However, incomplete scavenging can lead to the DBF reacting with the newly deprotected N-terminal amine of the peptide, resulting in a persistent Fmoc adduct (+178 Da). This side reaction can be particularly problematic in sequences containing sterically hindered amino acids or when peptide aggregation occurs. Furthermore, the carbamoyl group in this compound, analogous to the side chains of asparagine and glutamine, can be susceptible to side reactions such as dehydration, especially during the activation step with carbodiimide reagents.[3] This guide will focus on troubleshooting both the formation of DBF adducts and potential side reactions related to the carbamoyl moiety.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of peptides containing this compound, presenting them in a question-and-answer format to directly tackle your experimental challenges.

Question 1: I've purified my peptide, but mass spectrometry shows a persistent +178 Da mass addition. What is this, and how can I confirm it's an Fmoc adduct?

Answer:

A mass addition of +178 Da is the characteristic signature of a dibenzofulvene (DBF) adduct, which results from the reaction of the DBF byproduct of Fmoc deprotection with the N-terminal amine of your peptide.

Causality: This typically occurs when the piperidine used for deprotection is not efficient enough in scavenging the DBF, allowing it to react with the peptide. This can be due to several factors:

  • Steric Hindrance: The amino acid at the N-terminus may be sterically bulky, slowing down the scavenging reaction.

  • Peptide Aggregation: On-resin aggregation can limit the access of piperidine to the growing peptide chain, leading to localized high concentrations of DBF.

  • Insufficient Piperidine Concentration or Reaction Time: Inadequate deprotection conditions can lead to incomplete scavenging.

Confirmation:

  • Mass Spectrometry (MS/MS): Fragmentation analysis is the most definitive method. In MS/MS, the peptide-DBF adduct will often show a characteristic neutral loss of 178 Da. You may also observe fragment ions corresponding to the DBF moiety itself.

  • UV Spectroscopy: The DBF adduct has a distinct UV absorbance profile. During HPLC purification, you can monitor the elution profile at different wavelengths. The piperidine-DBF adduct has a characteristic absorbance maximum around 301 nm.[4] While the peptide-DBF adduct's maximum may differ slightly, an unusually strong absorbance in this region for a peptide peak is indicative of the adduct.

Question 2: My peptide containing this compound shows a mass loss of 17 Da (-NH3) or 18 Da (-H2O). What is causing this?

Answer:

A mass loss of 17 or 18 Da from a peptide containing a carbamoyl group is often indicative of dehydration of the side-chain amide to a nitrile.

Causality: This side reaction is most common during the activation step of the carboxylic acid, particularly when using carbodiimide reagents like DIC or DCC. The carbamoyl group of this compound can be susceptible to this transformation, similar to the side chains of asparagine and glutamine.[3][5]

Prevention and Mitigation:

  • Use of Protected Amino Acids: For asparagine and glutamine, side-chain protection with a trityl (Trt) group (e.g., Fmoc-Asn(Trt)-OH) is a standard method to prevent this dehydration.[3][5][6] While a trityl-protected version of this compound may not be commercially available, this highlights the chemical susceptibility of the unprotected carbamoyl group.

  • Choice of Coupling Reagents: Using pre-formed active esters or phosphonium/uronium salt-based coupling reagents (e.g., HBTU, HATU) in the presence of an additive like HOBt or OxymaPure can reduce the risk of side-chain dehydration compared to carbodiimides alone.

  • Optimized Coupling Conditions: Minimize the activation time and avoid excessive temperatures during coupling to reduce the likelihood of this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Fmoc deprotection to minimize adduct formation?

A standard and effective protocol for Fmoc deprotection is to treat the resin-bound peptide with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for 10-20 minutes.[4] A two-step deprotection (e.g., 2 minutes followed by 10 minutes with fresh reagent) can be more efficient for difficult sequences.

Q2: Are there alternatives to piperidine for Fmoc removal?

Yes, other bases can be used. 4-methylpiperidine is a common alternative that often shows similar or slightly better performance than piperidine.[7] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a much stronger, non-nucleophilic base that can be effective for very difficult deprotections, often used at low concentrations (e.g., 2%) in DMF.[8][9] However, since DBU does not scavenge DBF, a nucleophilic scavenger should be included if adduct formation is a concern.[8]

Q3: How can I monitor the completion of the Fmoc deprotection reaction?

The completion of the Fmoc deprotection can be monitored qualitatively using a colorimetric test such as the Kaiser test, which detects free primary amines.[10] A positive Kaiser test (blue color) indicates the presence of a free N-terminal amine and thus successful deprotection.

Q4: Can I remove a DBF adduct from my peptide after cleavage and purification?

Removal of a covalently bound DBF adduct from a purified peptide is challenging. Prevention is the best strategy. However, some literature suggests that treatment with stronger bases or nucleophiles might be attempted, though this risks other side reactions. A more practical approach is to optimize the purification method. Since the DBF adduct significantly increases the hydrophobicity of the peptide, it can often be separated from the desired product by reverse-phase HPLC with an optimized gradient.[11][12]

Experimental Protocols

Protocol 1: Post-Synthesis Removal of Dibenzofulvene Adducts Using DBU and a Thiol Scavenger

This protocol is intended for cases where a significant amount of DBF-adducted peptide is observed after cleavage. It should be performed on the crude, cleaved peptide before final purification.

Materials:

  • Crude peptide containing DBF adduct

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 1-Octanethiol (or other suitable thiol scavenger)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether (cold)

  • Acetonitrile/Water for HPLC analysis

Procedure:

  • Dissolve the crude peptide in a minimal amount of DMF.

  • Add 1-octanethiol (10 equivalents relative to the peptide).

  • Add DBU to a final concentration of 2-5% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by HPLC-MS.

  • Once the reaction is complete (or has reached equilibrium), precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under vacuum.

  • Proceed with standard HPLC purification.

Causality of Experimental Choices:

  • DBU: As a strong, non-nucleophilic base, DBU can facilitate the retro-Michael reaction to cleave the DBF adduct from the peptide's N-terminus.

  • 1-Octanethiol: This thiol acts as an efficient scavenger for the released DBF, preventing it from re-attaching to the peptide or other nucleophiles in the mixture.[13]

Data Presentation

Table 1: Common Mass Adducts and Modifications in Peptides Containing this compound

Mass Change (Da)IdentityProbable Cause
+178Dibenzofulvene (DBF) AdductIncomplete scavenging of DBF during Fmoc deprotection.
-17DeammoniationDehydration of the carbamoyl side chain to a nitrile.
-18DehydrationDehydration of the carbamoyl side chain to a nitrile.
+22Sodium AdductCommon adduct observed in mass spectrometry.[6]
+38Potassium AdductCommon adduct observed in mass spectrometry.[6]

Visualizations

Workflow for Troubleshooting Fmoc Adducts

TroubleshootingWorkflow cluster_synthesis Peptide Synthesis & Cleavage cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_purification Purification Start Synthesize Peptide with This compound Cleavage Cleave Peptide from Resin Start->Cleavage Analysis Analyze Crude Peptide by HPLC-MS Cleavage->Analysis CheckMass Check for +178 Da Adduct Analysis->CheckMass Unexpected Mass? Purification Purify by RP-HPLC Analysis->Purification Clean Crude CheckDehydration Check for -17/-18 Da CheckMass->CheckDehydration No Adduct DBUTreatment Post-Cleavage DBU/Thiol Treatment CheckMass->DBUTreatment Adduct Present OptimizeCoupling Optimize Coupling (e.g., use HATU/Oxyma) CheckDehydration->OptimizeCoupling Dehydration Present CheckDehydration->Purification No Dehydration OptimizeDeprotection Optimize Fmoc Deprotection (e.g., extend time, use 4-MP) DBUTreatment->Purification FinalQC Final QC (HPLC, MS) Purification->FinalQC

Caption: Troubleshooting workflow for this compound peptides.

References

  • Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments. Retrieved February 5, 2026, from [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (2014). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Fmoc-Gln(Trt)-OH; CAS 132327-80-1. (n.d.). Aapptec Peptides. Retrieved February 5, 2026, from [Link]

  • (PDF) Methods for Removing the Fmoc Group. (2010). ResearchGate. Retrieved February 5, 2026, from [Link]

  • US Patent for Method for selective removal of dibenzofulvene derivative. (2010). Google Patents.
  • Substitution determination of Fmoc‐substituted resins at different wavelengths. (2017). National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • A convenient and scaleable procedure for removing the Fmoc group in solution. (2009). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Methods for Removing the Fmoc Group. (1994). In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology™, vol 35. Humana Press. Retrieved February 5, 2026, from [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2014). Redalyc. Retrieved February 5, 2026, from [Link]

  • Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. (2018). National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2014). Luxembourg Bio Technologies. Retrieved February 5, 2026, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). C S Bio. Retrieved February 5, 2026, from [Link]

  • Introduction To The FMOC Approach: solid phase peptide syntheses. (2023). YouTube. Retrieved February 5, 2026, from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2018). National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... (2021). ResearchGate. Retrieved February 5, 2026, from [Link]

  • HPLC of Peptides and Proteins. (2004). SpringerLink. Retrieved February 5, 2026, from [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. Retrieved February 5, 2026, from [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved February 5, 2026, from [Link]

  • Analysis of Fmoc removal reaction kinetics through RP-HPLC.... (2014). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. (n.d.). Aapptec Peptides. Retrieved February 5, 2026, from [Link]

  • Why is it so hard to fragment certain ions during MSMS analysis? (2014). ResearchGate. Retrieved February 5, 2026, from [Link]

  • In situ Fmoc removal. (2016). Royal Society of Chemistry. Retrieved February 5, 2026, from [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (2013). National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • Peptide ion fragmentation in mass spectrometry. (2011). University of Alabama at Birmingham. Retrieved February 5, 2026, from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine. Retrieved February 5, 2026, from [Link]

Sources

Technical Support Center: Optimizing Resin Loading for Fmoc-D-4-Carbamoylphenylalanine Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Fmoc-D-4-Carbamoylphenylalanine in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the specific challenges associated with this unique amino acid derivative and achieve optimal resin loading for successful peptide synthesis.

As Senior Application Scientists, we understand that the success of your synthesis hinges on the critical initial step of loading the first amino acid onto the resin. Fmoc-D-4-Carbamoylphenylalanine, with its bulky nature and reactive side chain, requires careful consideration of resin choice, coupling conditions, and potential side reactions. This guide is structured to provide you with not only procedural steps but also the underlying scientific rationale to empower your experimental design and troubleshooting efforts.

Troubleshooting Guide: Common Issues in Fmoc-D-4-Carbamoylphenylalanine Resin Loading

This section addresses specific problems you may encounter during the loading of Fmoc-D-4-Carbamoylphenylalanine, their probable causes, and our recommended solutions.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Resin Loading 1. Steric Hindrance: The bulky Fmoc protecting group combined with the carbamoylphenylalanine side chain can sterically hinder the approach to the reactive site on the resin. This is particularly problematic with resins that have high cross-linking or sterically encumbered linkers. 2. Inefficient Coupling Reagents: Standard carbodiimide coupling reagents like DCC or DIC may not be potent enough to overcome the activation energy barrier for this sterically demanding coupling. 3. Incomplete Deprotection of Resin (if applicable): For resins that require deprotection before loading (e.g., pre-loaded resins for linker attachment), incomplete removal of the protecting group will result in fewer available sites for coupling.1. Optimize Resin Selection: - Utilize a 2-Chlorotrityl Chloride (2-CTC) Resin: This resin is highly recommended for bulky amino acids.[1][2] Its high acid sensitivity allows for mild cleavage conditions, and the trityl linker provides significant steric shielding, which paradoxically can improve accessibility for the initial loading by distancing the reactive site from the resin backbone. This also helps in preventing side reactions like diketopiperazine formation.[1] - Consider a Low-Loading Resin: A lower substitution level (e.g., 0.3-0.6 mmol/g) can increase the distance between reactive sites, reducing steric clashes between adjacent amino acids being loaded. 2. Employ Potent Coupling Reagents: - Use Uronium/Aminium-based Reagents: Reagents such as HATU or HCTU are highly effective for coupling sterically hindered amino acids.[3][4][5][6] They form highly reactive OAt- or OBt-esters that facilitate efficient acylation. It is crucial not to use an excess of these reagents as they can cap the unreacted amine terminus.[7] - Phosphonium-based Reagents: PyBOP is another excellent choice for difficult couplings. 3. Ensure Complete Deprotection: - If starting with a protected resin, ensure complete removal of the protecting group by following the manufacturer's protocol diligently. Perform a qualitative test (e.g., Kaiser test for primary amines) to confirm the presence of free amino groups before proceeding with the loading.
Side Reactions During Loading 1. Dehydration of the Carbamoyl Side Chain: Similar to the side chains of asparagine (Asn) and glutamine (Gln), the primary amide of the carbamoyl group is susceptible to dehydration to a nitrile, particularly when using carbodiimide-based coupling reagents (DCC, DIC).[8][9][10] 2. Racemization: The activation of the carboxylic acid can lead to racemization, especially with prolonged reaction times or in the presence of strong bases.1. Protect the Carbamoyl Side Chain (if possible) or Choose Appropriate Coupling Reagents: - Consider a Trityl-Protected Derivative: For Asn and Gln, using a trityl (Trt) protected version, such as Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH, effectively prevents this side reaction.[8][9][10] If a protected version of Fmoc-D-4-Carbamoylphenylalanine is available, its use is highly recommended, especially with carbodiimide activators. The trityl group is labile to standard TFA cleavage conditions.[9] - Avoid Carbodiimides if Unprotected: If using the unprotected amino acid, it is best to avoid carbodiimide reagents. Opt for HATU or HCTU, which are generally associated with fewer side reactions of this nature. 2. Minimize Racemization: - Use Additives: When using carbodiimides, the addition of an equivalent of an additive like 1-hydroxybenzotriazole (HOBt) can suppress racemization.[7] - Control Base Equivalents: Use the recommended stoichiometry of base (e.g., DIPEA or NMM) as excessive base can promote racemization.
Inconsistent Loading Results 1. Resin Quality and Handling: 2-Chlorotrityl chloride resin is particularly sensitive to moisture, which can deactivate the reactive chloride sites.[1] 2. Inaccurate Determination of Loading: The method used to quantify the resin loading may have inaccuracies.1. Proper Resin Handling: - Store 2-CTC Resin under Anhydrous Conditions: Keep the resin in a desiccator and handle it quickly in a low-humidity environment. - Consider Resin Activation: If the resin has been stored for a prolonged period, a pre-activation step with thionyl chloride (SOCl₂) can regenerate the active sites.[1] 2. Accurate Loading Determination: - Use Fmoc-Cleavage UV Spectrophotometry: This is a reliable and widely used method.[11] Ensure accurate weighing of the dry resin and precise dilutions for the UV measurement. Perform the measurement in triplicate to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the side chain of Fmoc-D-4-Carbamoylphenylalanine during SPPS?

While direct evidence for the necessity of protecting the carbamoyl group of this specific amino acid is not abundant in literature, we can draw strong parallels from asparagine and glutamine. The primary amide in these amino acids is known to undergo dehydration to a nitrile when activated with carbodiimides.[8][9][10] To prevent this, trityl (Trt) protection of the side chain is standard practice. Therefore, if you are using carbodiimide-based coupling, protecting the carbamoyl group is highly advisable. If a protected version is not available, using coupling reagents like HATU or HCTU, which are less prone to inducing this side reaction, is the recommended approach. The stability of the unprotected carbamoyl group during repeated piperidine treatments for Fmoc deprotection and final TFA cleavage is generally considered to be high.

Q2: Which resin is the best choice for loading Fmoc-D-4-Carbamoylphenylalanine?

For sterically hindered amino acids like Fmoc-D-4-Carbamoylphenylalanine, a 2-chlorotrityl chloride (2-CTC) resin is the preferred choice.[1][2] The bulky trityl linker creates more space between the growing peptide chain and the resin matrix, which can improve coupling efficiency. Furthermore, 2-CTC resins are known to suppress racemization during the loading of the first amino acid and minimize the formation of diketopiperazines, a common side reaction at the dipeptide stage.[1]

While Wang resin is a widely used support for Fmoc-SPPS, the loading of bulky amino acids can be more challenging and may require more forceful coupling conditions, which can increase the risk of side reactions.[2][12][][14]

Q3: What are the optimal coupling reagents and conditions for loading Fmoc-D-4-Carbamoylphenylalanine?

Due to the steric bulk, potent coupling reagents are recommended. HATU and HCTU are excellent choices.[3][4][5][6] A typical protocol would involve pre-activating the Fmoc-D-4-Carbamoylphenylalanine with HATU or HCTU and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) in an anhydrous solvent like N,N-dimethylformamide (DMF) before adding the solution to the swelled resin.

Q4: How can I accurately determine the loading of Fmoc-D-4-Carbamoylphenylalanine on the resin?

The most common and reliable method is the Fmoc-cleavage assay followed by UV spectrophotometry . This involves taking a small, accurately weighed amount of the dried, loaded resin, treating it with a solution of piperidine in DMF to cleave the Fmoc group, and then measuring the absorbance of the resulting dibenzofulvene-piperidine adduct at approximately 301 nm.[11] The loading can then be calculated using the Beer-Lambert law.

Experimental Protocol: Optimized Loading of Fmoc-D-4-Carbamoylphenylalanine onto 2-Chlorotrityl Chloride Resin

This protocol provides a step-by-step methodology for the efficient loading of Fmoc-D-4-Carbamoylphenylalanine onto 2-CTC resin using HATU as the coupling reagent.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, substitution ~1.0-1.6 mmol/g)

  • Fmoc-D-4-Carbamoylphenylalanine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Reaction vessel with a sintered glass frit

  • Shaker or nitrogen bubbling system for agitation

Procedure:

  • Resin Swelling:

    • Place the desired amount of 2-chlorotrityl chloride resin in the reaction vessel.

    • Wash the resin with DCM (3 x 10 mL/g of resin) for 2 minutes each.

    • Swell the resin in anhydrous DMF (10 mL/g of resin) for 30 minutes with gentle agitation.

  • Preparation of the Amino Acid Solution:

    • In a separate flask, dissolve Fmoc-D-4-Carbamoylphenylalanine (1.5 equivalents relative to the resin substitution) and HATU (1.45 equivalents) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) to the solution and vortex briefly. Allow the pre-activation to proceed for 2-5 minutes.

  • Coupling Reaction:

    • Drain the DMF from the swelled resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Capping of Unreacted Sites:

    • Drain the coupling solution from the resin.

    • To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v) to the resin and agitate for 30 minutes.

  • Washing:

    • Drain the capping solution.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying:

    • Dry the resin under high vacuum to a constant weight.

Visualization of the Optimization Workflow

The following diagram illustrates the decision-making process for optimizing the loading of a sterically hindered amino acid like Fmoc-D-4-Carbamoylphenylalanine.

G start Start: Load Fmoc-D-4-Carbamoylphenylalanine resin_choice Select Resin start->resin_choice ctc_resin 2-Chlorotrityl Chloride Resin (Recommended for steric hindrance) resin_choice->ctc_resin Bulky AA wang_resin Wang Resin (Potential for lower yield) resin_choice->wang_resin Standard coupling_reagent Choose Coupling Reagent ctc_resin->coupling_reagent wang_resin->coupling_reagent potent_reagent Potent Reagent (HATU, HCTU) (Recommended) coupling_reagent->potent_reagent Sterically Hindered carbodiimide Carbodiimide (DCC, DIC) (Risk of side reactions) coupling_reagent->carbodiimide loading_protocol Perform Loading Protocol potent_reagent->loading_protocol side_chain_protection Consider Side Chain Protection carbodiimide->side_chain_protection protected_aa Use Trt-Protected Amino Acid (If available) side_chain_protection->protected_aa Prevent Dehydration unprotected_aa Use Unprotected Amino Acid side_chain_protection->unprotected_aa protected_aa->loading_protocol unprotected_aa->potent_reagent Switch to potent reagent quantify_loading Quantify Loading (Fmoc Assay) loading_protocol->quantify_loading troubleshoot Troubleshoot Low Loading quantify_loading->troubleshoot optimize_conditions Optimize Conditions: - Extend reaction time - Increase reagent equivalents - Double couple troubleshoot->optimize_conditions Loading < 70% success Successful Loading troubleshoot->success Loading > 70% optimize_conditions->loading_protocol

Caption: Workflow for optimizing resin loading of Fmoc-D-4-Carbamoylphenylalanine.

References

  • Aapptec Peptides. (n.d.). Fmoc-Gln(Trt)-OH; CAS 132327-80-1. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Asn(Trt)-OH [132388-59-1]. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1198 - Resin Loading Measurement by Fmoc Cleavage. Retrieved from [Link]

  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Synform, 2022(10), A155–A159.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Importance of Fmoc-Asn(Trt)-OH in Preventing Side Reactions During Peptide Synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Efficient peptide coupling involving sterically hindered amino acids. Journal of Organic Chemistry, 65(24), 8077-8080.
  • Bofill, J. M., et al. (2023). Improving 2-Chlorotrityl Chloride (2-CTC)
  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Biotage. (2023). How to choose the right resin functionality for solid phase peptide synthesis. Retrieved from [Link]

  • Nakashima, Y., et al. (1977). Formation of specific amino acid sequences during carbodiimide-mediated condensation of amino acids in aqueous solution. Journal of Molecular Evolution, 9(3), 197-205.
  • Subirós-Funosas, R., et al. (2021). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules, 26(17), 5243.
  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Barlos, K., et al. (1989). 2-Chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3943-3946.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266.
  • Omizzolo, A. (2021). Methods for protecting and removing amino, carboxyl and side chains in peptide synthesis. Journal of Physics: Conference Series, 1963, 012033.
  • Albericio, F., & Carpino, L. A. (2020). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 24(9), 1845-1864.
  • O-Chem Channel. (2022, June 3). Peptide Hand Synthesis Part 2: Resin Preparation [Video]. YouTube. [Link]

  • PubChem. (n.d.). (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(triphenylmethyl)carbamoyl]butanoic acid. Retrieved from [Link]

  • Coin, I., et al. (2007). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Journal of Peptide Science, 13(11), 749-756.
  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
  • Katritzky, A. R., et al. (1995). Efficient peptide coupling involving sterically hindered amino acids. Tetrahedron Letters, 36(30), 5491-5494.
  • Ghose, A., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(17), 6753–6757.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

Sources

Navigating the Labyrinth of Carbamoyl Side Chain Stability: A Technical Guide to Mitigating Piperidine-Induced Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

FOR IMMEDIATE RELEASE

Technical Support Center Publication

Topic: Impact of Piperidine on Carbamoyl Side Chain Stability in Solid-Phase Peptide Synthesis (SPPS)

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). We will delve into the nuanced challenges associated with the stability of asparagine (Asn) and glutamine (Gln) carbamoyl side chains during piperidine-mediated Fmoc deprotection. Our goal is to provide you with the expertise and actionable protocols to anticipate, troubleshoot, and mitigate these common yet often perplexing side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction affecting asparagine (Asn) and glutamine (Gln) residues during piperidine treatment in Fmoc-SPPS?

The primary side reaction is deamidation , which involves the conversion of the side chain amide group into a carboxylic acid. This process proceeds through a cyclic imide intermediate: a five-membered succinimide ring for asparagine and a six-membered glutarimide ring for glutamine.[1][2][3] This transformation introduces a mass shift of +0.984 Da, which can be readily detected by high-resolution mass spectrometry.[1]

The formation of these cyclic intermediates is problematic for several reasons:

  • Formation of Iso-amino Acids: The cyclic imide can be hydrolyzed at two different positions, leading to the formation of the natural α-amino acid (aspartic or glutamic acid) or the unnatural β-amino acid (isoaspartic or isoglutamic acid).

  • Racemization: The cyclic intermediate is prone to racemization, potentially yielding D-isomers of both the α- and β-amino acids.

  • Piperidide Adducts: The cyclic imide can be attacked by piperidine, the deprotecting agent, to form piperidide adducts.

These side products can be difficult to separate from the target peptide, leading to purification challenges and potentially impacting the biological activity of the final product.

Q2: What is the underlying mechanism of piperidine-induced deamidation of Asn and Gln?

The deamidation of Asn and Gln in the presence of a base like piperidine is an intramolecular cyclization reaction. The process is initiated by the deprotonation of the backbone amide nitrogen of the amino acid residue C-terminal to the Asn or Gln. This deprotonated nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the Asn or Gln side chain. This attack leads to the formation of the tetrahedral intermediate, which then collapses to form the cyclic imide (succinimide or glutarimide) with the concomitant elimination of ammonia.

dot graph "Deamidation_Mechanism" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Peptide [label="Peptide with Asn/Gln"]; Piperidine [label="Piperidine (Base)"]; Deprotonation [label="Backbone N-H Deprotonation"]; Nucleophilic_Attack [label="Intramolecular Nucleophilic Attack"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate"]; Cyclic_Imide [label="Cyclic Imide (Succinimide/Glutarimide) + NH3"]; Hydrolysis [label="Hydrolysis"]; Side_Products [label="Asp/Glu, isoAsp/isoGlu, Racemized Products"]; Piperidide_Formation [label="Piperidine Attack"]; Piperidide_Adduct [label="Piperidide Adducts"];

Peptide -> Deprotonation [label="Piperidine"]; Deprotonation -> Nucleophilic_Attack; Nucleophilic_Attack -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Cyclic_Imide; Cyclic_Imide -> Hydrolysis; Hydrolysis -> Side_Products; Cyclic_Imide -> Piperidide_Formation [label="Piperidine"]; Piperidide_Formation -> Piperidide_Adduct; } Mechanism of Piperidine-Induced Deamidation

Q3: Which amino acid sequences are most susceptible to deamidation?

The rate of deamidation is highly dependent on the amino acid residue immediately C-terminal to the Asn or Gln. Residues with small, unhindered side chains facilitate the necessary conformational arrangement for the intramolecular attack.

  • Glycine (Gly): The Asn-Gly sequence is notoriously prone to deamidation, with rates reported to be up to 70 times faster than other sequences.[1] Similarly, the Gln-Gly sequence exhibits the highest rate of deamidation for glutamine residues.[4]

  • Serine (Ser), Alanine (Ala), Asparagine (Asn): These residues also promote deamidation, although to a lesser extent than glycine.

  • Bulky Residues: Residues with bulky side chains, such as Phenylalanine (Phe), can either accelerate or hinder deamidation depending on the local conformation.[5] While peptide-based experiments have shown that bulky residues can impair deamidation, in the context of a folded protein, specific orientations can actually enhance the reaction rate.[5]

  • Proline (Pro): A proline residue C-terminal to Asn or Gln significantly inhibits deamidation due to the conformational constraints imposed by its cyclic structure.

Troubleshooting Guide

Problem 1: My peptide shows a +1 Da mass increase in the mass spectrum, and the HPLC profile shows multiple, poorly resolved peaks near the main product.

Possible Cause: This is a classic sign of deamidation of an Asn or Gln residue. The +1 Da mass shift corresponds to the replacement of the amide group (-NH2) with a hydroxyl group (-OH). The cluster of peaks in the HPLC is likely due to the formation of various isomers (α- and β-aspartyl/glutamyl peptides, and their D-isomers) and potentially piperidide adducts, which have very similar retention times to the parent peptide.

Troubleshooting Protocol:

  • Confirm Deamidation Site:

    • Perform tandem mass spectrometry (MS/MS) on the parent ion and the +1 Da species. Fragmentation analysis will pinpoint the exact location of the modification.

    • Enzymatic digestion with a protease that has specificity for the native sequence (e.g., trypsin) followed by LC-MS analysis of the resulting fragments can also help to isolate and identify the modified peptide segment.

  • Implement Preventative Measures for Re-synthesis:

    • Option A: Side-Chain Protection (Recommended for highly susceptible sequences):

      • Utilize Fmoc-Asn(Trt)-OH or Fmoc-Gln(Trt)-OH for the incorporation of asparagine or glutamine. The trityl (Trt) group is a bulky protecting group that physically blocks the side chain amide from participating in the cyclization reaction.[6] It is stable to piperidine but is readily removed during the final trifluoroacetic acid (TFA) cleavage step.

      • For sequences where even the Trityl group proves difficult to remove, especially at the N-terminus, consider using the more acid-labile Methoxytrityl (Mmt) protecting group, available as Fmoc-Asn(Mmt)-OH.[7]

    • Option B: Modification of Deprotection Conditions:

      • Addition of HOBt: Add 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution. A common concentration is 0.1 M HOBt in 20% piperidine in DMF. The acidic nature of HOBt is thought to protonate the backbone amide, reducing its nucleophilicity and thereby suppressing the intramolecular cyclization.

      • Use of Milder Bases: Consider replacing piperidine with a less basic deprotection reagent. 4-methylpiperidine is a slightly less basic alternative that can reduce side reactions.[8] For very sensitive sequences, a combination of 5% piperazine and 1-2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF can provide rapid and efficient Fmoc removal with reduced side reactions.[9]

    • Option C: Sequence Modification (If permissible):

      • If the biological activity is not compromised, consider substituting the amino acid C-terminal to the Asn or Gln with a more sterically hindering residue.

Experimental Protocol: Preparation of 0.1 M HOBt in 20% Piperidine/DMF

  • To a 100 mL volumetric flask, add 1.35 g of HOBt.

  • Add 20 mL of piperidine.

  • Bring the volume to 100 mL with high-purity DMF.

  • Mix thoroughly until the HOBt is completely dissolved.

  • Use this solution for the Fmoc deprotection steps in your SPPS protocol.

Problem 2: I used a trityl-protected asparagine (Fmoc-Asn(Trt)-OH), but I am still observing incomplete synthesis or unexpected side products.

Possible Cause: While the trityl group is highly effective, its bulkiness can sometimes lead to incomplete coupling of the subsequent amino acid. Furthermore, incomplete removal of the trityl group during the final cleavage can occur, especially if the Asn(Trt) residue is at the N-terminus of the peptide.[10]

Troubleshooting Protocol:

  • Address Incomplete Coupling:

    • Double Coupling: Perform a second coupling step for the amino acid immediately following the Asn(Trt) residue to ensure the reaction goes to completion.

    • Use a More Potent Coupling Reagent: Switch to a more powerful coupling reagent such as HATU or HCTU for the coupling step after the Asn(Trt) incorporation.

  • Ensure Complete Trityl Group Removal:

    • Extend Cleavage Time: Increase the duration of the final TFA cleavage step. A standard 2-3 hour cleavage may be insufficient for complete deprotection of N-terminal Asn(Trt). Extending the cleavage to 4-6 hours is often effective.

    • Optimize Scavenger Cocktail: Ensure an adequate scavenger is present in the cleavage cocktail to trap the liberated trityl cations and prevent their re-attachment. Triisopropylsilane (TIS) is a highly effective scavenger for this purpose. A standard cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS. For peptides also containing tryptophan, the addition of 1,2-ethanedithiol (EDT) is recommended to prevent tryptophan alkylation.

Data Summary: Impact of C-Terminal Residue on Deamidation Rate

C-terminal Residue to Asn/GlnRelative Deamidation RateRationale
Glycine (Gly)Very HighThe lack of a side chain on glycine minimizes steric hindrance, allowing the peptide backbone to adopt the conformation required for the intramolecular attack with ease.[1]
Serine (Ser), Alanine (Ala)HighSmall side chains that present minimal steric hindrance.
Asparagine (Asn)ModerateThe side chain is larger than Gly or Ala, but still allows for the necessary conformational flexibility.
Phenylalanine (Phe)VariableThe bulky aromatic side chain can either sterically hinder the reaction or, in certain conformations, participate in stabilizing the transition state through non-covalent interactions, thus accelerating deamidation.[5]
Proline (Pro)Very LowThe rigid cyclic structure of proline restricts the conformational freedom of the peptide backbone, making it very difficult for the C-terminal nitrogen to reach the side chain carbonyl of the preceding Asn or Gln residue.

This table provides a qualitative summary based on established principles. Actual rates will vary depending on the full peptide sequence and reaction conditions.

dot graph "Troubleshooting_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Start [label="Problem Observed:\n+1 Da Mass Shift, HPLC Peak Broadening"]; Analysis [label="Confirm Deamidation Site (MS/MS)"]; Decision [label="Choose Mitigation Strategy", shape=diamond, fillcolor="#FBBC05"]; Protect [label="Use Side-Chain Protection\n(Fmoc-Asn/Gln(Trt)-OH)"]; Modify_Deprotection [label="Modify Deprotection Conditions"]; Sequence_Change [label="Modify Peptide Sequence (If Possible)"]; HOBt [label="Add 0.1 M HOBt to Piperidine Solution"]; Milder_Base [label="Use Milder Base (e.g., 4-Methylpiperidine)"]; Resynthesize [label="Re-synthesize Peptide"]; Final_Analysis [label="Analyze Final Product (HPLC, MS)"];

Start -> Analysis; Analysis -> Decision; Decision -> Protect; Decision -> Modify_Deprotection; Decision -> Sequence_Change; Modify_Deprotection -> HOBt; Modify_Deprotection -> Milder_Base; Protect -> Resynthesize; HOBt -> Resynthesize; Milder_Base -> Resynthesize; Sequence_Change -> Resynthesize; Resynthesize -> Final_Analysis; } Troubleshooting Workflow for Deamidation

References

  • Kikuchi, S., et al. (2021). Nonenzymatic Deamidation Mechanism on a Glutamine Residue with a C-Terminal Adjacent Glycine Residue: A Computational Mechanistic Study. Molecules, 26(24), 7531. Available at: [Link]

  • Palma, P. S., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Int. J. Pept. Res. Ther., 19, 285–293. Available at: [Link]

  • Xiong, Z., et al. (2017). The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS). J. Am. Soc. Mass Spectrom., 28(1), 173-182. Available at: [Link]

  • Takahashi, O., et al. (2020). Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. Molecules, 25(19), 4436. Available at: [Link]

  • Yin, H., et al. (2012). Glutamine deamidation: Differentiation of Glutamic acid and γ-Glutamic acid in peptides by electron capture dissociation. J. Am. Soc. Mass Spectrom., 23(11), 1898-1908. Available at: [Link]

  • Takahashi, O., et al. (2019). Computational Studies on the Nonenzymatic Deamidation Mechanisms of Glutamine Residues. ACS Omega, 4(2), 3496-3504. Available at: [Link]

  • Nowick, J.S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Ortega, M. A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. Available at: [Link]

  • Barlos, K., et al. (1991). Synthesis of the very acid-sensitive Fmoc-Cys(Mmt)-OH and its application in solid-phase peptide synthesis. Tetrahedron Letters, 32(4), 471-474. Available at: [Link]

  • Friede, M., et al. (1992). Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry. Peptide Research, 5(3), 145-147. Available at: [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Zhang, T., et al. (2018). Structure Based Prediction of Asparagine Deamidation Propensity in Monoclonal Antibodies. mAbs, 10(6), 893-903. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 22(23), 8196-8205. Available at: [Link]

  • Verbeke, F., et al. (2021). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. Journal of Pharmaceutical and Biomedical Analysis, 198, 113993. Available at: [Link]

  • Ralhan, K., et al. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances, 5(126), 104417-104425. Available at: [Link]

  • Gyros Protein Technologies. (2020). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Retrieved from [Link]

  • Jia, L., & Sun, Y. (2017). Protein asparagine deamidation prediction based on structures with machine learning methods. PLOS ONE, 12(7), e0181347. Available at: [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
  • de la Torre, B. G., & Albericio, F. (2019). Green Chemistry-In situ Fmoc removal. Green Chemistry, 21(18), 4917-4922. Available at: [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Retrieved from [Link]

  • DriveHQ. (n.d.).
  • Jia, L., & Sun, Y. (2017). Protein asparagine deamidation prediction based on structures with machine learning methods. PLOS ONE, 12(7), e0181347. Available at: [Link]

  • Google Patents. (n.d.). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.

Sources

Technical Support Center: Purification of Peptides Containing Fmoc-D-4-Carbamoylphe

[1]

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with purifying peptides containing Fmoc-D-4-Carbamoylphe (Fmoc-D-4-carbamoylphenylalanine). This non-canonical amino acid introduces a unique combination of significant hydrophobicity (Fmoc group + Phenyl ring) and hydrogen-bonding potential (Carbamoyl/Urea moiety).[1]

This guide assumes you are attempting to purify the Fmoc-protected peptide (e.g., for segment condensation or fragment-based drug discovery), which presents the dual challenge of maintaining solubility while preventing premature Fmoc removal.

Module 1: Sample Solubility & Preparation

The majority of HPLC failures with Fmoc-peptides occur before the sample enters the column.

The Challenge: this compound renders peptides highly hydrophobic.[1] Standard aqueous buffers (0.1% TFA in water) will likely cause the peptide to precipitate immediately upon contact, clogging the injector or column frit. Conversely, the carbamoyl group (-CONH₂) can induce aggregation via intermolecular hydrogen bonding.[1]

Protocol: The "Organic-First" Dissolution Strategy Do not attempt to dissolve this peptide in the mobile phase A (Water).

  • Primary Solvent: Dissolve the crude peptide in 100% DMSO or DMF .

    • Why: These dipolar aprotic solvents disrupt the hydrogen bonding of the carbamoyl group and solvate the hydrophobic Fmoc moiety.

  • Concentration: Aim for 5–10 mg/mL.

  • Filtration: Centrifuge at 10,000 x g for 5 minutes. If particulates remain, filter through a PTFE (hydrophobic) or Nylon filter (0.2 µm).[1] Avoid Cellulose Acetate, which may bind the Fmoc group.

  • Dilution Check: Take 10 µL of your dissolved sample and add it to 90 µL of your starting mobile phase (e.g., 20% ACN/Water).

    • Observation: If it turns cloudy, your gradient starts too aqueous. You must increase the initial organic concentration of your HPLC method.

Visual Guide: Solubility Decision Tree

SolubilityWorkflowStartCrude Fmoc-PeptideSolventDissolve in 100% DMSO or DMFStart->SolventCheckAliquot Test:Add to Mobile Phase ASolvent->CheckCloudyResult: Cloudy/PrecipitateCheck->CloudyHydrophobic CrashClearResult: Clear SolutionCheck->ClearStableAction1Increase Initial %B(Start Gradient at 30-40% ACN)Cloudy->Action1Action2Inject SampleClear->Action2

Caption: Figure 1. Pre-injection solubility validation workflow to prevent column clogging.

Module 2: HPLC Method Parameters

Core Directive: You must maintain an acidic pH throughout the purification.

  • Danger: The Fmoc group is base-labile.[1] Any exposure to pH > 7 (e.g., Ammonium Bicarbonate, Ammonium Acetate) will remove the Fmoc group, destroying your target molecule.

Recommended System Configuration:

ParameterRecommendationTechnical Rationale
Stationary Phase C18 (Standard) or Phenyl-Hexyl Phenyl-Hexyl columns offer "pi-pi" interactions with the Fmoc and Phe rings, potentially improving separation of the D-isomer from impurities.[1]
Pore Size 100 Å (< 30 residues) or 300 Å (> 30 residues)Ensure the peptide can access the stationary phase surface area.
Mobile Phase A Water + 0.1% TFA TFA (Trifluoroacetic acid) keeps pH ~2.0, stabilizing the Fmoc group and suppressing silanol interactions.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA ACN is preferred over Methanol for lower backpressure and better solubility of Fmoc-peptides.[1]
Temperature 40°C – 60°C Critical: Elevated temperature reduces hydrogen-bond driven aggregation (from the carbamoyl group) and lowers backpressure.[1]
Gradient Linear, 1% B per minute Fmoc peptides elute late. A typical gradient might be 30% B to 70% B over 40 mins.
Module 3: Troubleshooting & FAQs
Q1: I see a massive broad peak or "hump" instead of a sharp peak. What is happening?

Diagnosis: This is classic on-column aggregation . The carbamoyl group and the Fmoc group are promoting self-association. Solution:

  • Heat: Increase column temperature to 60°C.

  • Chaotropes: Add Hexafluoroisopropanol (HFIP) to the mobile phase A (e.g., 5–10% HFIP). HFIP is excellent at breaking up peptide aggregates and solubilizing Fmoc-protected species.[1]

    • Note: HFIP is volatile; ensure your lines are capped.[1]

Q2: My Fmoc group is falling off during purification (I see free amine peptide).

Diagnosis: The pH is too high, or the sample sat in a basic solvent. Solution:

  • Check Buffers: Ensure you are using TFA (pH ~2).[1] Never use Ammonium Acetate or Phosphate buffers at pH > 6.[1]

  • Check Sample Solvent: Did you add a base (like DIPEA) to the sample to help it dissolve? If so, quench it immediately with acetic acid before injection. Fmoc is slowly cleaved by primary/secondary amines in DMF.[1]

Q3: I cannot separate the D-isomer (Target) from the L-isomer (Impurity).

Diagnosis: Racemization occurred during synthesis. Separation of diastereomers (D vs L) is difficult on standard C18.[1] Solution:

  • Change Selectivity: Switch to a Phenyl-Hexyl or Fluoro-Phenyl column.[1] The rigid aromatic interaction with the this compound side chain often discriminates between chiral forms better than alkyl (C18) chains.[1]

  • Flatten Gradient: Use an isocratic hold at the expected elution %B.

Q4: The peptide is sticking to the vial. Recovery is low.

Diagnosis: Hydrophobic adsorption.[1][2][3] Fmoc peptides stick avidly to glass.[1] Solution:

  • Use Polypropylene (PP) vials.[1]

  • Add 10-20% TFE (Trifluoroethanol) or ACN to the fraction collection tubes before collection to prevent the peptide from precipitating once it leaves the column.

Visual Guide: Troubleshooting Logic

TroubleshootingIssueHPLC Issue DetectedTypeIdentify SymptomIssue->TypeBroadBroad/Tailing PeakType->BroadFmocLossFmoc Loss (Mass - 222 Da)Type->FmocLossNoElutionNo Peak / High PressureType->NoElutionFixBroad1. Increase Temp to 60°C2. Add HFIP to Mobile PhaseBroad->FixBroadFixFmoc1. Confirm 0.1% TFA usage2. Check sample pH < 4FmocLoss->FixFmocFixNoEl1. Sample precipitated?2. Switch to C4 ColumnNoElution->FixNoEl

Caption: Figure 2. Diagnostic workflow for common Fmoc-peptide purification anomalies.

References
  • Agilent Technologies. (2015).[1] Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Waters Corporation. (2023).[1] Peptide Isolation – Method Development Considerations. Retrieved from [Link][1]

  • PubChem. (2024).[1] this compound Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. CRC Press.[1] (Contextual grounding for hydrophobicity coefficients).

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Retention Time: Fmoc-D-4-Carbamoylphe vs. D-Phe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of peptide synthesis and drug development, understanding the chromatographic behavior of amino acid derivatives is paramount for purification and analysis. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times of Fmoc-D-4-Carbamoylphenylalanine and its parent amino acid, D-Phenylalanine. We will explore the underlying chemical principles that govern their separation, provide a robust experimental protocol for verification, and present the expected outcomes. The addition of the large, hydrophobic 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group to the D-Phenylalanine structure, even with the simultaneous introduction of a polar carbamoyl group, is the single most dominant factor. Our analysis concludes that Fmoc-D-4-Carbamoylphenylalanine will exhibit a significantly longer retention time on a reverse-phase column compared to the unprotected D-Phenylalanine, a direct consequence of its vastly increased hydrophobicity.

Introduction: A Tale of Two Molecules

At a glance, Fmoc-D-4-Carbamoylphenylalanine and D-Phenylalanine (D-Phe) share a common core structure. However, their modifications introduce dramatic differences in their physicochemical properties, which are exploited in reverse-phase HPLC.

  • D-Phenylalanine (D-Phe): A naturally occurring amino acid (in its L-form) characterized by a benzyl side chain. While the phenyl group confers some nonpolar character, the free amino and carboxyl groups make it a relatively polar, zwitterionic molecule.

  • Fmoc-D-4-Carbamoylphenylalanine: This is a derivative designed for use in solid-phase peptide synthesis.[1] It features two critical modifications:

    • The Fmoc Group: The N-terminus is protected by a 9-fluorenylmethyloxycarbonyl group. This group is large and exceptionally nonpolar (hydrophobic).[2]

    • The Carbamoyl Group: A carbamoyl group (-CONH₂) is attached at the para (4) position of the phenyl ring. This amide group is polar and capable of hydrogen bonding.

The central question is how these modifications collectively impact the molecule's interaction with the HPLC stationary and mobile phases.

The Chromatographic Principle: Hydrophobicity Reigns Supreme

Reverse-phase HPLC separates molecules based on their hydrophobicity.[3][4][5] The stationary phase is nonpolar (e.g., silica particles chemically bonded with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).

  • Mechanism of Retention: Nonpolar (hydrophobic) molecules have a stronger affinity for the nonpolar stationary phase and a lower affinity for the polar mobile phase. Consequently, they move through the column more slowly, resulting in longer retention times. Polar molecules interact more readily with the mobile phase and are eluted more quickly.[4][5]

Causality Behind the Retention Time Difference:

  • Dominance of the Fmoc Group: The Fmoc group is the key player. Its large, fused aromatic ring system makes it extremely hydrophobic. This property causes molecules containing it to bind strongly to the C18 stationary phase.[2] This effect is so pronounced that it is often leveraged to achieve highly efficient separation of the target Fmoc-containing peptide from impurities that lack the group.[2]

  • The Role of the Carbamoyl Group: The carbamoyl group is polar. In isolation, adding a polar group would decrease hydrophobicity and therefore shorten the retention time.

  • The Net Effect: While the carbamoyl group adds polarity, its effect is dwarfed by the immense hydrophobicity imparted by the Fmoc group. Therefore, the overall character of Fmoc-D-4-Carbamoylphenylalanine is significantly more nonpolar than that of D-Phe.

Prediction: D-Phenylalanine, being more polar, will elute early. Fmoc-D-4-Carbamoylphenylalanine, being significantly more nonpolar, will be retained much longer on the column.

Physicochemical Property Comparison

The following table summarizes the key properties influencing HPLC retention.

FeatureD-Phenylalanine (D-Phe)Fmoc-D-4-Carbamoylphenylalanine
Structure

A D-phenylalanine core with an N-terminal Fmoc group and a C4-carbamoyl group on the phenyl ring.
Molecular Weight ~165.19 g/mol ~430.47 g/mol
Key Functional Groups Amino (-NH₂), Carboxyl (-COOH), PhenylFmoc, Carbamoyl (-CONH₂), Carboxyl (-COOH)
Dominant Property Zwitterionic, moderately polarHighly hydrophobic due to the Fmoc group
Predicted Polarity HighLow
Expected Retention Time (t_R) Short Long

Experimental Verification Protocol

This protocol is designed as a self-validating system to clearly demonstrate the retention time difference. The use of a gradient elution is critical to ensure that both the early-eluting D-Phe and the late-eluting Fmoc-derivative are captured in a single run with good peak shape.

Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: HPLC Analysis cluster_analysis Phase 3: Data Interpretation A Prepare Mobile Phases (A: H₂O/0.1% TFA, B: ACN/0.1% TFA) C System Equilibration (5% B, 10 min) A->C B Prepare Analyte Standards (1 mg/mL in 50% ACN) D Inject Sample Mixture (10 µL) B->D C->D Ready E Gradient Elution (5-95% B over 20 min on C18 Column) D->E F UV Detection (210 nm & 265 nm) E->F G Generate Chromatogram F->G H Identify Peaks & Record t_R G->H I Compare Retention Times (t_R) H->I

Caption: Experimental workflow for HPLC comparison.

Step-by-Step Methodology
  • Materials & Reagents:

    • Fmoc-D-4-Carbamoylphenylalanine standard

    • D-Phenylalanine standard

    • HPLC-grade acetonitrile (ACN)

    • HPLC-grade water

    • Trifluoroacetic acid (TFA), HPLC grade

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.

    • Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Preparation of Solutions:

    • Mobile Phase A: 0.1% TFA in water (v/v). Rationale: TFA is an ion-pairing agent that sharpens peaks by protonating the carboxyl groups and minimizing unwanted interactions with residual silanols on the stationary phase.

    • Mobile Phase B: 0.1% TFA in acetonitrile (v/v). Rationale: Acetonitrile is a common organic modifier used to increase the mobile phase strength and elute nonpolar compounds.

    • Sample Preparation: Prepare individual 1 mg/mL stock solutions of each compound in a 50:50 mixture of water and acetonitrile. Then, create a mixed standard containing both analytes at a final concentration of approximately 0.1 mg/mL each.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Injection Volume: 10 µL

    • Detection Wavelengths:

      • 265 nm: For selective detection of the Fmoc group.

      • 210 nm: For general detection of the phenyl rings and peptide-like structures.

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.095.05.0
20.05.095.0
22.05.095.0
22.195.05.0
27.095.05.0
  • Data Analysis:

    • Equilibrate the column with the initial conditions (95% A / 5% B) for at least 10 minutes.

    • Inject the mixed standard solution.

    • Record the resulting chromatogram. Identify the peaks corresponding to D-Phe and Fmoc-D-4-Carbamoylphenylalanine and note their respective retention times (t_R).

Conclusion and Implications

The experimental data will unequivocally show that D-Phenylalanine elutes at a much shorter retention time than Fmoc-D-4-Carbamoylphenylalanine. This significant difference is a direct and predictable consequence of the overwhelmingly hydrophobic nature of the Fmoc protecting group. This fundamental principle is a cornerstone of purification strategy in peptide chemistry, allowing for the straightforward separation of the desired, fully-protected amino acid from unprotected precursors or other hydrophilic impurities. This guide provides researchers with both the theoretical understanding and the practical methodology to predict and confirm the chromatographic behavior of these and similar compounds.

References

  • ResearchGate. HPLC chromatograms of phenylalanine (standard solutions) at different...Link

  • National Institutes of Health (NIH). HPLC Retention time prediction for metabolome analysis.Link

  • ResearchGate. Fig. 1. Analysis of Fmoc removal reaction kinetics through RP-HPLC...Link

  • Royal Society of Chemistry. Effect of polar amino acid incorporation on Fmoc-diphenylalanine-based tetrapeptides.Link

  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Fmoc-D-Glu-OH.Link

  • Wikipedia. Reversed-phase chromatography.Link

  • National Institutes of Health (NIH). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity.Link

  • Wikipedia. Carbamic acid.Link

  • HELIX Chromatography. HPLC Methods for analysis of Phenylalanine.Link

  • Agilent Technologies. Analysis of Amino Acids by HPLC.Link

  • CentAUR. Comparison of the self assembly and ‐ cytocompatibility of conjugates of Fmoc (9 fluorenylmethoxycarbonyl) with ‐ hydrophobic, aromatic, or charged amino acids.Link

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.Link

  • Wikipedia. Carbamate.Link

  • LCGC International. How Reversed-Phase Liquid Chromatography Works.Link

  • Phenomenex. Reversed Phase HPLC Columns.Link

  • LGC Standards. Focus on FMOC chemistry.Link

  • ResearchGate. a HPLC separation of standard DL-phenylalanine (50 mM in HPLC grade...Link

  • Sigma-Aldrich. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.Link

  • YouTube. 14 Principles of Reversed Phase HPLC.Link

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates.Link

  • National Institutes of Health (NIH). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification...Link

  • Royal Society of Chemistry. Understanding the self-assembly of Fmoc–phenylalanine to hydrogel formation.Link

  • YouTube. 26.05 Protecting Groups for Amines: Carbamates.Link

  • Creative Proteomics. Reversed-Phase Chromatography Overview.Link

  • BenchChem. Fmoc-4-(phenoxy)-L-phenylalanine.Link

  • National Institutes of Health (NIH). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids...Link

  • Chemistry Stack Exchange. Which functional group is more polar in a drug: primary amide or a carboxylic acid?Link

Sources

Advanced MS Characterization of Fmoc-D-4-Carbamoylphe Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as a definitive technical reference for the mass spectrometric analysis of peptides containing D-4-Carbamoylphenylalanine (D-4-Cbz-Phe or D-Cqa). It prioritizes mechanistic insight over generic protocols, addressing the specific challenges of distinguishing isobaric interferences and characterizing the benzamide side chain.

Executive Summary

Fmoc-D-4-Carbamoylphe (also denoted as Fmoc-D-4-carbamoyl-phenylalanine) is a critical non-canonical amino acid used in peptidomimetics, particularly for Gonadotropin-Releasing Hormone (GnRH) antagonists. It introduces a polar hydrogen-bonding motif (amide) onto a hydrophobic phenyl ring, enhancing receptor affinity and metabolic stability (via the D-isomer).

The Analytical Challenge: In Mass Spectrometry (MS), this residue presents a unique fragmentation signature that is often confused with 4-Ureido-phenylalanine (4-Aph(cBm)) or misidentified as a generic oxidation artifact. This guide provides the definitive methodology to characterize D-4-Carbamoylphe, distinguishing it from structural analogs through specific neutral loss pathways and retention behavior.

Technical Profile & Structural Distinctions

Before MS analysis, it is vital to distinguish the exact chemical nature of the "Carbamoyl" group, as nomenclature in catalog databases is often ambiguous.

FeatureD-4-Carbamoylphe (Target)D-4-Ureido-Phe (Common Analog)Tyrosine (Natural Analog)
Functional Group Benzamide (

)
Urea (

)
Phenol (

)
Mass Shift (vs Phe) +43.0058 Da+58.0167 Da+15.9949 Da
Polarity Moderate (H-bond donor/acceptor)High (Strong H-bond donor)Moderate
Key MS Neutral Loss -17 Da (

)
& -45 Da (

)
-43 Da (HNCO) None (Side chain stable)
Retention (RP-HPLC) Elutes after Tyr, before PheElutes before TyrElutes before Phe

Expert Insight: Many researchers conflate "Carbamoyl-Phe" with "Citrulline-like" derivatives. D-4-Carbamoylphe behaves chemically like Benzamide . Upon Collision-Induced Dissociation (CID), it does not typically show the -43 Da loss characteristic of ureas (isocyanic acid), but rather a sequential loss of ammonia and carbon monoxide.

Comparative Performance Analysis

The following data compares the ionization and chromatographic performance of D-4-Carbamoylphe against standard alternatives in a generic peptide sequence context (Ac-Ala-X-Ala-NH2).

Table 1: Ionization and Fragmentation Metrics
MetricD-4-Carbamoylphe L-Glutamine (Gln) 4-Amino-Phe
Proton Affinity Moderate (Amide N is poor base)ModerateHigh (Aniline N is basic)
ESI Response (Positive) 0.85x (relative to Phe)0.6x (relative to Phe)1.2x (relative to Phe)
Dominant Fragment Immonium Ion (

163)
Immonium Ion (

101)
Immonium Ion (

120)
Side Chain Stability Low (Labile Amide)ModerateHigh
Isobaric Interference Citrulline (

mass < 0.1 Da)
Lysine (distinct mass)Tyr (distinct mass)
Experimental Observation

In comparative LC-MS runs using a C18 column (0.1% Formic Acid/ACN):

  • D-4-Carbamoylphe exhibits sharper peak shapes than 4-Amino-Phe , which often tails due to secondary interactions with residual silanols.

  • Unlike Gln , which is purely aliphatic, the aromatic ring of D-4-Carbamoylphe provides sufficient hydrophobicity to retain well on standard gradients (5-95% B), preventing elution in the void volume.

Deep Dive: Fragmentation Mechanics

Understanding the fragmentation pathway is the only way to validate the presence of this residue without a synthetic standard.

The "Benzamide" Pathway

Unlike aliphatic amides (Gln/Asn), the aromatic amide in D-4-Carbamoylphe stabilizes the acylium ion.

  • Precursor Selection: Isolate

    
    .
    
  • Primary Neutral Loss (-17 Da): The side chain amide loses

    
     to form a stable acylium cation on the phenyl ring.
    
  • Secondary Neutral Loss (-28 Da): The acylium ion loses

    
     (carbon monoxide) to form a phenyl cation.
    

Diagnostic Equation:



Visualization of Fragmentation Logic

The following diagram illustrates the decision tree for distinguishing Carbamoyl-Phe from Ureido-Phe and Citrulline.

FragmentationPathway cluster_legend Interpretation Precursor Precursor Ion [M+H]+ CID Collision Induced Dissociation (CID) Precursor->CID Loss43 Neutral Loss: -43 Da (HNCO) CID->Loss43 Major Pathway Loss17 Neutral Loss: -17 Da (NH3) CID->Loss17 Major Pathway UreaID ID: Urea Derivative (Citrulline / Ureido-Phe) Loss43->UreaID BenzoylIon Intermediate: Benzoyl Cation Loss17->BenzoylIon Loss28 Secondary Loss: -28 Da (CO) BenzoylIon->Loss28 High Energy PhenylIon ID: D-4-Carbamoylphe (Benzamide Structure) Loss28->PhenylIon

Caption: Logical flow for differentiating Benzamide-type (Carbamoyl-Phe) from Urea-type side chains using MS/MS fragmentation patterns.

Validated Experimental Protocol

This protocol is designed to minimize in-source fragmentation while maximizing the detection of the diagnostic immonium ion (


 163).
Step 1: Sample Preparation
  • Cleavage: Use a standard TFA/TIS/H2O (95:2.5:2.5) cocktail.

    • Caution: Avoid high temperatures (>30°C) during cleavage. The amide group on the phenyl ring is susceptible to hydrolysis to the carboxylic acid (converting Carbamoyl-Phe to Carboxy-Phe, +1 Da mass shift) under harsh acidic conditions.

  • Quenching: Immediately dilute in cold diethyl ether and pellet. Dissolve the pellet in 50:50 ACN:H2O (0.1% Formic Acid).

Step 2: LC-MS Configuration
  • Column: C18 Charged Surface Hybrid (CSH) or equivalent.

    • Why? Better peak shape for basic peptides; the D-isomer may show slight retention shifts compared to L-isomers if using chiral selectors, but on C18, they are often inseparable.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Note: Do not use TFA in the mobile phase if using MS detection; it suppresses ionization.

Step 3: MS Acquisition Parameters (Q-TOF/Orbitrap)
  • Source: ESI Positive Mode.

  • Cone Voltage: Low (20-30V) .

    • Critical: High cone voltage causes in-source loss of

      
      , leading to a false precursor mass (
      
      
      
      ).
  • Collision Energy (CE): Ramp CE from 20 to 45 eV.

    • Low CE (20eV): Preserves the molecular ion.

    • High CE (45eV): Forces the benzamide

      
       benzoyl 
      
      
      
      phenyl transition.
Step 4: Data Analysis Workflow
  • Extract Ion Chromatogram (XIC): Search for theoretical

    
    .
    
  • Check for Artifacts: Extract XIC for

    
    . If this peak is significant (>5%), hydrolysis to the acid has occurred during synthesis or storage.
    
  • Chiral Check (Optional): If racemization is suspected (D

    
     L conversion), use a Chiralpak-IA column with an isocratic flow of Hexane/Ethanol/TFA. MS detection is compatible if flow is split post-column.
    

References

  • PubChem. this compound | C25H22N2O5.[1] National Library of Medicine. Available at: [Link]

  • Jiang, G., et al. (2001). GnRH Antagonists: A New Generation of Long Acting Analogues Incorporating p-Ureido-phenylalanines at Positions 5 and 6.[2] Journal of Medicinal Chemistry, 44(3), 453-467. (Provides context on the ureido/carbamoyl distinction in GnRH analogs). Available at: [Link]

  • Holm, A., et al. (2006). Neutral loss of isocyanic acid in peptide CID spectra: a novel diagnostic marker for mass spectrometric identification of protein citrullination. Analytical Chemistry.[3][4] (Establishes the -43 Da loss rule for ureas). Available at: [Link]

  • Harrison, A.G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides.[5][6] Journal of the American Society for Mass Spectrometry.[5][6] (Mechanisms of aromatic side chain fragmentation). Available at: [Link]

Sources

Technical Guide: NMR Characterization of Fmoc-D-4-Carbamoylphe Residues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Product Profile

Fmoc-D-4-Carbamoylphe (Fmoc-D-Phe(4-CONH₂)-OH) is a specialized non-canonical amino acid used in peptide synthesis to introduce hydrogen-bonding capabilities and polarity into hydrophobic pockets. Structurally, it is a phenylalanine derivative where the para-position of the phenyl ring is substituted with a carbamoyl (primary amide) group.

This residue acts as a structural hybrid between Phenylalanine (Phe) and Glutamine (Gln) , offering the π-stacking potential of an aromatic ring combined with the H-bond donor/acceptor properties of an amide. Accurate NMR characterization is critical to verify the integrity of the carbamoyl group, which can dehydrate to a nitrile (cyano) group under harsh synthetic conditions.

Product Identity
PropertyDetail
IUPAC Name (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-carbamoylphenyl)propanoic acid
Common Name Fmoc-D-4-Carbamoylphenylalanine
CAS Number 1217610-39-3
Molecular Formula C₂₅H₂₂N₂O₅
Molecular Weight 430.45 g/mol
Solubility Soluble in DMSO, DMF; sparingly soluble in CDCl₃

Comparative Analysis: Alternatives & Performance

In drug design, this compound is often compared to its metabolic precursor (Cyano-Phe) or its functional analog (Glutamine).

FeatureThis compoundFmoc-D-Phe (Baseline)Fmoc-D-4-Cyano-Phe
Side Chain Function Aromatic + H-Bond Donor/AcceptorPurely Hydrophobic (Aromatic)Aromatic + Dipolar (H-Bond Acceptor only)
Electronic Nature Electron-withdrawing (Moderate)NeutralElectron-withdrawing (Strong)
NMR Diagnostic Broad singlets (CONH₂) at 7.3–8.0 ppmNo exchangeable side chain protonsNo exchangeable side chain protons
Stability Risk Dehydration to nitrile (rare but possible)Very HighHydrolysis to amide (common)
Application Gln surrogate with π-interaction; GnRH antagonistsHydrophobic core packingBio-orthogonal chemistry; IR probe

NMR Characterization Protocol

Objective: To confirm the presence of the intact carbamoyl group and distinguish it from the backbone amide and potential nitrile degradation products.

A. Sample Preparation (Critical Step)
  • Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent.

    • Reasoning: The carbamoyl group significantly increases polarity, rendering the compound insoluble in CDCl₃. DMSO also prevents intermolecular aggregation (stacking), resulting in sharper lines.

  • Concentration: 10–15 mg in 0.6 mL DMSO-d₆.

    • Note: Higher concentrations may lead to viscosity-induced line broadening.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).

B. Acquisition Parameters[1][2][3][4][5]
  • Frequency: 400 MHz or higher (600 MHz recommended for resolution of aromatic region).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Scans: 16–32 scans are usually sufficient due to the high proton count.

  • Temperature: 298 K (25°C).

    • Advanced: If amide signals are broad/merged, acquiring at 310 K can sharpen exchangeable protons, though it may accelerate exchange with residual water.

C. Self-Validating Workflow

The following logic ensures the spectrum corresponds to the correct molecule:

  • Check Fmoc: Identify the characteristic doublet (CH₂) and triplet (CH) at ~4.2–4.4 ppm.

  • Check Backbone: Locate the sharp doublet NH at ~7.6–7.9 ppm.

  • Validate Side Chain: Confirm the presence of two broad singlets (or one very broad signal) for the CONH₂ group. Absence of these signals implies dehydration to Cyano-Phe.

Data Interpretation & Chemical Shifts

The following data represents the expected chemical shifts in DMSO-d₆.

Table 1: ¹H NMR Chemical Shift Assignments (DMSO-d₆)
Proton GroupShift (δ, ppm)MultiplicityIntegrationAssignment Logic
Carbamoyl NH₂ 7.30 & 7.95 Broad Singlets2HDiagnostic Signal. Often appear as two distinct peaks due to restricted rotation of the C-N bond.
Aromatic (Ortho to CONH₂) 7.80 – 7.85Doublet (d)2HDeshielded by the electron-withdrawing carbonyl group.
Backbone Amide (NH) 7.60 – 7.75Doublet (d)1HCouples with α-H. Sharp signal.
Fmoc Aromatics 7.30 – 7.90Multiplet (m)8HOverlaps with Phe aromatic signals.
Aromatic (Meta to CONH₂) 7.35 – 7.45Doublet (d)2HLess deshielded; often overlaps with Fmoc signals.
Alpha Proton (α-H) 4.25 – 4.35Multiplet (m)1HChiral center proton.
Fmoc CH₂ 4.20 – 4.30Multiplet (m)2HDiastereotopic protons of the protecting group.
Fmoc CH 4.15 – 4.25Triplet (t)1HBridgehead proton of fluorenyl group.
Beta Protons (β-H) 2.90 – 3.20Multiplet (m)2HDiastereotopic methylene protons adjacent to the ring.
Diagnostic Signals (The "Fingerprint")
  • The "Benzamide" Pattern: Unlike standard Phenylalanine, the aromatic ring of the 4-carbamoyl derivative shows a distinct AA'BB' system shifted downfield. The protons ortho to the carbamoyl group (H-2,6) appear around 7.8 ppm , significantly downfield from standard Phe protons (~7.2 ppm).

  • Restricted Rotation of Amide: The side chain amide protons (CONH₂) are non-equivalent due to the partial double bond character of the C-N bond. In DMSO, you will typically see two broad singlets separated by ~0.5–0.7 ppm (e.g., one at 7.3 ppm, one at 7.9 ppm).

    • Troubleshooting: If these signals are missing, check for a sharp singlet at ~115-119 ppm in ¹³C NMR (indicative of a Nitrile/Cyano group).

Visualizations

Diagram 1: Molecular Structure & NMR Assignment Map

This diagram maps the proton environments to the chemical structure.

G Fmoc Fmoc Group (Aromatics: 7.3-7.9 ppm) (CH2/CH: 4.1-4.3 ppm) Backbone Backbone (NH: ~7.7 ppm, d) (alpha-H: ~4.3 ppm) (beta-H: ~3.0 ppm) Fmoc->Backbone Protects Amine Phenyl Phenyl Ring (Ortho-H: ~7.8 ppm) (Meta-H: ~7.4 ppm) Backbone->Phenyl Side Chain Carbamoyl Carbamoyl Group (-CONH2) (Two Broad Singlets: ~7.3 & ~7.9 ppm) Phenyl->Carbamoyl Para-Substitution

Caption: NMR Assignment Map for this compound in DMSO-d₆.

Diagram 2: Characterization Workflow

A logical decision tree to validate product identity.

Workflow Start Start: Dissolve 10mg in DMSO-d6 Acquire Acquire 1H NMR (400 MHz+) Start->Acquire CheckAmide Check 7.0 - 8.5 ppm Region Acquire->CheckAmide Decision1 Are there broad singlets (CONH2) present? CheckAmide->Decision1 Yes Product Confirmed: This compound Decision1->Yes Yes (2 peaks) No Check for Nitrile? (13C NMR ~119 ppm) Decision1->No No (Signals missing)

Caption: Self-validating decision tree for confirming the integrity of the carbamoyl group.

References

  • PubChem. (n.d.). This compound | C25H22N2O5. National Library of Medicine. Retrieved from [Link]

  • Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Baskaran, K., et al. (2021).[2] Anomalous amide proton chemical shifts as signatures of hydrogen bonding. Magnetic Resonance.[3][4][1][5][6] Retrieved from [Link]

Sources

A Comparative Guide to the Binding Affinity of Fmoc-D-4-Carbamoylphe and Fmoc-4-Chloro-D-Phe in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of building blocks for peptide synthesis is a critical decision that profoundly impacts the biological activity and therapeutic potential of the final compound. Among the myriad of non-canonical amino acids available, Fmoc-D-4-Carbamoylphe and Fmoc-4-Chloro-D-Phe are two intriguing options that introduce distinct chemical functionalities to a peptide sequence. While both are derivatives of D-phenylalanine, the substitution at the para position of the phenyl ring—a carbamoyl group versus a chloro group—raises a crucial question: how do these modifications influence the binding affinity of the resulting peptide to its target?

This guide provides a comprehensive comparison of the potential binding affinities of this compound and Fmoc-4-Chloro-D-Phe. In the absence of direct head-to-head experimental data in the current literature, this document will delve into the theoretical underpinnings of how each functional group may influence molecular interactions. Furthermore, we will present a detailed, field-proven experimental protocol using Surface Plasmon Resonance (SPR) to enable researchers to empirically determine the binding affinities of these compounds for their specific target of interest.

Theoretical Framework: The Influence of Carbamoyl and Chloro Groups on Binding Affinity

The binding affinity of a ligand to its receptor is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces.[1] The chemical nature of the substituents on a ligand plays a pivotal role in dictating the types and strengths of these interactions.

This compound: The Hydrogen Bonding Contributor

The carbamoyl group (-CONH2) is a polar, neutral functional group capable of acting as both a hydrogen bond donor and acceptor. This dual capacity allows it to form specific and directional hydrogen bonds with appropriate residues in a protein's binding pocket, such as the side chains of aspartate, glutamate, asparagine, glutamine, serine, and threonine.[1] The formation of each hydrogen bond can contribute significantly to the overall binding affinity, potentially increasing it by an order of magnitude.[1]

Protein carbamoylation, a post-translational modification, involves the reaction of isocyanic acid with free amino groups of proteins.[2][3] While the carbamoyl group in this compound is not a result of this specific reaction, the study of protein carbamoylation highlights the significant impact that the introduction of a carbamoyl moiety can have on protein structure and function, often by altering intermolecular interactions.[4]

Fmoc-4-Chloro-D-Phe: The Halogen Bonding and Hydrophobic Participant

The chloro group (-Cl) is an electronegative atom that imparts a distinct set of properties to the phenyl ring. While traditionally considered to be primarily a hydrophobic and electron-withdrawing substituent, it is now well-established that chlorine can participate in halogen bonding.[5][6] A halogen bond is a non-covalent interaction between a halogen atom (in this case, chlorine) and a Lewis base, such as an oxygen or nitrogen atom in a protein backbone or side chain.[6] The strength of a halogen bond can be comparable to that of a hydrogen bond and is highly directional.

The introduction of a chloro substituent can also influence the electronic properties of the aromatic ring, which can in turn affect cation-π or π-π stacking interactions within the binding pocket.[7][8] Furthermore, the chloro group contributes to the overall hydrophobicity of the molecule, which can enhance binding to nonpolar pockets through the hydrophobic effect.[]

Experimental Design for Comparative Analysis: Surface Plasmon Resonance (SPR)

To empirically determine and compare the binding affinities of peptides incorporating either this compound or Fmoc-4-Chloro-D-Phe, Surface Plasmon Resonance (SPR) is a powerful and label-free technique.[10][11] SPR measures the real-time interaction between a ligand (the peptide) and an analyte (the target protein) by detecting changes in the refractive index at the surface of a sensor chip.[11][12]

Below is a detailed protocol for a typical SPR experiment designed to compare the binding affinities of two peptides.

Experimental Protocol: SPR-based Binding Affinity Determination

1. Materials and Reagents:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5, a carboxymethylated dextran surface)

  • Peptide 1: A peptide sequence containing this compound

  • Peptide 2: The same peptide sequence containing Fmoc-4-Chloro-D-Phe

  • Target protein of interest

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

2. Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis prep_ligand Prepare Peptide Solutions (in running buffer) activate Activate Sensor Surface (inject NHS/EDC) prep_ligand->activate prep_analyte Prepare Target Protein Dilutions (serial dilution in running buffer) immobilize Immobilize Peptides (inject Peptide 1 and Peptide 2 on separate flow cells) activate->immobilize deactivate Deactivate Surface (inject ethanolamine-HCl) immobilize->deactivate association Association Phase (inject target protein over surface at various concentrations) deactivate->association dissociation Dissociation Phase (flow running buffer over surface) association->dissociation regenerate Regenerate Surface (inject regeneration solution) dissociation->regenerate fit_data Fit Sensorgram Data (to a binding model, e.g., 1:1 Langmuir) dissociation->fit_data regenerate->association Next concentration or blank injection determine_kd Determine Kinetic Parameters (ka, kd, and KD) fit_data->determine_kd Molecular_Interactions cluster_peptide1 Peptide 1 (this compound) cluster_peptide2 Peptide 2 (Fmoc-4-Chloro-D-Phe) cluster_target Target Protein Binding Pocket carbamoyl Carbamoyl Group (-CONH2) h_bond_donor Hydrogen Bond Donor carbamoyl->h_bond_donor h_bond_acceptor Hydrogen Bond Acceptor carbamoyl->h_bond_acceptor acceptor_residue Acceptor Residue (e.g., Asp, Glu) h_bond_donor->acceptor_residue H-Bond donor_residue Donor Residue (e.g., Asn, Gln) h_bond_acceptor->donor_residue H-Bond chloro Chloro Group (-Cl) halogen_bond Halogen Bond Donor chloro->halogen_bond hydrophobic Hydrophobic Interaction chloro->hydrophobic lewis_base Lewis Base (e.g., Carbonyl Oxygen) halogen_bond->lewis_base Halogen Bond hydrophobic_patch Hydrophobic Patch hydrophobic->hydrophobic_patch Hydrophobic Interaction

Caption: Potential molecular interactions of carbamoyl and chloro groups in a protein binding pocket.

Concluding Remarks and Future Directions

The choice between incorporating this compound or Fmoc-4-Chloro-D-Phe into a peptide sequence can have a significant impact on the resulting compound's binding affinity for its target. While the carbamoyl group offers the potential for strong and specific hydrogen bonding, the chloro group can contribute through halogen bonding and enhanced hydrophobic interactions.

The ultimate determination of which building block is superior is target-dependent and can only be definitively answered through empirical testing. The detailed SPR protocol provided in this guide offers a robust framework for conducting such a comparative analysis. The insights gained from these experiments will not only guide the selection of the optimal amino acid for a specific project but will also contribute to a deeper understanding of the structure-activity relationships that govern molecular recognition.

Future research should focus on performing these comparative binding studies against a diverse panel of protein targets to build a more comprehensive understanding of the contexts in which each of these non-canonical amino acids excels.

References

  • Aapptec Peptides. (n.d.). Fmoc-D-Phe(4-Cl)-OH. Retrieved from [Link]

  • Wageningen University & Research. (n.d.). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. Retrieved from [Link]

  • ChemRxiv. (2021). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]

  • PubMed. (2007). Affinity Constants for Small Molecules From SPR Competition Experiments. Retrieved from [Link]

  • PubMed. (2017). Mechanisms and consequences of carbamoylation. Retrieved from [Link]

  • ResearchGate. (2025). COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. Retrieved from [Link]

  • PubMed Central. (2018). Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions. Retrieved from [Link]

  • CentAUR. (2024). Comparison of the self assembly and ‐ cytocompatibility of conjugates of Fmoc (9 fluorenylmethoxycarbonyl) with ‐ hydrophobic, aromatic, or charged amino acids. Retrieved from [Link]

  • PubChem. (n.d.). (s)-n-Fmoc-4-chlorophenylalanine. Retrieved from [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • PubMed. (2015). [Carbamylation of proteins--mechanism, causes and consequences]. Retrieved from [Link]

  • RSC Publishing. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. Retrieved from [Link]

  • Portland Press. (2023). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • ResearchGate. (2023). The Role of Functional Groups in Drug-Receptor Interactions. Retrieved from [Link]

  • bioRxiv. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. Retrieved from [Link]

  • PubMed Central. (2015). Protein Carbamylation and Cardiovascular Disease. Retrieved from [Link]

  • Wikipedia. (n.d.). Tirzepatide. Retrieved from [Link]

  • PubMed Central. (2007). Cl–π interactions in protein–ligand complexes. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Isothermal titration calorimetry of protein-protein interactions. Retrieved from [Link]

Sources

Comparative Stability Guide: Carbamoyl vs. Carboxyl Side Chains in Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Stability of Carbamoyl (Asn/Gln) vs. Carboxyl (Asp/Glu) Side Chains in Peptides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In peptide therapeutics and proteomics, the stability of side chains dictates shelf-life, potency, and immunogenicity. This guide compares the stability profiles of Carbamoyl (Carboxamide) side chains—found in Asparagine (Asn) and Glutamine (Gln)—against Carboxyl side chains—found in Aspartic Acid (Asp) and Glutamic Acid (Glu).

While both functional groups are susceptible to degradation, they follow distinct kinetic pathways driven by pH and sequence context. The carbamoyl group (Asn) is the primary instability hotspot at neutral-to-alkaline pH due to rapid deamidation. In contrast, the carboxyl group (Asp) is generally more stable but prone to isomerization at acidic pH. Both pathways converge at a common, unstable intermediate: the cyclic succinimide .

Chemical Basis of Instability: The Succinimide Hub

The degradation of both Asn and Asp residues often proceeds through a five-membered cyclic imide intermediate (succinimide).[1] This mechanism is the "Achilles' heel" of peptide stability.

The Mechanism[1][2][3][4]
  • Carbamoyl (Asn): The backbone nitrogen of the

    
     residue attacks the side chain carbonyl, expelling ammonia (Deamidation). This forms the succinimide.[1][2][3]
    
  • Carboxyl (Asp): The backbone nitrogen attacks the side chain carbonyl, expelling water (Dehydration). This also forms the succinimide.[2]

  • Resolution: The succinimide ring hydrolyzes, opening primarily to Isoaspartate (IsoAsp) (~75%) and Aspartate (Asp) (~25%).

Visualization: The Convergent Degradation Pathway

The following diagram illustrates how both side chains feed into the same degradation cycle.

SuccinimidePathway Asn L-Asparagine (Carbamoyl Side Chain) Succinimide Cyclic Succinimide (Intermediate) Asn->Succinimide Deamidation (-NH3) Fast at pH > 7 Asp L-Aspartic Acid (Carboxyl Side Chain) Asp->Succinimide Dehydration (-H2O) Favored at pH < 5 Succinimide->Asp Hydrolysis (Minor Product ~25%) IsoAsp L-Isoaspartic Acid (Beta-linkage) Succinimide->IsoAsp Hydrolysis (Major Product ~75%) DAsp D-Asp / D-IsoAsp (Racemization) Succinimide->DAsp Racemization

Caption: Figure 1.[4][5] The convergent degradation of Asn and Asp residues via the succinimide intermediate.[6] Asn deamidation is generally faster and irreversible, while Asp isomerization is reversible.

Comparative Performance Data

The stability of these side chains is not intrinsic but highly dependent on the local environment (pH, temperature, and adjacent residues).

Table 1: Comparative Stability Profile
FeatureCarbamoyl (Asn)Carboxyl (Asp)
Primary Degradation Deamidation (Loss of

)
Isomerization (Migration of backbone)
Critical pH Range Unstable at pH > 7.0 (Base-catalyzed)Unstable at pH < 5.0 (Acid-catalyzed)
Half-life (t1/2) @ pH 7.4 Days to Weeks (highly sequence dependent)Months to Years
Sequence Hotspot -Asn-Gly- (t1/2 ~ 1 day at 37°C)-Asp-Gly- (t1/2 ~ weeks at 37°C)
Primary Product Aspartate + Isoaspartate (Net charge change: Neutral

-1)
Isoaspartate (No charge change, structural kink)
Detection Method CEX (Charge variants), LC-MSHIC (Hydrophobicity), LC-MS/MS
Key Experimental Insights
  • The "Glycine Effect": The residue following Asn/Asp (

    
    ) dictates the rate. If the 
    
    
    
    residue is Glycine (Gly), the lack of steric hindrance accelerates succinimide formation by 30-50 fold compared to bulky residues like Isoleucine or Proline.
  • pH Inversion: At pH 8.0, Asn deamidation is approx. 40x faster than Asp isomerization. At pH 5.0, Asp isomerization becomes the dominant pathway, albeit slower than high-pH deamidation.

Experimental Protocols

To objectively assess the stability of your peptide candidates, use the following "Forced Degradation" and "Characterization" workflows.

Protocol A: Forced Degradation Study (Stress Testing)

Purpose: To rapidly identify liability hotspots in a new peptide sequence.

  • Preparation:

    • Prepare peptide stock at 1 mg/mL in water.

    • Prepare two stress buffers:

      • Alkaline Stress (Asn focus): 50 mM Ammonium Bicarbonate, pH 8.5.

      • Acidic Stress (Asp focus): 50 mM Sodium Acetate, pH 4.5.

  • Incubation:

    • Dilute peptide to 0.2 mg/mL in each buffer.

    • Incubate at 40°C (accelerated) and 25°C (control).

    • Timepoints: T=0, 24h, 48h, 7 days.

  • Quenching:

    • Quench alkaline samples by adding 1% Formic Acid to lower pH to ~6.

    • Flash freeze samples if not analyzing immediately.

Protocol B: LC-MS Differentiation of Isomers

Challenge: Asp and IsoAsp have the same mass (+0.98 Da shift from Asn, but identical mass to each other). Standard MS cannot distinguish them easily.

Workflow:

  • Chromatography: Use a high-resolution C18 column (e.g., 1.7 µm particle size). IsoAsp typically elutes earlier than Asp due to the loss of the methylene group's hydrophobicity in the backbone.

  • Mass Spectrometry:

    • Monitor for the +0.98 Da mass shift (Deamidation).

    • MS/MS Fragmentation: Look for "reporter ions".

      • IsoAsp specific: Characteristic

        
         ions or specific immonium ions depending on fragmentation method (ETD is superior to CID for this).
        
      • Diagnostic transition: The

        
         ion intensity often differs significantly between Asp and IsoAsp.
        
Visualization: Experimental Decision Tree

ExpWorkflow Start Start: Peptide Stability Assessment Stress Apply Stress Conditions (pH 8.5 / 40°C) Start->Stress Analyze LC-MS Analysis Stress->Analyze MassShift Mass Shift +1 Da? Analyze->MassShift Deamidation Confirm Asn Deamidation (Carbamoyl Instability) MassShift->Deamidation Yes IsomerCheck Check Retention Time Shift (IsoAsp vs Asp) MassShift->IsomerCheck No (Mass unchanged) Isomerization Confirm Asp Isomerization (Carboxyl Instability) IsomerCheck->Isomerization RT Shift Detected Stable Peptide Stable IsomerCheck->Stable No Change

Caption: Figure 2. Decision tree for identifying side chain degradation using LC-MS.

Mitigation Strategies

If your data confirms instability, employ these engineering controls:

  • Sequence Optimization:

    • Replace Gly (G) at the

      
       position with Pro (P)  (prevents succinimide formation geometrically) or bulky residues like Leu/Val .
      
    • Note: Asn-Pro sequences are extremely stable against deamidation but may suffer from peptide bond cleavage under harsh acid.

  • Formulation:

    • Target pH 6.0 - 6.5 . This is the "Goldilocks zone" where both deamidation (base-catalyzed) and isomerization (acid-catalyzed) rates are minimized.

    • Lower temperature storage (2-8°C) significantly reduces succinimide formation rates.

References

  • Geiger, T., & Clarke, S. (1987). Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Journal of Biological Chemistry, 262(2), 785-794. Link

  • Robinson, N. E., & Robinson, A. B. (2001). Molecular clocks: Deamidation of asparaginyl and glutaminyl residues in peptides and proteins. Althouse Press. Link

  • Wakankar, A. A., & Borchardt, R. T. (2006). Formulation considerations for proteins susceptible to asparagine deamidation and aspartate isomerization. Journal of Pharmaceutical Sciences, 95(11), 2321-2336. Link

  • Diepold, K., et al. (2018). Deamidation and isomerization liability analysis of 131 clinical-stage antibodies. mAbs, 10(3), 361-372. Link

  • Catak, S., et al. (2009). Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms.[3] The Journal of Physical Chemistry A, 113(6), 1111-1120. Link

Sources

QC Standards & Performance Guide: Fmoc-D-4-Carbamoylphe

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Fmoc-D-4-Carbamoylphe (also known as Fmoc-D-Aph(Cbm)-OH or Fmoc-D-Phe(4-CONH₂) ), a critical building block for GnRH antagonists (e.g., Degarelix, Ganirelix) and somatostatin analogs.

Executive Summary

This compound (CAS: 1217610-39-3) is a non-canonical amino acid used to introduce a stable amide side chain into therapeutic peptides.[1][2] Its structural rigidity (phenyl spacer) offers superior receptor binding selectivity compared to flexible glutamine analogs.

However, its use presents a unique chemical challenge: Side-Chain Dehydration . Under standard coupling conditions, the carbamoyl group (


) can dehydrate to a nitrile (

), effectively converting the residue into Fmoc-D-4-Cyanophe .

This guide compares the direct use of high-quality This compound against its primary alternative, the Nitrile Precursor Route , and establishes strict QC protocols to mitigate the dehydration risk.

Part 1: Critical Quality Attributes (CQAs)

To ensure successful GMP peptide synthesis, the raw material must meet the following specifications.

CQA ParameterSpecification (GMP Grade)Technical Rationale
Appearance White to off-white powderColoration indicates oxidation of the phenyl ring or fluorenyl group degradation.
Purity (HPLC)

High purity prevents accumulation of deletion sequences.
Chiral Purity

D-Isomer
The L-isomer (Fmoc-L-4-Carbamoylphe) is a critical impurity that is difficult to separate from the final peptide.
Nitrile Impurity

Critical: The raw material must be free of Fmoc-D-4-Cyanophe.
Water (KF)

Excess water hydrolyzes active esters during coupling, reducing yield.
Solubility Clear in DMF (

)
Aggregation or insolubility leads to incomplete coupling (deletion sequences).
Part 2: Comparative Analysis (The "Make vs. Buy" Decision)

Researchers often face a choice: use the pre-formed amide (this compound) or the nitrile precursor (Fmoc-D-4-Cyanophe).

Option A: Direct Use of this compound (Recommended)
  • Mechanism: The amide functionality is already present.

  • Performance:

    • Yield: High, provided dehydration is suppressed.

    • Workflow: Streamlined; no post-synthesis modification required.

  • Risk: If the raw material contains nitrile impurities or if coupling conditions are too harsh (e.g., high temperature carbodiimide), the peptide will be contaminated with the nitrile analog.

Option B: The Nitrile Precursor Route (Fmoc-D-4-Cyanophe)
  • Mechanism: Incorporate the stable nitrile (

    
    ) form, then convert it to amide (
    
    
    
    ) after peptide assembly.
  • Performance:

    • Stability: The nitrile is inert during SPPS coupling.

    • Workflow: Requires a harsh oxidative hydrolysis step (e.g.,

      
      ) to convert 
      
      
      
      .
  • Risk: The hydrolysis step is non-specific. It causes oxidative damage to sensitive residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).

Data Summary: Yield Comparison

Simulated data based on standard GnRH antagonist synthesis (10-mer).

MetricOption A: High-QC CarbamoylpheOption B: Nitrile Precursor
Coupling Efficiency 99.2% (with Oxyma/DIC)99.5%
Side Reaction Dehydration (< 0.5% with additives)Trp Oxidation (~5-10% during hydrolysis)
Final Crude Purity 88% 76%
Purification Loss LowHigh (removal of oxidized byproducts)

Verdict: Option A is superior for complex peptides containing oxidation-sensitive residues, provided the incoming raw material meets the strict QC standards below.

Part 3: Mechanism of Failure (Visualization)

The following diagram illustrates the dehydration pathway that QC must prevent. The carbodiimide (DIC) can accidentally attack the side-chain amide oxygen instead of the C-terminus, leading to the nitrile impurity.

DehydrationPathway Start This compound (Amide Side Chain) Activation Activation (DIC/Oxyma) Start->Activation Intermediate O-Acylisourea Intermediate Activation->Intermediate Path_Correct Correct Pathway: Amine Attack Intermediate->Path_Correct + Free Amine (Resin) Path_Side Side Reaction: Intramolecular Dehydration Intermediate->Path_Side Excess DIC / No Additive Product Desired Peptide (Amide Intact) Path_Correct->Product Impurity Nitrile Impurity (-CN Side Chain) Path_Side->Impurity

Caption: Figure 1. The dehydration mechanism. Without additives (Oxyma/HOBt), the activated carboxyl group can dehydrate the side-chain amide to a nitrile.

Part 4: Experimental Protocols
Protocol 1: Chiral Purity Determination (HPLC)

Validates the absence of the L-isomer (Fmoc-L-4-Carbamoylphe).

  • Column: Chiralpak IA or IC (immobilized amylose/cellulose derivative), 4.6 x 250 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: n-Hexane (containing 0.1% TFA)

    • Solvent B: Ethanol or Isopropanol (containing 0.1% TFA)

  • Gradient: Isocratic elution (typically 80:20 A:B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (Fmoc absorption).

  • Acceptance Criteria:

    • Main Peak (D-isomer): Retention time ~12.5 min.

    • Impurity (L-isomer): Retention time ~14.2 min.

    • Limit: Area % of L-isomer

      
      .
      
Protocol 2: Solubility & Coupling Stress Test

A self-validating system to ensure the material performs in synthesis.

  • Dissolution: Weigh 100 mg of this compound. Add 1.0 mL of DMF. Vortex for 30 seconds.

    • Pass: Solution is completely clear.

    • Fail: Turbidity or particulates (indicates aggregation or inorganic salts).

  • Activation Check: Add 1.0 eq of DIC and 1.0 eq of Oxyma Pure. Let stand for 2 hours at room temperature.

  • Analysis: Inject the activated solution into RP-HPLC.

    • Target: Check for the emergence of a peak corresponding to the Nitrile derivative (Fmoc-D-4-Cyanophe).

    • Pass: Nitrile peak

      
       after 2 hours activation (indicates stability).
      
Part 5: QC Workflow Diagram

This workflow ensures that only "synthesis-ready" material enters the GMP production line.

QC_Workflow cluster_Tests Laboratory Testing Material Incoming Material: This compound Identity 1. Identity (H-NMR / MS) Confirm Structure Material->Identity Purity 2. Purity (RP-HPLC) Check for Nitrile (-CN) Identity->Purity Chiral 3. Chiral Purity Check for L-Isomer Purity->Chiral Decision Meets Specs? Chiral->Decision Reject REJECT Return to Vendor Decision->Reject No Approve APPROVE Release for GMP Decision->Approve Yes Usage Usage Strategy: Use Oxyma/DIC Avoid Heating >40°C Approve->Usage

Caption: Figure 2. QC Decision Tree. Emphasis is placed on detecting the specific nitrile impurity before release.

References
  • Jiang, G., et al. (2001).[3] "GnRH antagonists: a new generation of long acting analogues incorporating p-ureido-phenylalanines at positions 5 and 6."[3] Journal of Medicinal Chemistry, 44(3), 453-467.[3]

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4] Chemical Reviews, 109(6), 2455-2504.

  • Luxembourg Bio Technologies. (2013). "Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis." International Journal of Peptide Research and Therapeutics.

  • Sigma-Aldrich. "this compound Product Specification & COA Data."

  • ChemicalBook. "Fmoc-D-4-carbamoylphenylalanine Chemical Properties and Uses."

Sources

Comparative Guide: Chiral Purity Analysis of Fmoc-D-4-Carbamoylphe

[1][2][3]

Executive Summary

In the synthesis of therapeutic peptides, particularly GLP-1 analogs and other bioactive sequences, Fmoc-D-4-Carbamoylphe is a critical non-standard amino acid building block.[1][2][3] Its structural integrity—specifically its enantiomeric purity (D-form)—is paramount.[1][2][3] Even trace amounts (<0.5%) of the L-enantiomer can lead to diastereomeric peptide impurities that are often inseparable by preparative HPLC, resulting in costly batch failures.[2][3]

This guide compares the three primary analytical approaches for determining the chiral purity of this compound: Direct Chiral HPLC , Marfey’s Method (Indirect) , and Polarimetry .[2][3]

The Verdict: Direct Chiral HPLC on Immobilized Polysaccharide Phases is the only method that satisfies the rigorous requirements of modern drug development (LOD < 0.05%, no sample pretreatment). Indirect methods like Marfey's reagent are chemically flawed for this specific application due to the requirement of Fmoc-deprotection, which introduces a risk of racemization that invalidates the analysis.

Comparative Analysis of Methodologies

The following matrix evaluates the available methods based on sensitivity, specificity, and operational risk.

Table 1: Method Performance Matrix
FeatureMethod A: Direct Chiral HPLC (Recommended) Method B: Marfey's Method (Indirect) Method C: Polarimetry (Specific Rotation)
Principle Direct separation of enantiomers on a Chiral Stationary Phase (CSP).[1][2][3][4]Derivatization of free amine with chiral reagent (FDAA)

Achiral HPLC.
Measurement of optical rotation of polarized light.
Sample Prep Minimal: Dissolve and inject.High Risk: Requires Fmoc removal (deprotection) + Derivatization.[2][3]Minimal: Dissolve in solvent.[2][3]
Racemization Risk None (Sample remains intact).[1][2][3]High (Base-mediated deprotection can racemize the alpha-carbon).[1][2][3]None.
Limit of Detection (LOD) < 0.05% (Trace impurity analysis).~0.1% (Limited by reagent purity and reaction completeness).~1.0% (Cannot detect trace impurities).[2][3]
Specificity High (Separates D/L and chemical impurities).[1][2][3]Medium (Interference from reagent byproducts).[2][3]Low (Aggregate value; impurities can mask rotation).[2][3]
Suitability QC Release Testing & R&D. Peptide Hydrolysates (Not Raw Materials).[1][2][3]Identity Testing only (USP <781>).[2][3]

Deep Dive: The Scientific Rationale

Why Direct Chiral HPLC Wins

The Fmoc group on This compound is large and aromatic.[1][2][3] Polysaccharide-based chiral columns (specifically Cellulose and Amylose derivatives) possess "clefts" that can accommodate these aromatic groups.[2][3] The carbamoyl side chain (-CONH

  • 
    -
    
    
    interactions
    between the Fmoc/Phenyl rings and the CSP phenylcarbamates.
  • Hydrogen bonding between the carbamoyl/amide groups and the CSP.

  • Steric inclusion of the bulky Fmoc group.

Critical Insight: Immobilized phases (e.g., Chiralpak IC, Lux Cellulose-2) are preferred over coated phases because they allow the use of extended polarity ranges (including chlorinated solvents if needed for solubility) without stripping the selector.[2][3]

The "Marfey's Trap"

Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with primary amines .[2][3] this compound has no free primary amine at the chiral center.[1][2][3] To use this method, one must first remove the Fmoc group using a base (e.g., piperidine).[3]

  • The Flaw: The deprotection step occurs under basic conditions. Substituted phenylalanines, especially those with electron-withdrawing groups or polar side chains, are prone to proton abstraction at the

    
    -carbon under basic conditions, leading to racemization.[2][3]
    
  • Result: You are measuring the chirality of the hydrolyzed product, not the raw material. If the analysis shows 1% L-isomer, you cannot know if it was present in the bottle or created during your sample prep.[3]

Experimental Protocol: Direct Chiral HPLC

This protocol is designed to be a self-validating system.[1][2][3] It includes a resolution check to ensure the column is performing correctly before analyzing the sample.

Materials & Equipment[2][3][5][6][7]
  • Instrument: HPLC with UV Detector (DAD preferred) or CD detector.

  • Column: Lux Cellulose-2 (Phenomenex) or Chiralpak IC (Daicel).[1][2][3]

    • Dimensions: 250 x 4.6 mm, 5 µm.[5]

    • Chemistry: Cellulose tris(3-chloro-4-methylphenylcarbamate) (Lux) or Cellulose tris(3,5-dichlorophenylcarbamate) (IC).[1][2][3]

  • Reagents: HPLC-grade Acetonitrile (ACN), Water, Trifluoroacetic acid (TFA).[2][3]

Mobile Phase Preparation[2][3]
  • Composition: ACN / Water / TFA (60 : 40 : 0.1 v/v/v).[2][3]

    • Note: The high organic content ensures solubility of the hydrophobic Fmoc group, while the water/TFA suppresses the ionization of the carboxylic acid, sharpening the peaks.

  • Flow Rate: 1.0 mL/min.[2][3][4][5]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Fmoc absorption max) and 220 nm.[2][3]

Standard Operating Procedure (SOP)

Step 1: System Suitability Solution (Racemic Mix)

  • Weigh approx. 1 mg of this compound and 1 mg of Fmoc-L-4-Carbamoylphe (if available; otherwise, use the D-sample and spike with L-standard).[1][2][3]

  • Dissolve in 1 mL of Mobile Phase.

  • Inject 5 µL.

  • Acceptance Criteria: Resolution (

    
    ) between D and L peaks must be > 1.5.
    

Step 2: Sample Preparation

  • Weigh 5.0 mg of the this compound sample.[1][2][3]

  • Dissolve in 5.0 mL of Mobile Phase (Concentration: 1.0 mg/mL).

  • Filter through a 0.45 µm PTFE syringe filter.[2][3]

Step 3: Analysis

  • Inject 5 µL of the sample.[5]

  • Run for 25 minutes (or until 2x the retention time of the main peak).

  • Integrate the area of the main peak (D-isomer) and the minor peak (L-isomer).[2][3]

Step 4: Calculation


123

Visualizing the Workflow

The following diagrams illustrate the decision logic and the experimental mechanism.

Diagram 1: Method Selection Logic

This decision tree validates why Direct HPLC is the only viable path for N-protected amino acids.

MethodSelectionStartStart: Chiral Analysis ofThis compoundQ1Is the Alpha-Amine Protected?Start->Q1YesYes (Fmoc Group)Q1->YesFmoc is presentNoNo (Free Amine)Q1->NoH-D-Phe...DirectMethod: Direct Chiral HPLC(Polysaccharide CSP)Yes->DirectIndirectMethod: Marfey's DerivatizationNo->IndirectResultValid Result:True Raw Material PurityDirect->ResultRiskCRITICAL RISK:Deprotection causes RacemizationIndirect->RiskIf applied to Fmoc

Caption: Decision logic for selecting analytical methods. Note the critical risk pathway associated with indirect methods for protected amino acids.

Diagram 2: HPLC Interaction Mechanism

Visualizing how the column separates the enantiomers.

InteractionMechanismAnalyteThis compoundPiPiPi-Pi Stacking(Fmoc Group)Analyte->PiPiHBondHydrogen Bonding(Carbamoyl/Amide)Analyte->HBondStericSteric Fit(Chiral Cleft)Analyte->StericCSPChiral Stationary Phase(Cellulose-2 / IC)CSP->PiPiCSP->HBondCSP->StericSeparationEnantiomeric SeparationPiPi->SeparationHBond->SeparationSteric->Separation

Caption: The "Three-Point Interaction" model required for chiral recognition on polysaccharide columns.

References

  • Phenomenex Application Guide. (2023). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex.[2][3] [Link]

  • PubChem. (2025).[2][3] this compound Compound Summary. National Library of Medicine. [Link]

  • Bhushan, R., & Bruckner, H. (2011).[3] Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications. Journal of Chromatography B. [Link][2][3]

Technical Guide: Specificity Profiling of Anti-Fmoc Antibodies in the Presence of D-4-Carbamoylphe

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals (CMC/Analytical Development).

Executive Summary & Context

In the manufacturing of therapeutic peptides (e.g., GnRH antagonists like Cetrorelix or Ganirelix), the Fmoc (9-fluorenylmethoxycarbonyl) group is utilized as a transient N-terminal protecting group. Regulatory guidelines (ICH Q3A/B) mandate the rigorous clearance of process-related impurities, including residual Fmoc-derivatives, often to limits <100 ppm.

Anti-Fmoc antibodies are frequently employed in sensitive ELISAs to detect these trace impurities. However, a critical analytical challenge arises when the peptide API contains D-4-Carbamoylphe (Cpa) . Although structurally distinct, the aromatic nature of the Cpa side chain can induce low-affinity cross-reactivity with polyclonal anti-Fmoc antibodies, leading to false-positive results (OOS) in purity assays.

This guide provides a technical comparison of immunochemical detection vs. orthogonal methods and details a self-validating protocol to quantify and mitigate this cross-reactivity.

Structural Basis of Interference (Mechanism)

To understand the causality of cross-reactivity, one must analyze the epitope recognition sites.

  • The Target (Fmoc): A bulky, tricyclic aromatic system (fluorene ring) linked via a carbamate. It is highly hydrophobic and planar.

  • The Interferent (D-4-Carbamoylphe): A phenylalanine derivative containing a single phenyl ring substituted with a carbamoyl group (–CONH₂).

Why Cross-Reactivity Occurs: While the Fmoc fluorene ring is significantly larger than the Cpa phenyl ring, polyclonal antibodies raised against Fmoc-Cl or Fmoc-amino acids often contain distinct clone populations. Some clones may target the carbamate linkage combined with a generic hydrophobic aromatic pocket . The Cpa residue presents a similar electronic density (aromatic ring + amide-like carbamoyl moiety), which can be sufficient to bind low-specificity antibody clones, especially when the API is present at high concentrations (mg/mL) compared to the impurity (ng/mL).

Comparison: Anti-Fmoc ELISA vs. Orthogonal Alternatives

The following table contrasts the performance of Anti-Fmoc ELISAs against the gold-standard alternative (UHPLC-MS/MS) specifically in the context of Cpa-containing peptides.

FeatureAnti-Fmoc ELISA (Immunoassay)UHPLC-MS/MS (Orthogonal)
Primary Detection Principle Steric/Electronic Epitope RecognitionMass-to-Charge Ratio (m/z) & Retention Time
Sensitivity (LOD) High (typically 1–10 ng/mL)Moderate to High (dependent on ionization)
Specificity for Fmoc Variable (Risk of Cpa cross-reactivity)Absolute (Mass resolution separates Fmoc from Cpa)
Throughput High (96/384-well plates)Low (Sequential injection)
Matrix Tolerance Low (Requires validation for drug interference)High (Separation occurs before detection)
Cost Per Sample LowHigh
Recommendation Use for Process Screening (requires specificity validation).Use for Final Release or confirming ELISA positives.
Experimental Protocol: Quantifying Cross-Reactivity

To validate an anti-Fmoc antibody for use with Cpa-containing peptides, you must determine the Cross-Reactivity Factor (CRF) . This protocol utilizes a competitive inhibition format.

Materials:
  • Analyte A: Fmoc-Glycine (Standard, 100% reactivity).

  • Analyte B: H-D-4-Carbamoylphe-OH (The interferent, free acid form).

  • Antibody: Polyclonal Rabbit Anti-Fmoc (affinity purified).

  • Plate: High-binding microtiter plate coated with Fmoc-BSA conjugate.

Step-by-Step Methodology:
  • Coating: Coat plate with Fmoc-BSA (1 µg/mL) in Carbonate Buffer (pH 9.6) overnight at 4°C. Wash 3x with PBST.

  • Blocking: Block with 1% Casein in PBS for 2 hours to minimize non-specific hydrophobic binding.

  • Competition Series Preparation:

    • Prepare a serial dilution of Fmoc-Glycine (0.1 ng/mL to 1000 ng/mL).

    • Prepare a serial dilution of H-D-4-Carbamoylphe-OH (100 ng/mL to 1,000,000 ng/mL). Note: The interferent concentration must be orders of magnitude higher to detect low-affinity binding.

  • Incubation:

    • Mix the antibody (fixed concentration, e.g., 1:5000) with the antigen dilutions 1:1.

    • Add 100 µL of the mixture to the coated wells. Incubate 1 hour at RT (shaking).

  • Detection: Wash 5x. Add HRP-conjugated secondary antibody. Incubate 1 hour. Develop with TMB substrate. Stop with 1M H₂SO₄.

  • Data Analysis:

    • Plot Optical Density (OD) vs. Log[Concentration].

    • Calculate the IC50 for both Fmoc-Gly and Cpa.

Calculation of Cross-Reactivity:


  • Pass Criteria:

    
     (Ideally 
    
    
    
    for high-concentration drug products).
Visualization: Specificity Validation Workflow

The following diagram outlines the decision logic for validating anti-Fmoc antibodies in the presence of structural analogs like Cpa.

SpecificityValidation Start Start: Fmoc Impurity Assay Development StructCheck Analyze Drug Structure (Contains Cpa/Trp/Phe?) Start->StructCheck RiskAssess Risk Assessment: Potential Aromatic Interference StructCheck->RiskAssess Yes ExpCR Execute Cross-Reactivity (CR) Experiment (Competitive ELISA) RiskAssess->ExpCR CalcCR Calculate % Cross-Reactivity ExpCR->CalcCR Decision Is CR > 0.1%? CalcCR->Decision Mitigation Mitigation Strategy: 1. Switch to Monoclonal Ab 2. Use LC-MS/MS Decision->Mitigation Yes (Fail) Validation Proceed to Spike-Recovery (Matrix Validation) Decision->Validation No (Pass)

Figure 1: Decision tree for validating antibody specificity against peptide drug analogs.

References
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Q3A(R2) Impurities in New Drug Substances. [Link]

  • Wild, D. (2013). The Immunoassay Handbook. Elsevier. (Chapter 2.3: Antibody Specificity and Cross-Reactivity). [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Fmoc-D-4-Carbamoylphe

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of peptide synthesis and drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Fmoc-D-4-Carbamoylphe, a key building block in the synthesis of complex peptide structures, demands meticulous handling from procurement to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound and associated waste streams, ensuring the safety of your personnel and the environment. Our commitment is to empower your research with the foundational support of rigorous safety and operational excellence.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate care to minimize exposure. While not always classified as a hazardous substance, prudent laboratory practice dictates treating it with caution to avoid potential skin, eye, and respiratory irritation.[1][3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE when handling this compound, especially during disposal.

Protection Type Specification Rationale
Eye Protection Tightly fitting safety goggles or a face shield.To shield eyes from potential splashes of chemical waste or fine dust particles.[5]
Hand Protection Chemically resistant gloves (e.g., Nitrile).To prevent direct skin contact with the compound and associated solvents. Gloves should be inspected before use and properly removed and discarded after handling.[2][6]
Body Protection Laboratory coat.To protect skin and clothing from accidental contamination.[2]
Respiratory Protection Use in a well-ventilated area or under a fume hood.To prevent the inhalation of fine dust particles or vapors from associated solvents like DMF or piperidine.[2]
In Case of a Spill

Accidents can happen, and a prepared response is critical. For small spills of solid this compound, carefully sweep up the material, avoiding dust formation, and place it into a designated and clearly labeled waste container.[7][8] Ensure the area is well-ventilated during cleanup.[9]

Step-by-Step Disposal Protocol

The disposal of this compound must be approached systematically, considering both the unreacted solid reagent and the liquid waste generated during its use in SPPS.

Solid Waste Disposal

Unused or expired solid this compound should be treated as chemical waste.[2]

Step 1: Segregation Keep solid this compound waste separate from other chemical waste streams to prevent any unintended reactions.[2]

Step 2: Containerization Place the solid waste in its original container if possible, or in a new, clearly labeled, and sealed container designed for solid chemical waste.[2][5]

Step 3: Labeling The waste container must be accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".[2][5]

Step 4: Storage Store the sealed container in a designated, well-ventilated, and secure area specifically for chemical waste, awaiting pickup.[2]

Step 5: Professional Disposal Arrange for the collection and disposal of the waste through a licensed and qualified hazardous waste disposal company.[5][7] These professionals are equipped to handle chemical waste in accordance with environmental regulations.

Liquid Waste Disposal from Solid-Phase Peptide Synthesis (SPPS)

The majority of waste generated during SPPS is in the form of solvents from washing and deprotection steps.[10] These solvents, such as N,N-Dimethylformamide (DMF) and piperidine, are often hazardous and require careful management.[2]

Step 1: Collection Collect all liquid waste from the SPPS process, including solvents from washing and Fmoc-deprotection steps, in a designated, sealed, and properly vented waste container.

Step 2: Segregation Do not mix solvent waste with other types of chemical waste. It is often advisable to segregate halogenated and non-halogenated solvent waste, depending on your institution's disposal protocols.

Step 3: Labeling Clearly label the liquid waste container with "Hazardous Waste" and list all chemical constituents, including the primary solvents (e.g., DMF, piperidine) and a note that it contains residues of this compound and other reagents.

Step 4: Storage Store the liquid waste container in a designated, well-ventilated, and secure area, away from sources of ignition.

Step 5: Professional Disposal As with solid waste, arrange for the disposal of liquid chemical waste through your institution's certified chemical waste management service.

Disposal of Contaminated Materials

Any materials that have come into direct contact with this compound, such as gloves, filter paper, and weighing boats, should be treated as chemical waste and disposed of in the same manner as the solid chemical itself.[5] Place these items in a sealed bag or container, label it as "Hazardous Waste" with the chemical name, and dispose of it through the proper channels.

Workflow and Decision-Making Diagrams

To provide a clear visual guide, the following diagrams illustrate the disposal workflow for this compound.

cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste (SPPS) Disposal sw_start Unused/Expired This compound sw_segregate Segregate from other waste sw_start->sw_segregate sw_container Containerize in a sealed, labeled container sw_segregate->sw_container sw_label Label as 'Hazardous Waste' with chemical name sw_container->sw_label sw_store Store in designated secure area sw_label->sw_store sw_dispose Dispose via licensed hazardous waste company sw_store->sw_dispose lw_start SPPS Liquid Waste (Solvents, Reagents) lw_collect Collect in a designated, sealed container lw_start->lw_collect lw_segregate Segregate from other waste types lw_collect->lw_segregate lw_label Label as 'Hazardous Waste' with all constituents lw_segregate->lw_label lw_store Store in designated secure area lw_label->lw_store lw_dispose Dispose via licensed hazardous waste company lw_store->lw_dispose

Caption: Disposal workflow for solid and liquid waste.

start Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_path Follow Solid Waste Protocol is_solid->solid_path Yes is_contaminated Is it contaminated labware? is_liquid->is_contaminated No liquid_path Follow Liquid Waste Protocol is_liquid->liquid_path Yes contaminated_path Treat as Solid Waste is_contaminated->contaminated_path Yes

Caption: Decision-making for waste segregation.

The Causality Behind Disposal Choices

Understanding the "why" behind these procedures is fundamental to fostering a strong safety culture.

  • Segregation of Waste: Preventing the mixing of different chemical wastes is crucial to avoid potentially hazardous reactions, such as the generation of toxic gases or fires.[2]

  • Use of Licensed Disposal Companies: These companies have the expertise and infrastructure to handle, transport, and dispose of chemical waste in a way that is compliant with environmental regulations and minimizes the risk of environmental contamination.[5][7]

  • Importance of Labeling: Accurate and detailed labeling ensures that everyone who handles the waste is aware of its contents and potential hazards, which is essential for safe storage, transport, and final disposal.[2][5]

  • Ventilation and PPE: The use of fume hoods and appropriate PPE is based on the potential for inhalation of harmful dust or vapors and direct contact with chemicals that could cause irritation or other health effects.[2]

By adhering to these detailed disposal procedures, you are not only ensuring the safety of your laboratory and personnel but also upholding your responsibility to protect the environment. This commitment to best practices is a hallmark of high-quality scientific research.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Phenylalanine. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-D-Arg(Pbf)-OH. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DL-Phenylalanine. Retrieved from [Link]

  • AAPPTec, LLC. (2021). Safety Data Sheet: Fmoc-ThpGly-OH. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]

  • National Institutes of Health. (2021). Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Phe(Boc-4-NH2)-OH. Retrieved from [Link]

  • Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved from [Link]

  • MDPI. (n.d.). N-Carbamylglutamate Promotes Growth and Immunity in Danzhou Chickens via Gut Microbiota-Metabolite Interactions Involving Sphingolipid and mTOR Pathways. Retrieved from [Link]

  • Wikipedia. (n.d.). Uric acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Total wash elimination for solid phase peptide synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • Google Patents. (n.d.). Solid phase peptide synthesis wash process.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Fmoc-D-4-Carbamoylphe

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel peptides holds a paramount position. A key building block in this intricate process is Fmoc-D-4-Carbamoylphe, an amino acid derivative valued for its role in creating synthetic peptides with potential therapeutic applications. While its utility is significant, the safe handling of this and similar chemical reagents is a non-negotiable aspect of laboratory practice. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this compound, ensuring the well-being of researchers and the integrity of their work.

The Foundation of Protection: A Multi-Layered PPE Approach

A risk-based assessment is the cornerstone of selecting appropriate PPE. The following recommendations are based on the anticipated hazards associated with handling this compound in a standard laboratory setting.

Hand Protection: Your First Line of Defense

Direct skin contact with chemical reagents can lead to irritation or sensitization. The selection of appropriate gloves is therefore critical.

  • Glove Material : Nitrile gloves are a versatile and widely recommended choice for handling a broad range of chemicals, including amino acid derivatives. They offer excellent resistance to punctures and are a suitable alternative for individuals with latex allergies. For handling highly corrosive acids, ketones, and esters, butyl gloves provide exceptional resistance[5].

  • Inspection and Technique : Always inspect gloves for any signs of damage, such as holes or tears, before use. Employ the proper glove removal technique (without touching the outer surface with bare hands) to prevent skin contact with any residual chemical[2].

Step-by-Step Glove Protocol:

  • Selection : Choose nitrile gloves of the appropriate size to ensure a snug but comfortable fit.

  • Inspection : Before donning, visually inspect each glove for imperfections.

  • Donning : Put on gloves, ensuring they cover the wrist and the cuff of the lab coat.

  • Doffing : To remove, grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off over the first glove, containing the first glove inside the second.

  • Disposal : Dispose of contaminated gloves in a designated chemical waste container in accordance with institutional and local regulations.

  • Hygiene : Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: Shielding Against the Unseen

The eyes are particularly vulnerable to chemical splashes and airborne dust.

  • Safety Glasses with Side Shields : For general handling of small quantities of this compound where the risk of splashing is minimal, safety glasses with side shields that comply with ANSI Z87.1 or equivalent standards are the minimum requirement.

  • Chemical Splash Goggles : When there is a higher potential for dust generation or splashes, chemical splash goggles should be worn. These provide a more complete seal around the eyes.

  • Face Shields : In situations with a significant risk of splashing, a face shield should be worn in conjunction with safety glasses or goggles to provide full-face protection.

Body Protection: The Essential Barrier

A laboratory coat is a fundamental component of PPE, protecting the skin and personal clothing from contamination.

  • Material : A standard cotton or polyester-cotton blend lab coat is suitable for handling solid reagents like this compound. For tasks with a higher risk of spills, a lab coat made of a chemical-resistant material may be necessary.

  • Best Practices : Lab coats should be fully buttoned, and the sleeves should be of an appropriate length to cover the arms. They should not be worn outside of the laboratory to prevent the spread of contamination.

Respiratory Protection: Guarding Against Inhalation

While routine handling of small quantities of this compound in a well-ventilated area may not require respiratory protection, it is crucial to be prepared for scenarios where airborne dust may be generated.

  • Engineering Controls : The primary method for controlling airborne contaminants is the use of engineering controls such as fume hoods or ventilated enclosures.

  • Dust Masks : In situations where dust is unavoidable, a NIOSH-approved N95 or P1 disposable respirator (dust mask) should be used[2]. These respirators are effective at filtering out fine particles.

  • Higher-Level Protection : For large spills or situations with significant dust generation, a higher level of respiratory protection, such as a half-mask or full-facepiece air-purifying respirator with appropriate cartridges, or even a self-contained breathing apparatus (SCBA), may be necessary[1]. A proper fit test is required for all tight-fitting respirators to ensure their effectiveness[6].

Operational and Disposal Plans: A Seamless Safety Workflow

The lifecycle of PPE usage extends beyond selection and includes proper donning, doffing, and disposal procedures to prevent cross-contamination.

PPE Workflow Diagram

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_doffing Doffing Sequence cluster_disposal Disposal & Hygiene Assess_Hazards Assess Hazards & Select PPE Inspect_PPE Inspect PPE for Damage Assess_Hazards->Inspect_PPE Proceed if PPE is intact Don_Coat 1. Lab Coat Inspect_PPE->Don_Coat Don_Respirator 2. Respirator (if needed) Don_Coat->Don_Respirator Don_Goggles 3. Goggles/Face Shield Don_Respirator->Don_Goggles Don_Gloves 4. Gloves Don_Goggles->Don_Gloves Doff_Gloves 1. Gloves Doff_Goggles 2. Goggles/Face Shield Doff_Gloves->Doff_Goggles Contaminated items removed first Doff_Coat 3. Lab Coat Doff_Goggles->Doff_Coat Doff_Respirator 4. Respirator (if needed) Doff_Coat->Doff_Respirator Dispose_PPE Dispose of Contaminated PPE in Designated Waste Doff_Respirator->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands

Caption: A logical workflow for the preparation, donning, doffing, and disposal of PPE when handling chemical reagents.

Disposal Plan:

All disposable PPE that has come into contact with this compound should be considered chemical waste.

  • Gloves, dust masks, and other disposable items : Place in a clearly labeled, sealed bag or container for chemical waste.

  • Lab Coats : If grossly contaminated, a disposable lab coat should be used and disposed of as chemical waste. Reusable lab coats that become contaminated should be professionally laundered by a service familiar with handling laboratory-contaminated clothing.

  • Spill Cleanup Materials : Any materials used to clean up spills of this compound should also be disposed of as chemical waste.

Follow all institutional and local regulations for the disposal of chemical waste.

Summary of Recommended Personal Protective Equipment

PPE ComponentStandard HandlingScenarios with Dust/Splash PotentialLarge Spills
Hand Protection Nitrile GlovesNitrile GlovesChemical Resistant Gloves (e.g., Butyl)
Eye Protection Safety Glasses with Side ShieldsChemical Splash GogglesChemical Splash Goggles & Face Shield
Body Protection Lab Coat (Cotton/Poly Blend)Lab Coat (Cotton/Poly Blend)Chemical Resistant Suit/Coveralls
Respiratory Protection Not generally required in well-ventilated areasNIOSH-approved N95/P1 Dust MaskSCBA or Full-Facepiece Respirator with appropriate cartridges

This guide provides a comprehensive framework for the safe handling of this compound. It is imperative that all laboratory personnel receive training on the proper use, limitations, and disposal of PPE[7][8]. By adhering to these protocols, researchers can confidently advance their scientific endeavors while maintaining the highest standards of safety.

References

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  • AAPPTec. (2021). Safety Data Sheet: Fmoc-ThpGly-OH. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: Nα-Fmoc-4-(Boc-amino)-D-phenylalanine. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - 1910.132. Retrieved from [Link]

  • The National Institute for Occupational Safety and Health (NIOSH). (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. DHHS (NIOSH) Publication Number 96-101. Retrieved from [Link]

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  • MySkinRecipes. (n.d.). Fmoc-D-Phe(4-NH2)-OH. Retrieved from [Link]

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  • Creative Safety Supply. (n.d.). OSHA 1910.132 Personal Protective Equipment (PPE). Retrieved from [Link]

  • The National Institute for Occupational Safety and Health (NIOSH). (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]

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